molecular formula COSe B154224 Carbonyl selenide CAS No. 1603-84-5

Carbonyl selenide

Cat. No.: B154224
CAS No.: 1603-84-5
M. Wt: 106.98 g/mol
InChI Key: RQZJHKMUYSXABM-UHFFFAOYSA-N
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Description

Carbonyl selenide is a useful research compound. Its molecular formula is COSe and its molecular weight is 106.98 g/mol. The purity is usually 95%.
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Properties

CAS No.

1603-84-5

Molecular Formula

COSe

Molecular Weight

106.98 g/mol

InChI

InChI=1S/COSe/c2-1-3

InChI Key

RQZJHKMUYSXABM-UHFFFAOYSA-N

SMILES

C(=O)=[Se]

Canonical SMILES

C(=O)=[Se]

Other CAS No.

1603-84-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonyl selenide (B1212193) (COSe), a linear molecule analogous to carbon dioxide and carbonyl sulfide, has a rich history spanning from early, inconclusive observations to its definitive synthesis and characterization. This guide provides a comprehensive overview of the discovery of carbonyl selenide, detailing the initial unsuccessful attempts and the eventual breakthrough that paved the way for its use in modern chemistry. We present a compilation of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of organoselenium chemistry, which is of growing interest in drug development.

A Chronicle of Discovery: The Early Pursuits and Final Success

The journey to isolate and characterize this compound was marked by a series of early, yet unsuccessful, attempts by notable chemists of the late 19th and early 20th centuries. These initial forays laid the groundwork for the eventual definitive synthesis and characterization of this intriguing molecule.

Early Attempts (1901-1906):

The first documented endeavor to synthesize this compound was reported by the French chemist Marcellin Berthelot in 1901. His experiment involved passing carbon monoxide over molten selenium. While he observed the transport of selenium in the gas stream, indicating a reaction had occurred, he was unable to isolate and identify the resulting compound.

A few years later, in 1869, Rathke attempted to produce this compound by heating phosphorus selenide with carbon tetrachloride. This reaction, however, yielded a complex mixture of products from which this compound could not be definitively isolated or characterized.

In 1906, von Bartal explored two different approaches. The first, similar to Rathke's, involved the reaction of cadmium selenide with carbon tetrachloride, which again resulted in an unresolvable mixture. His second method, passing carbonyl chloride over heated cadmium selenide, also failed to yield a pure, characterizable product.

The Breakthrough: Pearson and Robinson (1932):

The definitive synthesis and characterization of this compound were finally achieved in 1932 by T. G. Pearson and P. L. Robinson. Their work, detailed in the seminal paper "this compound. Part I. Preparation and physical properties," marked a significant milestone in selenium chemistry. They succeeded by reacting carbon monoxide with selenium vapor at elevated temperatures and meticulously purifying the product. Their systematic investigation provided the first reliable data on the physical and chemical properties of this compound, opening the door for its further study and application.

The historical progression from these early failed attempts to the successful synthesis underscores the challenges of working with selenium compounds and the importance of precise experimental conditions.

history_of_carbonyl_selenide cluster_early Early Attempts (1901-1906) cluster_breakthrough Definitive Synthesis (1932) cluster_outcome Outcome berthelot Berthelot (1901) CO + Se (molten) inconclusive Inconclusive Results (Complex Mixtures) berthelot->inconclusive rathke Rathke (1869) P4Se10 + CCl4 rathke->inconclusive von_bartal von Bartal (1906) CdSe + CCl4 COCl2 + CdSe von_bartal->inconclusive pearson_robinson Pearson & Robinson CO + Se (vapor) success Successful Isolation & Characterization pearson_robinson->success

Timeline of the discovery of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula COSe-
Molar Mass 106.96 g/mol -
Appearance Colorless gas[1]
Odor Unpleasant[1]
Boiling Point -22.9 °C[1]
Melting Point -122.2 °C[1]
Density (liquid) 2.08 g/cm³ at -50 °C
Vapor Pressure 101.325 kPa at -22.9 °C
Bond Length (C=O) 1.154 Å
Bond Length (C=Se) 1.709 Å
Bond Angle (O-C-Se) 180°
Dipole Moment 0.75 D
Solubility Soluble in carbon disulfide and toluene
Stability Decomposes in the presence of moisture

Experimental Protocols for Synthesis

The ability to reliably synthesize this compound is fundamental to its application. This section provides a detailed protocol from the landmark 1932 paper by Pearson and Robinson, as well as a more modern approach.

Pearson and Robinson's 1932 Synthesis

This method involves the direct reaction of carbon monoxide with selenium vapor.

Apparatus: A silica (B1680970) tube heated in a tube furnace, connected to a gas purification train for carbon monoxide and a series of cold traps for collecting the product.

Procedure:

  • Purified carbon monoxide is passed through a flowmeter and then into the heated silica tube containing selenium.

  • The furnace is maintained at a temperature of 450-500 °C to ensure a sufficient vapor pressure of selenium.

  • The gas mixture exiting the furnace, containing unreacted carbon monoxide and this compound, is passed through a series of cold traps immersed in liquid air or a dry ice/acetone bath.

  • This compound condenses in the cold traps as a colorless solid.

  • The crude product is then purified by fractional distillation under vacuum to remove dissolved carbon monoxide and any other volatile impurities.

Pearson_Robinson_Synthesis CO_source CO Gas Source purification Gas Purification Train CO_source->purification flowmeter Flowmeter purification->flowmeter furnace Silica Tube Furnace (450-500 °C) with Selenium flowmeter->furnace cold_traps Cold Traps (Liquid Air) furnace->cold_traps product Solid COSe cold_traps->product purification_step Fractional Distillation product->purification_step pure_product Pure COSe purification_step->pure_product

Experimental workflow for the synthesis of COSe by Pearson and Robinson.
Modern Synthesis: Amine-Catalyzed Reaction

A more contemporary and often more convenient method for the synthesis of this compound involves the reaction of carbon monoxide and selenium in the presence of a catalytic amount of a tertiary amine, such as triethylamine. This reaction can often be carried out under milder conditions than the direct high-temperature synthesis.

Procedure:

  • A pressure vessel is charged with elemental selenium and a suitable solvent (e.g., toluene).

  • A catalytic amount of a tertiary amine (e.g., triethylamine) is added to the suspension.

  • The vessel is sealed and pressurized with carbon monoxide.

  • The reaction mixture is heated and stirred for several hours. The progress of the reaction can be monitored by the consumption of carbon monoxide.

  • After the reaction is complete, the vessel is cooled, and the excess carbon monoxide is carefully vented.

  • The resulting solution containing this compound can often be used directly in subsequent reactions, or the this compound can be isolated by distillation.

Applications in Chemical Synthesis

This compound is a valuable reagent in organic and organometallic chemistry, primarily for the introduction of selenium into molecules. Its reactivity is analogous to that of carbon dioxide and carbonyl sulfide, but it often offers unique reactivity profiles.

A key application of this compound is in the synthesis of selenocarbamates and related compounds. These selenium-containing molecules are of interest in medicinal chemistry and materials science.

COSe_Reactions cluster_selenocarbamates Synthesis of Selenocarbamates cluster_ureas Synthesis of Ureas COSe This compound (O=C=Se) amine Primary or Secondary Amine (R2NH) COSe->amine amine2 Amine (R2NH) COSe->amine2 intermediate Ammonium Selenocarbamate Intermediate amine->intermediate selenocarbamate Selenocarbamate intermediate->selenocarbamate Alkylation or Acylation intermediate2 Isoselenocyanate Intermediate (R-N=C=Se) amine2->intermediate2 urea Urea intermediate2->urea + R'2NH

Reaction pathways involving this compound.

The reactivity of the carbon-selenium double bond in this compound makes it a versatile building block for the synthesis of a variety of selenium-containing heterocycles and other complex organic molecules. Its use in catalytic cycles for carbonylation reactions is also an area of active research. For professionals in drug development, the ability to incorporate selenium into organic scaffolds using reagents like this compound is of particular interest, as organoselenium compounds have shown promise as antioxidants, enzyme inhibitors, and anticancer agents.

Conclusion

The history of this compound is a testament to the persistence of scientific inquiry. From its elusive nature in early experiments to its definitive synthesis and characterization, our understanding of this molecule has grown significantly. Today, this compound serves as a valuable tool for chemists, particularly in the synthesis of novel organoselenium compounds with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications to serve as a valuable resource for researchers and professionals in the field.

References

Fundamental Chemical Properties of Carbonyl Selenide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbonyl selenide (B1212193) (OCSe) is a linear triatomic molecule that serves as a significant reagent in organoselenium chemistry and as a subject of interest for spectroscopic and theoretical studies. This guide provides a comprehensive overview of the fundamental chemical properties of carbonyl selenide, including its molecular structure, spectroscopic characteristics, thermodynamic data, reactivity, and synthesis. Detailed experimental protocols and safety considerations are also presented to support researchers, scientists, and drug development professionals in their work with this compound.

Molecular and Physical Properties

This compound is a colorless gas with an unpleasant odor at standard conditions.[1] It is a linear molecule, analogous to its lighter congeners carbon dioxide (CO₂) and carbonyl sulfide (B99878) (OCS).[1][2] The electronegativity difference between the oxygen, carbon, and selenium atoms results in a net dipole moment.

Table 1: Molecular and Physical Properties of this compound

PropertyValueReference
Chemical Formula COSe[1]
Molar Mass 106.981 g·mol⁻¹[1][3]
Appearance Colorless gas[1]
Odor Unpleasant[1]
Boiling Point -22 °C (-8 °F; 251 K)[1][3]
Dipole Moment 0.73 D[3]
Molecular Shape Linear[1][2]
Spectroscopic Data

The linear geometry of this compound gives rise to characteristic vibrational and rotational spectra. Spectroscopic analysis is a primary tool for its identification and for the investigation of its molecular structure and bonding.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹) / FrequencyAssignmentReference
Infrared (IR) Spectroscopy ~2000C=O stretch[4]
~520C=Se stretch-
Microwave Spectroscopy Various rotational transitionsUsed to determine bond lengths and angles with high precision[5]
Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its stability and reactivity in chemical processes.

Table 3: Thermodynamic Properties of this compound

PropertyValue (kJ/mol)Temperature (K)Reference
Enthalpy of Vaporization (ΔvapH) 22.1236[6]
21.7236[6]
22.1211[6]
Reactivity and Chemical Behavior

This compound is a moderately stable compound but can decompose into its constituent elements, elemental selenium and carbon monoxide, particularly in solution.[1] It serves as a valuable reagent for the introduction of selenium into organic molecules.[1]

  • Decomposition: Solutions of this compound can slowly revert to elemental selenium and carbon monoxide.[1]

  • Use in Synthesis: It is utilized in the preparation of selenocarbamates and other organoselenium compounds.[1]

  • Catalysis: this compound is believed to act as a catalyst in certain carbonylation reactions.[1][7] It can be generated in situ from selenium and carbon monoxide to facilitate these transformations.[7]

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves the reaction of elemental selenium with carbon monoxide, often catalyzed by the presence of an amine.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a general representation and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Elemental selenium powder

  • Carbon monoxide (gas cylinder with regulator)

  • An amine catalyst (e.g., triethylamine)

  • An appropriate solvent (e.g., toluene)

  • A high-pressure reaction vessel (autoclave) equipped with a stirrer and gas inlet/outlet

Procedure:

  • In a fume hood, charge the autoclave with elemental selenium powder and the solvent.

  • Add a catalytic amount of the amine to the mixture.

  • Seal the autoclave and purge it with an inert gas, such as nitrogen or argon, to remove any air.

  • Pressurize the autoclave with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature while stirring. The reaction progress can be monitored by the uptake of carbon monoxide.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess carbon monoxide in a safe manner.

  • The this compound can be isolated and purified by cryogenic distillation.

Note: The specific reaction conditions (temperature, pressure, catalyst, and solvent) can be optimized for yield and purity.[1]

Safety and Handling

This compound is a toxic gas and should be handled with extreme caution in a well-ventilated area, preferably a fume hood.[8][9][10]

  • Toxicity: Inhalation of this compound can be harmful.[8][9] Selenium compounds, in general, are toxic.[8]

  • Handling: Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Ensure that all equipment is properly sealed to prevent leaks.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

  • Disposal: Dispose of this compound and any waste materials in accordance with local, state, and federal regulations.[9]

Visualizations

molecular_structure Se Se C C Se->C = O O C->O =

Caption: Molecular structure of this compound (OCSe).

synthesis_workflow cluster_reactants Reactants arrow arrow Se Selenium (Se) ReactionVessel High-Pressure Reactor Se->ReactionVessel CO Carbon Monoxide (CO) CO->ReactionVessel Amine Amine Catalyst Amine->ReactionVessel Heating Heating and Stirring ReactionVessel->Heating Isolation Cryogenic Distillation Heating->Isolation Product This compound (OCSe) Isolation->Product

Caption: General workflow for the synthesis of this compound.

decomposition_pathway OCSe This compound (OCSe) Decomposition Decomposition (e.g., in solution) OCSe->Decomposition Se Elemental Selenium (Se) Decomposition->Se CO Carbon Monoxide (CO) Decomposition->CO

Caption: Decomposition pathway of this compound.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding in Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (OCSe) is a linear triatomic molecule that has garnered significant interest in various fields of chemical research, including organoselenium chemistry and catalysis.[1] Its structural simplicity belies a rich and complex chemistry, making a thorough understanding of its molecular geometry and bonding characteristics essential for its application in synthetic methodologies and for theoretical studies. This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of carbonyl selenide, supplemented with detailed experimental protocols and visualizations to aid researchers in their understanding and utilization of this versatile compound.

Molecular Geometry and Bonding

This compound is a linear molecule, analogous to carbon dioxide (CO₂) and carbonyl sulfide (B99878) (OCS).[1] The molecule belongs to the C∞v point group. The linear arrangement of the oxygen, carbon, and selenium atoms is a consequence of the sp hybridization of the central carbon atom, which forms double bonds with both the oxygen and selenium atoms.

The bonding in this compound can be described by resonance structures, with the primary contributor being the structure with a carbon-oxygen double bond and a carbon-selenium double bond (O=C=Se). Other resonance structures, involving triple bonds and formal charges, contribute to a lesser extent but are important for understanding the molecule's reactivity and electronic properties. The electronegativity difference between oxygen, carbon, and selenium results in a polar molecule with a net dipole moment.

Quantitative Molecular Data

The precise geometric and spectroscopic parameters of this compound have been determined through various experimental techniques, primarily microwave spectroscopy and electron diffraction. A summary of these key quantitative data is presented in the table below for easy comparison.

ParameterValueExperimental Method
Bond Lengths
C=O1.154 ÅMicrowave Spectroscopy
C=Se1.709 ÅMicrowave Spectroscopy
Bond Angle
O-C-Se180°Microwave Spectroscopy
Rotational Constants
B₀4022.9 MHzMicrowave Spectroscopy
Vibrational Frequencies
ν₁ (C=O stretch)2043.1 cm⁻¹Infrared Spectroscopy
ν₂ (bending)465.7 cm⁻¹Infrared Spectroscopy
ν₃ (C=Se stretch)859.1 cm⁻¹Infrared Spectroscopy

Synthesis of this compound

This compound can be synthesized by the reaction of elemental selenium with carbon monoxide.[1] This reaction is typically carried out in the presence of a catalytic amount of an amine.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a well-ventilated fume hood due to the toxicity of the reactants and products.

Materials:

  • Elemental selenium (powder)

  • Carbon monoxide (gas cylinder with regulator)

  • Triethylamine (B128534) (or other suitable amine catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • High-pressure autoclave equipped with a stirrer, gas inlet, and pressure gauge

Procedure:

  • In a clean, dry high-pressure autoclave, add elemental selenium powder and anhydrous toluene.

  • Add a catalytic amount of triethylamine to the mixture.

  • Seal the autoclave and purge it with nitrogen gas to remove any air.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 20-50 atm).

  • Heat the mixture to the desired temperature (e.g., 100-150 °C) with constant stirring.

  • Maintain the reaction conditions for several hours, monitoring the pressure for any changes that might indicate the consumption of carbon monoxide.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • The resulting solution contains this compound, which can be used directly for subsequent reactions or purified by cryogenic distillation.

Experimental Characterization Techniques

The structural and spectroscopic properties of this compound are primarily investigated using microwave spectroscopy, infrared spectroscopy, and gas electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate measurements of rotational constants, from which precise bond lengths and angles can be derived.

Instrumentation: A typical microwave spectrometer consists of a microwave source (e.g., a klystron or Gunn diode), a sample cell, a detector, and a vacuum system.

Procedure:

  • Sample Preparation: Gaseous this compound is introduced into the sample cell at a low pressure (typically a few millitorr) to minimize pressure broadening of the spectral lines.

  • Data Acquisition: The frequency of the microwave radiation is swept over the desired range. When the frequency of the radiation matches a rotational transition of the OCSe molecule, energy is absorbed, resulting in a decrease in the detected signal.

  • Spectral Analysis: The frequencies of the absorption lines are measured with high precision. For a linear molecule like OCSe, the rotational energy levels are given by EJ = B J(J+1), where B is the rotational constant and J is the rotational quantum number. The frequencies of the transitions are then used to determine the rotational constant B.

  • Structural Determination: From the rotational constants of different isotopic species of OCSe (e.g., with ¹³C, ¹⁸O, or different selenium isotopes), the individual bond lengths can be calculated with high accuracy using Kraitchman's equations.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to probe the vibrational modes of molecules. For a linear triatomic molecule like this compound, there are four vibrational modes: a symmetric stretch (ν₁), an antisymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is typically used. The gas cell should have windows that are transparent to infrared radiation (e.g., KBr or NaCl).

Procedure:

  • Sample Handling: The gas cell is first evacuated and then filled with gaseous this compound to a known pressure. The path length of the gas cell can be varied to optimize the signal intensity.

  • Background Spectrum: A background spectrum of the evacuated gas cell is recorded.

  • Sample Spectrum: The infrared spectrum of the this compound sample is then recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of OCSe.

  • Spectral Interpretation: The absorption bands in the IR spectrum correspond to the vibrational modes of the molecule. The positions, intensities, and rotational fine structure of these bands provide information about the molecular structure and bonding.

Gas Electron Diffraction

Gas Electron Diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase. It provides information on bond lengths, bond angles, and the overall geometry of the molecule.

Instrumentation: A gas electron diffraction apparatus consists of an electron gun, a nozzle for introducing the gaseous sample, a high-vacuum chamber, and a detector (e.g., a photographic plate or a CCD camera).

Procedure:

  • Sample Introduction: A fine jet of this compound gas is effused from a nozzle into the vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet. The electrons are scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on the detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Data Analysis: The experimental scattering intensity is converted to a molecular scattering curve. This curve is then compared to theoretical scattering curves calculated for different molecular models.

  • Structure Refinement: The geometric parameters (bond lengths and angles) of the molecular model are refined to obtain the best fit between the theoretical and experimental scattering curves. This refinement process yields the equilibrium structure of the molecule.

Signaling Pathways and Logical Relationships

This compound is a key intermediate in the selenium-catalyzed carbonylation of amines to produce ureas. It is also used in organoselenium chemistry for the synthesis of selenocarbamates. The following diagrams, generated using the DOT language, illustrate these processes.

Molecular Structure of this compound with Bond Lengths.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Se Selenium Reaction High Pressure High Temperature Se->Reaction CO Carbon Monoxide CO->Reaction Amine Amine (catalyst) Amine->Reaction OCSe This compound Reaction->OCSe catalytic_cycle Se Se OCSe This compound Se->OCSe + CO CO CO Selenocarbamate Selenocarbamate [R₂NC(Se)O]⁻ OCSe->Selenocarbamate + R₂NH Amine R₂NH Oxidation Oxidation (e.g., O₂) Selenocarbamate->Oxidation Diselenide Bis(carbamoyl) diselenide [R₂NC(O)Se]₂ Oxidation->Diselenide Diselenide->Se Regeneration Urea Urea (R₂N)₂CO Diselenide->Urea + R₂NH

References

Spectroscopic Characterization of Carbonyl Selenide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of carbonyl selenide (B1212193) (OCSe), a linear triatomic molecule of significant interest in various chemical research fields. This document details the application of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy for the elucidation of its molecular structure and properties.

Introduction to Carbonyl Selenide (OCSe)

This compound is a colorless, gaseous compound with the chemical formula OCSe.[1] As a selenium analog of carbon dioxide and carbonyl sulfide, it serves as a valuable reagent for incorporating selenium into organic molecules.[1][2] Understanding its spectroscopic signature is crucial for monitoring its reactions, assessing its purity, and gaining insights into its electronic structure and bonding.

Vibrational Spectroscopy: IR and Raman

Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For a linear triatomic molecule like OCSe, there are 3N-5 = 4 fundamental vibrational modes. However, due to the molecule's linearity, the two bending modes are degenerate.

Data Presentation: Vibrational Frequencies and Rotational Constants

The fundamental vibrational frequencies and rotational constants of this compound are summarized in the table below.

Spectroscopic ParameterValueUnitsSymmetryDescriptionReference
Vibrational Frequencies (Gas Phase)
ν₁2024cm⁻¹Σ⁺C=O stretch[3]
ν₂463cm⁻¹ΠOCSe bend (degenerate)[3]
ν₃644cm⁻¹Σ⁺C=Se stretch[3]
Rotational Constant
B₀0.13401cm⁻¹[3]
Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites the vibrational modes of a molecule that are accompanied by a change in the dipole moment. For OCSe, the asymmetric stretching (ν₁) and bending (ν₂) modes are IR active.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. For OCSe, the symmetric stretching mode (ν₃) is Raman active. The rotational Raman spectrum can also be observed and provides information about the molecule's rotational inertia.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, ¹³C and ⁷⁷Se NMR are the most informative.

Data Presentation: NMR Chemical Shifts

NucleusEstimated Chemical Shift (δ)Reference CompoundNotes
¹³C190 - 220 ppmTetramethylsilane (TMS)The carbonyl carbon in ketones and related compounds typically resonates in this region.[4]
⁷⁷Se-300 to -100 ppmDimethyl selenide ((CH₃)₂Se)This is a broad estimated range. The chemical shift is highly sensitive to the electronic environment.[5][6][7]

Experimental Protocols

Synthesis and Handling of this compound

This compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[5] It can be synthesized by the reaction of elemental selenium with carbon monoxide, often in the presence of an amine catalyst.[2][8]

Reaction: Se + CO → OCSe

The resulting gas must be purified to remove unreacted starting materials and byproducts before spectroscopic analysis.

Gas-Phase FT-IR Spectroscopy

A standard Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used for acquiring the IR spectrum of OCSe.[9]

Methodology:

  • Sample Preparation: The gas cell is first evacuated to a high vacuum. A background spectrum of the empty cell is recorded.

  • Sample Introduction: Gaseous OCSe is introduced into the gas cell to a desired pressure.

  • Data Acquisition: The IR spectrum of the sample is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Parameters: A typical resolution for gas-phase spectra is 0.5 cm⁻¹ to resolve the rotational-vibrational fine structure.[9]

Raman Spectroscopy

The Raman spectrum of gaseous OCSe can be obtained using a high-resolution Raman spectrometer.

Methodology:

  • Sample Cell: A specialized gas cell with high-quality windows is used to contain the OCSe sample.

  • Light Source: A high-intensity, monochromatic laser is used as the excitation source.

  • Scattering Collection: The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.[10]

  • Spectral Analysis: The collected light is passed through a spectrometer to separate the Raman scattered light from the Rayleigh line, and the spectrum is recorded. For corrosive gases, specialized equipment to protect the optics may be necessary.[1]

Gas-Phase NMR Spectroscopy

Obtaining NMR spectra of gaseous samples requires specialized equipment and techniques.

Methodology:

  • Sample Tube: A high-pressure NMR tube is required to contain the gaseous OCSe sample at a sufficient concentration for detection.

  • Spectrometer: A high-field NMR spectrometer equipped with a suitable probe for gas-phase measurements is necessary.

  • Data Acquisition: Due to the low natural abundance and low sensitivity of ⁷⁷Se, a large number of scans and a long acquisition time are typically required.[5] Proton decoupling is not necessary for ¹³C and ⁷⁷Se spectra of OCSe.

Mandatory Visualizations

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation Synthesis Synthesis of OCSe Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR Raman Raman Spectroscopy Purification->Raman NMR NMR Spectroscopy Purification->NMR IR_Data IR Spectrum IR->IR_Data Raman_Data Raman Spectrum Raman->Raman_Data NMR_Data NMR Spectrum NMR->NMR_Data Final_Analysis Structural Elucidation

Overall workflow for the spectroscopic characterization of this compound.

Gas_Phase_FTIR_Workflow Evacuate Evacuate Gas Cell Background Record Background Spectrum Evacuate->Background Introduce_Sample Introduce OCSe Gas Background->Introduce_Sample Sample_Spectrum Record Sample Spectrum Introduce_Sample->Sample_Spectrum Process Process Data (Ratioing) Sample_Spectrum->Process Final_Spectrum Final IR Absorbance Spectrum Process->Final_Spectrum Raman_Spectroscopy_Workflow Fill_Cell Fill Gas Cell with OCSe Irradiate Irradiate with Laser Fill_Cell->Irradiate Collect Collect Scattered Light at 90° Irradiate->Collect Analyze Disperse Light in Spectrometer Collect->Analyze Record Record Raman Spectrum Analyze->Record Final_Spectrum Final Raman Spectrum Record->Final_Spectrum Gas_Phase_NMR_Workflow Prepare_Sample Prepare High-Pressure NMR Tube with OCSe Place_in_Spectrometer Place in High-Field NMR Spectrometer Prepare_Sample->Place_in_Spectrometer Acquire_Data Acquire Data (Long Acquisition Time) Place_in_Spectrometer->Acquire_Data Process_FID Process Free Induction Decay (FID) Acquire_Data->Process_FID Final_Spectrum Final 13C or 77Se NMR Spectrum Process_FID->Final_Spectrum

References

In-Depth Technical Guide: Thermochemical Data and Stability of Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (OCSe), a linear triatomic molecule, is the selenium analog of carbonyl sulfide (B99878) (OCS) and carbon dioxide (CO₂). While it shares structural similarities with these well-studied compounds, its chemistry, particularly its thermochemical properties and stability, is less extensively documented. This guide provides a comprehensive overview of the current knowledge on the thermochemical data and stability of carbonyl selenide, addressing a critical information gap for researchers in fields ranging from materials science to drug development, where selenium-containing compounds are of growing interest.

Thermochemical Data

A thorough review of the available literature reveals a scarcity of experimentally determined thermochemical data for this compound. While properties such as its molecular weight (106.981 g·mol⁻¹) and boiling point (-22 °C) are established, core thermodynamic parameters like the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp) are not readily found in standard databases.[1] The National Institute of Standards and Technology (NIST) WebBook, a primary source for thermochemical data, provides information on the enthalpy of vaporization of this compound but does not list its standard enthalpy of formation or other key thermodynamic values.[2][3]

This lack of experimental data necessitates a reliance on theoretical and computational methods to estimate these crucial parameters. Modern quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, have proven to be powerful tools for accurately predicting the thermochemical properties of molecules for which experimental data is unavailable.[4][5]

Table 1: Physical and Thermochemical Properties of this compound (OCSe)

PropertyValueUnitsSource/Method
Molecular Formula OCSe-General Chemical Knowledge
Molar Mass 106.981g·mol⁻¹[1]
Boiling Point -22°C[1]
Enthalpy of Vaporization (ΔvapH) 21.7 - 22.1kJ·mol⁻¹[2]
Standard Enthalpy of Formation (ΔfH°) Not experimentally determinedkJ·mol⁻¹Literature Review
Standard Molar Entropy (S°) Not experimentally determinedJ·mol⁻¹·K⁻¹Literature Review
Molar Heat Capacity (Cp) Not experimentally determinedJ·mol⁻¹·K⁻¹Literature Review

Stability and Decomposition of this compound

This compound is a colorless gas with an unpleasant odor.[1] While generally considered to be a relatively stable compound, it is susceptible to decomposition under certain conditions.

Thermal Decomposition

The thermal stability of this compound has been investigated, particularly its heterogeneous decomposition on a selenium surface.[6][7] The decomposition reaction yields elemental selenium and carbon monoxide:

OCSe(g) → C(s) + Se(s) + O₂(g) (Incorrect representation, should be OCSe -> CO + Se)

A more accurate representation of the primary decomposition is:

OCSe(g) → CO(g) + Se(s)

The kinetics of this decomposition process are influenced by the allotropic form of the selenium surface on which it occurs.[6][7]

Decomposition in Solution

In solution, this compound is known to gradually decompose, reverting to elemental selenium and carbon monoxide.[1] The rate of this decomposition is likely dependent on the solvent and the presence of any catalysts.

Hydrolysis

While specific studies on the hydrolysis of this compound are not prevalent in the reviewed literature, the behavior of its sulfur analog, carbonyl sulfide (OCS), suggests that it would likely undergo hydrolysis to form hydrogen selenide and carbon dioxide. The proposed reaction is:

OCSe + H₂O → H₂Se + CO₂

This reaction is analogous to the hydrolysis of OCS, which is catalyzed by the enzyme carbonic anhydrase.[8] The direct release of hydrogen selenide from selenocarbamates, rather than through a this compound intermediate, has been demonstrated, suggesting that the hydrolysis of OCSe might be a relevant pathway in biological systems if OCSe were to be formed.[8]

Photochemical Decomposition

Information regarding the photochemical stability of this compound is limited in the available search results. However, given the known photosensitivity of many organoselenium compounds, it is plausible that OCSe could undergo decomposition upon exposure to ultraviolet or visible light. The likely products of photodecomposition would be carbon monoxide and elemental selenium.

Decomposition Pathways

The primary decomposition pathways for this compound can be summarized as follows:

DecompositionPathways OCSe This compound (OCSe) CO Carbon Monoxide (CO) OCSe->CO Thermal/Photochemical Decomposition Se Elemental Selenium (Se) OCSe->Se Thermal/Photochemical Decomposition/Solution H2Se Hydrogen Selenide (H₂Se) OCSe->H2Se Hydrolysis CO2 Carbon Dioxide (CO₂) OCSe->CO2 Hydrolysis

Caption: Decomposition pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of thermochemical data and the study of decomposition for this compound are not explicitly available in the reviewed literature. However, established methodologies for similar compounds can be adapted.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a volatile compound like this compound can be determined using combustion calorimetry .[9][10]

Experimental Workflow: Combustion Calorimetry

CombustionCalorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis A Synthesize and purify This compound gas B Introduce a known mass of OCSe into a bomb calorimeter A->B C Pressurize with excess oxygen B->C D Ignite the sample C->D E Measure the temperature change of the surrounding water bath D->E F Calculate the heat of combustion E->F G Apply Hess's Law using known enthalpies of formation of products (CO₂ and SeO₂) F->G H Determine the standard enthalpy of formation of OCSe G->H

Caption: Workflow for determining the enthalpy of formation of this compound.

The experimental setup would involve a high-pressure reaction vessel (bomb) submerged in a known quantity of water in an insulated container (calorimeter). A precise amount of this compound would be introduced into the bomb, which is then pressurized with pure oxygen. The combustion is initiated by electrical ignition, and the resulting temperature increase of the water is meticulously measured. From this temperature change and the known heat capacity of the calorimeter system, the heat of combustion can be calculated. Using Hess's Law and the known standard enthalpies of formation of the combustion products (carbon dioxide and selenium dioxide), the standard enthalpy of formation of this compound can be determined.

Study of Decomposition Kinetics

The kinetics of the gas-phase thermal or photochemical decomposition of this compound can be investigated using a flow reactor coupled with a detection system such as mass spectrometry or infrared spectroscopy.[11]

Experimental Workflow: Gas-Phase Decomposition Study

DecompositionStudy cluster_setup Experimental Setup cluster_detection Product Detection cluster_analysis Data Analysis A Flow of a carrier gas (e.g., N₂ or Ar) containing a known concentration of OCSe B Passage through a temperature-controlled (for thermal decomposition) or light-irradiated (for photochemical decomposition) reaction chamber A->B C Continuous monitoring of the effluent gas stream using a mass spectrometer or FT-IR spectrometer B->C D Quantify the decrease in OCSe concentration and the increase in product concentrations (CO and Se) C->D E Determine the reaction rate constants at different temperatures or light intensities D->E F Elucidate the decomposition mechanism E->F

Caption: Workflow for studying the gas-phase decomposition of this compound.

In this setup, a carrier gas containing a known concentration of this compound is passed through a reactor. For thermal decomposition studies, the reactor is housed in a furnace to maintain a precise temperature. For photochemical studies, the reactor is made of a material transparent to the desired wavelength of light and is irradiated with a suitable light source.[12] The composition of the gas mixture exiting the reactor is continuously analyzed. By measuring the change in the concentration of this compound and its decomposition products as a function of time, temperature, or light intensity, the reaction kinetics and mechanism can be determined.

Conclusion

This technical guide consolidates the available information on the thermochemical data and stability of this compound. While there is a notable absence of experimentally determined standard thermochemical data, this document provides a framework for understanding its expected properties and stability based on analogous compounds and theoretical considerations. The outlined experimental protocols, adapted from established methods for similar molecules, offer a practical guide for researchers seeking to fill the existing knowledge gaps. Further research, particularly employing computational chemistry to predict thermochemical properties and experimental studies to validate these predictions and elucidate decomposition mechanisms, is crucial for a more complete understanding of this intriguing molecule.

References

Unveiling the Electronic Landscape of Carbonyl Selenide: A Technical Guide to its Structure and Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonyl selenide (B1212193) (OCSe), a linear triatomic molecule, serves as a fascinating subject for investigations into electronic structure, spectroscopy, and chemical reactivity. Its study provides valuable insights into the behavior of selenium-containing compounds, which are of growing interest in materials science and drug development due to their unique chemical and biological properties. This technical guide delves into the electronic structure of OCSe, supported by a comprehensive summary of computational and experimental data, detailed methodologies, and visual representations of key concepts.

Electronic Structure and Molecular Properties

Carbonyl selenide is a linear molecule with C∞v symmetry.[1] Its electronic structure is analogous to that of the more common carbonyl sulfide (B99878) (OCS) and carbon dioxide (CO2). The bonding can be described by a combination of sigma (σ) and pi (π) molecular orbitals formed from the atomic orbitals of carbon, oxygen, and selenium.

Molecular Geometry and Spectroscopic Constants

Computational and experimental studies have precisely determined the geometry and vibrational frequencies of this compound. These parameters are crucial for understanding its dynamics and reactivity.

ParameterExperimental ValueComputational ValueMethod
C=O Bond Length (Å)1.1541.157Microwave Spectroscopy
C=Se Bond Length (Å)1.7091.712Microwave Spectroscopy
Rotational Constant (B) (MHz)4046.2-Microwave Spectroscopy
Vibrational Frequency ν1 (C=O stretch) (cm⁻¹)2026.82030Infrared Spectroscopy
Vibrational Frequency ν2 (bending) (cm⁻¹)465.0464Infrared Spectroscopy
Vibrational Frequency ν3 (C=Se stretch) (cm⁻¹)527.0525Infrared Spectroscopy
Electronic Transitions and Ionization Potentials

The electronic absorption spectrum of OCSe reveals several electronic transitions in the ultraviolet region.[2][3] Photoelectron spectroscopy has been employed to determine the ionization potentials corresponding to the removal of electrons from various molecular orbitals.[4]

TransitionEnergy (eV)Description
¹Σ⁺ → ¹Δ4.89Weak, bent-to-linear transition[3]
¹Σ⁺ → ¹Π5.83Strong, vibrational structure[2]
Ionization Potential (eV)Molecular Orbital
10.88
14.35
15.98
17.58

Computational Studies of this compound

Computational chemistry provides powerful tools to investigate the electronic structure, properties, and reactivity of molecules like this compound at a level of detail that is often inaccessible through experiments alone. A variety of ab initio and density functional theory (DFT) methods have been applied to OCSe.[5][6][7]

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to accurately predict the geometry and rovibrational energy levels of OCSe.[5][8] Methods like Møller–Plesset perturbation theory (MP2) and multi-reference configuration interaction (MRCI) have been employed to achieve high accuracy.[5][6]

Density Functional Theory (DFT)

Density functional theory is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density.[9][10] DFT has been applied to study the properties of OCSe and its interactions with other molecules.[7] The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations.[11]

Experimental Methodologies

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of carbon monoxide with molten selenium.[2]

Protocol:

  • Dry carbon monoxide gas is passed over molten selenium.

  • The product, gaseous this compound, is collected and purified by several distillations at reduced pressure to remove impurities such as carbon dioxide.[2]

Spectroscopic Techniques

Infrared (IR) spectroscopy is used to measure the vibrational frequencies of OCSe.[2]

Protocol:

  • A gaseous sample of purified OCSe is introduced into a gas cell with appropriate windows (e.g., KBr).

  • The IR spectrum is recorded using a spectrophotometer, and the absorption bands corresponding to the vibrational modes are identified.[2]

UV-Vis spectroscopy is employed to study the electronic transitions of OCSe.[2][3]

Protocol:

  • A gaseous sample of OCSe is placed in a quartz cell of a known path length.

  • The absorption spectrum is recorded over a range of ultraviolet and visible wavelengths.

  • Due to the photodissociation of OCSe under UV radiation, the vapor is often continuously pumped through the cell during the experiment to ensure a fresh sample.[2]

Photoelectron spectroscopy provides information about the energies of the molecular orbitals by measuring the kinetic energy of electrons ejected upon photoionization.[4][12]

Protocol:

  • A beam of monochromatic radiation (e.g., HeI) is directed onto a gaseous sample of OCSe in a high-vacuum chamber.[4][12]

  • The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.[12]

  • The ionization potentials are then calculated from the photon energy and the measured kinetic energies of the photoelectrons.

Visualizing Key Concepts

To further elucidate the electronic structure and behavior of this compound, the following diagrams provide visual representations of its molecular orbitals, potential photodissociation pathways, and a typical computational workflow.

Molecular_Orbital_Diagram cluster_C Carbon (C) cluster_O Oxygen (O) cluster_Se Selenium (Se) cluster_OCSe This compound (OCSe) C_2s 2s MO1 C_2s->MO1 MO2 C_2s->MO2 C_2p 2p MO3 C_2p->MO3 MO4 C_2p->MO4 MO5 3π (HOMO) C_2p->MO5 MO6 4π* (LUMO) C_2p->MO6 O_2s 2s O_2s->MO1 O_2s->MO2 O_2p 2p O_2p->MO3 O_2p->MO4 O_2p->MO5 O_2p->MO6 Se_4s 4s Se_4s->MO1 Se_4s->MO2 Se_4p 4p Se_4p->MO3 Se_4p->MO4 Se_4p->MO5 Se_4p->MO6

Caption: Molecular orbital diagram of this compound.

Photodissociation_Pathways OCSe_ground OCSe (¹Σ⁺) OCSe_excited1 OCSe* (¹Δ) OCSe_ground->OCSe_excited1 hν₁ OCSe_excited2 OCSe* (¹Π) OCSe_ground->OCSe_excited2 hν₂ Products1 CO (¹Σ⁺) + Se (³P) OCSe_excited1->Products1 Dissociation Products2 CO (¹Σ⁺) + Se (¹D) OCSe_excited2->Products2 Dissociation

Caption: Simplified photodissociation pathways of OCSe.

Computational_Workflow start Define Molecular System (this compound) method Select Computational Method (e.g., DFT, MP2) start->method basis Choose Basis Set (e.g., aug-cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (e.g., Electronic Transitions, MOs) freq_calc->prop_calc analysis Analyze Results prop_calc->analysis end Conclusion analysis->end

Caption: A typical computational workflow for studying OCSe.

References

An In-depth Technical Guide to the Reactivity of Carbonyl Selenide with Nucleophiles and Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonyl selenide (B1212193) (OCSe) is a linear molecule analogous to carbon dioxide and carbonyl sulfide, which serves as a valuable reagent in organoselenium chemistry. Its primary utility lies in the introduction of selenium into organic molecules, most notably in the synthesis of selenocarbamates and in facilitating carbonylation reactions. This guide provides a comprehensive overview of the reactivity of carbonyl selenide with both nucleophiles and electrophiles, with a focus on its synthetic applications. While quantitative kinetic and thermodynamic data for its reactions are not extensively documented in the literature, this document compiles the current understanding of its reactivity, proposes reaction mechanisms, and provides illustrative experimental protocols for related organoselenium compounds.

Introduction to this compound

This compound is a colorless, unpleasant-smelling gas.[1] While relatively stable, its solutions can slowly decompose to elemental selenium and carbon monoxide.[1] Its primary role in synthetic chemistry is as a source of the C=Se group, making it a key precursor for various selenium-containing organic compounds.[2]

Reactivity with Nucleophiles

The carbon atom in this compound is electrophilic and readily attacked by nucleophiles. This reactivity is the cornerstone of its synthetic utility.

Reaction with Amines

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of selenoureas and selenocarbamates. The lone pair of the nitrogen atom in the amine attacks the electrophilic carbon of this compound, leading to a zwitterionic intermediate. This intermediate can then be protonated to yield the corresponding selenocarbamic acid, which can be further derivatized.

Proposed General Reaction Mechanism with Amines

Caption: Nucleophilic attack of an amine on this compound.

Reaction with Alcohols and Thiols

Alcohols and thiols can also react with this compound in a similar manner to amines, yielding O-alkyl selenocarbamates and S-alkyl seleno(thio)carbamates, respectively. These reactions are often facilitated by the use of a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity.

Reaction with Organometallic Reagents

Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are expected to react with this compound. The reaction would likely involve the nucleophilic addition of the carbanion to the carbonyl carbon, followed by hydrolysis to yield selenoaldehydes or selenoketones, although these are often unstable and prone to oligomerization.

Proposed Reaction with a Grignard Reagent

Caption: Proposed reaction of this compound with a Grignard reagent.

Reactivity with Electrophiles

The reactivity of this compound with electrophiles is less explored. The selenium and oxygen atoms possess lone pairs of electrons, suggesting that they can act as nucleophilic centers.

Protonation and Lewis Acid Adduct Formation

This compound can be protonated or coordinate to Lewis acids at either the oxygen or selenium atom. The relative basicity of these two sites will depend on the nature of the electrophile. Lewis acid activation of the carbonyl group can enhance its reactivity towards weaker nucleophiles.

Quantitative Data

A comprehensive search of the current literature reveals a significant lack of quantitative kinetic and thermodynamic data for the reactions of this compound. Rate constants, equilibrium constants, and detailed yield optimizations for its reactions with various nucleophiles and electrophiles are not well-documented. This represents a notable gap in the understanding of this reagent and an area ripe for future investigation.

Table 1: Summary of Available Physical and Thermodynamic Data for this compound

PropertyValueReference
Molar Mass106.981 g·mol⁻¹[1]
Boiling Point-22 °C[1]
Enthalpy of Vaporization (ΔvapH)22.1 kJ/mol at 236 K[3]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-((2-oxopropyl)selanyl)benzamides

The following is a representative protocol for the synthesis of a class of β-carbonyl selenides, which, while not directly involving this compound, illustrates common techniques in organoselenium synthesis.[4]

Workflow for the Synthesis of N-Substituted 2-((2-oxopropyl)selanyl)benzamides

G start Start step1 Dissolve 2-(chloroseleno)benzoyl chloride in acetone (B3395972) start->step1 step2 Add sodium bicarbonate solution step1->step2 step3 Stir for 1 hour at room temperature step2->step3 step4 Add amine step3->step4 step5 Continue stirring (3-12 hours) step4->step5 step6 Work-up: Add water and extract with DCM step5->step6 step7 Dry organic layers over MgSO₄ step6->step7 step8 Evaporate solvent step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Caption: Experimental workflow for β-carbonyl selenide synthesis.

Detailed Steps:

  • To a solution of 2-(chloroseleno)benzoyl chloride (1 mmol) in acetone (1 mL), a solution of sodium bicarbonate (2 mmol) in water (1 mL) is added.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The desired amine (1.3 mmol) is then added to the mixture.

  • The reaction is continued for an additional 3 to 12 hours at room temperature, with reaction progress monitored by an appropriate technique (e.g., TLC).

  • Upon completion, water (10 mL) is added to the reaction mixture, and the product is extracted with dichloromethane (B109758) (DCM).

  • The combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Applications in Drug Development and Organic Synthesis

The ability of this compound to introduce selenium into organic scaffolds is of interest in drug development, as organoselenium compounds have shown a wide range of biological activities.[5] Selenoureas and selenocarbamates, readily synthesized from this compound, are precursors to a variety of heterocyclic compounds with potential pharmaceutical applications. Furthermore, this compound is believed to catalyze certain carbonylation reactions, which are crucial transformations in organic synthesis.[2]

Conclusion

This compound is a reagent with significant potential in organoselenium chemistry, primarily through its reactions with nucleophiles to form selenocarbamates and related structures. While its general reactivity patterns are understood, a significant opportunity exists for further research to quantify the kinetics and thermodynamics of its reactions and to expand its utility in reactions with electrophiles. The development of more detailed and accessible experimental protocols will also be crucial for its broader adoption in synthetic chemistry and drug discovery programs.

References

Carbonyl Selenide (COSe): A Versatile Precursor in Modern Organoselenium Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Carbonyl selenide (B1212193) (COSe), the selenium analog of carbonyl sulfide, is a linear molecule with the formula O=C=Se.[1] While its inherent toxicity requires careful handling, COSe serves as a highly valuable and reactive C1 building block in organoselenium chemistry. It provides an efficient route for the incorporation of a selenocarbonyl moiety (C=Se) into organic molecules, enabling the synthesis of a diverse array of organoselenium compounds. This guide details the properties, synthesis, and key applications of carbonyl selenide as a precursor, with a focus on its utility in synthesizing selenoureas, selenocarbamates, and selenoamides—classes of compounds with significant potential in materials science and medicinal chemistry.

Properties of this compound

This compound is a colorless, toxic gas characterized by an unpleasant odor.[1] It is a linear molecule primarily used for research purposes.[1] While relatively stable, solutions of COSe can decompose over time, reverting to elemental selenium and carbon monoxide.[1]

Table 1: Physical and Chemical Properties of this compound (COSe)

PropertyValueReference
Chemical Formula COSe[1][2]
Molar Mass 106.98 g·mol⁻¹[1][3]
Appearance Colorless gas[1]
Odor Unpleasant[1]
Boiling Point -22 °C (-8 °F; 251 K)[1]
CAS Number 1603-84-5[1][2]
Enthalpy of Vaporization (ΔvapH) 21.7 - 22.1 kJ/mol[2]

Note: Data is for materials in their standard state (at 25 °C, 100 kPa) unless otherwise specified.[1]

Synthesis and Handling of this compound

Due to its toxicity, this compound is often generated in situ for immediate use in subsequent reactions. The most common laboratory-scale synthesis involves the reaction of elemental selenium with carbon monoxide.

General Synthesis Method

This compound can be produced by treating elemental selenium with carbon monoxide, often in the presence of an amine catalyst.[1][4] This reaction is typically carried out in an organic solvent under pressure.

G cluster_reactants Reactants cluster_process Process cluster_product Product Se Elemental Selenium (Se) Reaction Reaction Vessel (Solvent, Pressure) Se->Reaction CO Carbon Monoxide (CO) CO->Reaction Amine Amine (e.g., N-methylpyrrolidine) Amine->Reaction Catalyst COSe This compound (COSe) Reaction->COSe In-situ generation

Caption: Workflow for the in-situ generation of this compound.

Safety and Handling

Organoselenium compounds are known for their toxicity and unpleasant odors.[5] this compound and its precursor, hydrogen selenide, are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[6][7]

  • Ventilation: Always work in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection (goggles and face shield).[8]

  • Containment: Handle the product in a closed system or with appropriate exhaust ventilation to prevent release.[8]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications of this compound as a Precursor

The primary utility of COSe in organic synthesis is to act as a selenocarbonylating agent, introducing a C=Se group by reacting with various nucleophiles.

G cluster_products Key Product Classes COSe This compound (O=C=Se) Selenoureas Selenoureas R₂N-C(=Se)-NR₂ COSe->Selenoureas + Amines Selenocarbamates Selenocarbamates R-Se-C(=O)-NR₂ COSe->Selenocarbamates + Alcohols/Selenols + Amines Selenoamides Selenoamides R-C(=Se)-NR₂ COSe->Selenoamides + Carbanions + Amines Heterocycles Selenium Heterocycles Selenoureas->Heterocycles Cyclization

Caption: Major reaction pathways of this compound in organoselenium synthesis.

Synthesis of Selenoureas

Selenoureas are selenium analogs of ureas and are important intermediates for the synthesis of selenium-containing heterocycles, which have shown potential medicinal applications, including anti-inflammatory and antitumor activity.[9][10] While several methods exist for synthesizing selenoureas, such as from isoselenocyanates or hydrogen selenide, COSe provides a direct route.[9][11][12]

Experimental Protocol: General Synthesis of N,N'-Disubstituted Selenoureas

  • Generation of COSe: In a high-pressure autoclave, a mixture of elemental selenium (1.0 equiv.), a catalytic amount of a tertiary amine (e.g., DBU), and a suitable solvent (e.g., THF) is pressurized with carbon monoxide (e.g., 30-50 atm).

  • Reaction Mixture: The autoclave is heated (e.g., 100-140 °C) for a specified time (e.g., 4-8 hours) to generate COSe in situ.

  • Nucleophilic Addition: The reaction vessel is cooled to room temperature, and the CO pressure is carefully released. A primary or secondary amine (2.0 equiv.) is added to the solution containing the generated COSe.

  • Product Formation: The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the desired selenourea.

Table 2: Representative Synthesis of Selenoureas

Starting AmineProductYield (%)ConditionsReference
Primary/Secondary AminesN,N'-Disubstituted SelenoureasModerate to GoodReaction with isoselenocyanates (derived from COSe precursors)[10][11]
DiethylcyanamideN,N-Diethylselenourea65-80% (crude)Reaction with H₂Se (related precursor)[13]
Synthesis of Selenocarbamates

Selenocarbamates are another important class of organoselenium compounds with applications in medicinal chemistry, including as potential carbonic anhydrase inhibitors.[14] COSe can be used to prepare O-selenocarbamates and Se-selenocarbamates.[1]

Experimental Protocol: Synthesis of Se-Aryl Selenocarbamates

  • Selenolate Formation: A solution of an aryl selenol (e.g., benzeneselenol, 1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) is treated with a base (e.g., NaH, 1.0 equiv.) at 0 °C under an inert atmosphere (N₂ or Ar) to generate the corresponding selenolate.

  • COSe Introduction: this compound gas is bubbled through the solution, or a solution of in situ generated COSe is added. The reaction is typically rapid.

  • Amine Addition: An amine (1.1 equiv.) is added to the reaction mixture, which traps the intermediate to form the selenocarbamate.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and purified by flash column chromatography to afford the pure Se-aryl selenocarbamate.

Table 3: Representative Synthesis of Selenocarbamates

Selenium SourceAmine/IsocyanateProduct TypeYield (%)ConditionsReference
Selenol + IsocyanateN-Aryl IsocyanatesSe-Phenyl-N-aryl selenocarbamatesGood to ExcellentCatalyst-free, MeCN, RT, 10 min[14]
Diselenide + IsocyanideIsocyanides, WaterSelenocarbamatesModerate to ExcellentElectrochemical synthesis[15]
Synthesis of Selenoamides

Selenoamides are selenium analogs of amides and serve as versatile building blocks in organic synthesis.[16] They can be prepared via the reaction of selenocarbamoyllithium intermediates, derived from COSe chemistry, with carbonyl compounds.[16]

Experimental Protocol: Synthesis of α-Hydroxy Selenoamides

  • Selenocarbamoyllithium Generation: A solution of an N,N-disubstituted selenoformamide (prepared from the corresponding amine and COSe) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Deprotonation: A strong base, such as lithium diisopropylamide (LDA) (1.0 equiv.), is added dropwise to generate the selenocarbamoyllithium intermediate.[16]

  • Reaction with Carbonyl: An aldehyde or ketone (1.1 equiv.) is added to the solution, and the reaction is stirred at -78 °C for 1-2 hours.

  • Quenching and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the α-hydroxy selenoamide.[16]

Spectroscopic Data

The characterization of organoselenium compounds relies heavily on spectroscopic methods, particularly NMR (¹³C, ⁷⁷Se) and IR spectroscopy. The selenocarbonyl (C=Se) group has distinct spectroscopic signatures.

Table 4: Representative Spectroscopic Data for Selenocarbonyl Compounds

Compound ClassTechniqueCharacteristic Signal/PeakCommentsReference
Selenoamides¹³C NMRδ ≈ 200-210 ppmChemical shift for the C=Se carbon.[16][17]
Selenoamides⁷⁷Se NMRVaries widelyHighly sensitive to substituents far from the Se atom.[16][17]
Selenoureas¹³C NMRδ ≈ 180-190 ppmChemical shift for the C=Se carbon.[11]
Metal CarbonylsIR Spectroscopyν(CO) = 1700-2100 cm⁻¹Used to monitor reactions involving CO precursors.[18][19]

Conclusion

This compound is a potent and versatile reagent for introducing selenium into organic frameworks. Despite the challenges associated with its handling, its ability to cleanly and efficiently form selenocarbonyl compounds makes it an indispensable tool for synthetic chemists. Its role as a precursor to selenoureas, selenocarbamates, and selenoamides opens pathways to novel heterocyclic systems and biologically active molecules, ensuring its continued relevance in academic research and the development of new therapeutics. The methodologies and data presented in this guide offer a foundational understanding for professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

References

Early Investigations into the Physical Properties of Carbonyl Selenide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the early literature concerning the physical properties of carbonyl selenide (B1212193) (COSe). The document focuses on the foundational studies that first characterized this linear molecule, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key processes. This information serves as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the fundamental characteristics of this important chemical compound.

Synthesis and Purification of Carbonyl Selenide

The first successful isolation and characterization of this compound were reported by Pearson and Robinson in 1932.[1][2] Their method involved the direct reaction of carbon monoxide with selenium vapor at elevated temperatures.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound was achieved by passing a stream of dry carbon monoxide over molten selenium. The key steps of the experimental procedure are outlined below:

  • Apparatus Setup: A porcelain tube containing an excess of black, vitreous selenium was heated in an electric furnace. One end of the tube was connected to a source of dry carbon monoxide, and the other end was connected to a purification and collection train.

  • Reaction Conditions: The furnace was maintained at a temperature of approximately 500 °C. A steady stream of carbon monoxide was passed through the tube.

  • Purification: The gas stream exiting the furnace, containing unreacted carbon monoxide and this compound, was passed through a series of traps.

    • A U-tube packed with glass wool was used to remove any sublimed selenium.

    • The gas was then passed through a condenser cooled with a mixture of solid carbon dioxide and ether to liquefy the this compound.

  • Fractional Distillation: The condensed liquid was further purified by fractional distillation in a vacuum. The middle fraction was collected for subsequent experiments.

The following diagram illustrates the workflow for the synthesis and purification of this compound as described by Pearson and Robinson.

G CO_source Dry Carbon Monoxide Source Se_furnace Porcelain Tube with Molten Selenium (Heated to 500°C) CO_source->Se_furnace Pass CO over Se Se_trap Selenium Trap (Glass Wool) Se_furnace->Se_trap Gas stream Condenser Condenser (Solid CO2/Ether Bath) Se_trap->Condenser Purified gas Fractionation Vacuum Fractional Distillation Condenser->Fractionation Liquefied COSe Pure_COSe Pure this compound Fractionation->Pure_COSe Middle fraction

Caption: Experimental workflow for the synthesis and purification of this compound.

Physical Properties of this compound

The early investigations by Pearson and Robinson established several key physical properties of this compound. These findings are summarized in the tables below.

General Physical Properties
PropertyValueReference
Molecular FormulaCOSe[3][4]
Molar Mass106.97 g/mol [5]
AppearanceColorless gas[3]
OdorUnpleasant[3]
Melting Point-122.1 °CPearson & Robinson, 1932
Boiling Point-22.9 °C at 760 mm Hg[3][4]
Vapor Pressure of this compound

Pearson and Robinson measured the vapor pressure of liquid this compound at various temperatures.

Temperature (°C)Vapor Pressure (mm Hg)Reference
-78.533.5Pearson & Robinson, 1932
-63.588.0Pearson & Robinson, 1932
-50.2188.5Pearson & Robinson, 1932
-38.0353.0Pearson & Robinson, 1932
-22.9760.0Pearson & Robinson, 1932
Density of Liquid this compound

The density of liquid this compound was also determined at different temperatures.

Temperature (°C)Density (g/cm³)Reference
-50.02.08Pearson & Robinson, 1932
-25.01.98Pearson & Robinson, 1932
0.01.88Pearson & Robinson, 1932

Molecular Structure Determination

While Pearson and Robinson's work provided macroscopic physical properties, the precise molecular structure of this compound was determined later through spectroscopic techniques. Early studies employing microwave spectroscopy and electron diffraction were crucial in establishing the molecule's geometry.

Experimental Techniques for Structural Analysis

Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. By analyzing the rotational spectrum, highly accurate values for the moments of inertia can be obtained, from which bond lengths and angles can be calculated. For a linear molecule like this compound, the analysis is relatively straightforward.

Electron Diffraction: In this method, a beam of high-energy electrons is passed through a gaseous sample. The electrons are scattered by the molecules, producing a diffraction pattern. The analysis of this pattern provides information about the internuclear distances within the molecule.

The logical relationship between these characterization techniques is illustrated in the following diagram.

G Synthesis Synthesis & Purification (Pearson & Robinson, 1932) Properties Macroscopic Physical Properties (Melting Point, Boiling Point, Vapor Pressure, Density) Synthesis->Properties Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy MW_Spec Microwave Spectroscopy Spectroscopy->MW_Spec ED_Spec Electron Diffraction Spectroscopy->ED_Spec Structure Molecular Structure (Bond Lengths) MW_Spec->Structure ED_Spec->Structure

Caption: Characterization pathway for this compound.

Structural Parameters of this compound

Early spectroscopic studies yielded precise measurements of the bond lengths in the linear O=C=Se molecule.

ParameterValue (Å)Method
C=O Bond Length1.154Microwave Spectroscopy
C=Se Bond Length1.709Microwave Spectroscopy

References

In-Depth Technical Guide to the Gas-Phase Ion Energetics of Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase ion energetics of carbonyl selenide (B1212193) (OCSe), a molecule of interest in various chemical and biological research areas. Understanding the fundamental thermodynamic properties of its ions is crucial for applications ranging from atmospheric chemistry to the design of novel therapeutic agents. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and visualizes the associated processes.

Core Energetic Data

The gas-phase ion energetics of a molecule describe the energy required for ionization and subsequent fragmentation. These values are fundamental to understanding its stability and reactivity in the ionized state. The key parameters for carbonyl selenide are its ionization energy, the appearance energies of its fragment ions, and its proton affinity.

Ionization and Fragmentation Energetics

The primary method for determining the ionization and appearance energies of this compound has been photoionization mass spectrometry and photoelectron spectroscopy. In these experiments, OCSe is irradiated with photons of increasing energy, and the resulting ions are detected and analyzed.

Table 1: Ionization and Appearance Energies of this compound

IonFormulam/zAppearance Energy (eV)MethodReference
This compound IonOCSe⁺10710.36 ± 0.01Photoelectron SpectroscopyFrost, D. C.; Lee, S. T.; McDowell, C. A. (1973)[1][2]
This compound IonOCSe⁺10710.37Photoelectron SpectroscopyCradock, S.; Duncan, W. (1975)
Fragment Ion Data Not Available in Search Results

Note: Despite extensive searches, specific experimental values for the appearance energies of fragment ions of this compound could not be located in the provided search results. This represents a significant gap in the publicly available data for this molecule.

Proton Affinity

Proton affinity (PA) is a measure of the gas-phase basicity of a molecule and is defined as the negative of the enthalpy change for the protonation reaction. The proton affinity of this compound has been evaluated and is an important parameter in understanding its behavior in acidic environments.

Table 2: Proton Affinity of this compound

PropertyValue (kJ/mol)Site of ProtonationMethodReference
Proton Affinity670Selenium AtomReviewHunter, E. P.; Lias, S. G. (1998)
Gas Phase Basicity644.1Selenium AtomReviewHunter, E. P.; Lias, S. G. (1998)

Experimental Protocols

The determination of the energetic data presented above relies on sophisticated experimental techniques. The following sections provide an overview of the methodologies employed in the key cited studies.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for determining the ionization energies of molecules. The work by Frost, Lee, and McDowell (1973) utilized a He(I) photoelectron spectrometer to measure the ionization potentials of OCSe.[1][2]

Experimental Workflow:

  • Sample Introduction: Gaseous OCSe is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic beam of photons, typically from a helium discharge lamp (He(I) at 21.22 eV).

  • Electron Ejection: The photons cause the ejection of valence electrons from the OCSe molecules.

  • Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.

  • Ionization Energy Calculation: The ionization energy (IE) is calculated using the equation: IE = hν - E_k, where hν is the photon energy and E_k is the measured kinetic energy of the photoelectron.

G cluster_chamber High-Vacuum Chamber cluster_analysis Analysis He_Lamp He(I) Lamp (21.22 eV) Ionization_Region Photoionization He_Lamp->Ionization_Region Sample_Inlet OCSe Gas Inlet Sample_Inlet->Ionization_Region Analyzer Electron Energy Analyzer Ionization_Region->Analyzer e⁻ Detector Electron Detector Analyzer->Detector Data_System Data Acquisition Detector->Data_System

Caption: Workflow for Photoelectron Spectroscopy of OCSe.
Photoionization Mass Spectrometry (PIMS)

While specific data for OCSe fragmentation was not found, the general methodology for obtaining appearance energies involves photoionization mass spectrometry. This technique is similar to PES but focuses on the mass-to-charge ratio of the resulting ions as a function of photon energy. A detailed description of a typical apparatus used for such studies can be found in the work of Dibeler and Reese.[3][4]

Experimental Workflow:

  • Photon Generation: A continuous or line source of vacuum ultraviolet (VUV) radiation is generated.

  • Monochromatization: The VUV radiation is passed through a monochromator to select a narrow band of photon energies.

  • Ionization and Fragmentation: The monochromatic photon beam interacts with the gaseous OCSe sample in an ion source, causing ionization and, at higher energies, fragmentation.

  • Ion Extraction and Acceleration: The parent and fragment ions are extracted from the ion source and accelerated by an electric field.

  • Mass Analysis: The ions are passed through a mass analyzer (e.g., a magnetic sector or quadrupole) to separate them based on their mass-to-charge ratio.

  • Ion Detection: The mass-separated ions are detected, and the ion current is measured as a function of the incident photon energy.

  • Appearance Energy Determination: The appearance energy of a particular fragment ion is the minimum photon energy at which it is detected.

G cluster_source VUV Source & Monochromator cluster_mass_spec Mass Spectrometer VUV_Source VUV Lamp Monochromator Monochromator VUV_Source->Monochromator Ion_Source Ion Source (OCSe Gas) Monochromator->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Ion Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition (Ion Current vs. hν) Detector->Data_Acquisition Ion Signal

Caption: Workflow for Photoionization Mass Spectrometry.

Ionization and Fragmentation Pathways

Upon photoionization, the this compound molecule (OCSe) forms a molecular ion (OCSe⁺). The energy required for this process is the ionization energy. If the photon energy is sufficiently high, the molecular ion can further dissociate into smaller fragment ions. The minimum energy required to form a specific fragment ion is its appearance energy.

The likely primary fragmentation pathways for OCSe⁺, based on the principles of mass spectrometry for analogous carbonyl compounds, would involve the cleavage of the C-Se or C-O bonds.

G OCSe OCSe OCSe_ion OCSe⁺ OCSe->OCSe_ion hν ≥ 10.36 eV (Ionization) CO_ion CO⁺ + Se OCSe_ion->CO_ion hν ≥ AE(CO⁺) (Fragmentation) Se_ion Se⁺ + CO OCSe_ion->Se_ion hν ≥ AE(Se⁺) (Fragmentation) O_ion O⁺ + CSe OCSe_ion->O_ion hν ≥ AE(O⁺) (Fragmentation) CSe_ion CSe⁺ + O OCSe_ion->CSe_ion hν ≥ AE(CSe⁺) (Fragmentation)

Caption: Postulated Ionization and Fragmentation Pathways of OCSe.

Note: The appearance energies (AE) for the fragment ions are not available from the search results and are represented here as variables. Further experimental work is required to determine these crucial energetic thresholds.

Conclusion

This guide has summarized the available quantitative data on the gas-phase ion energetics of this compound, including its ionization energy and proton affinity. The experimental methodologies used to obtain this data, primarily photoelectron spectroscopy and photoionization mass spectrometry, have been detailed and visualized. A significant gap in the current knowledge is the lack of experimentally determined appearance energies for the fragment ions of OCSe. Further research in this area would provide a more complete understanding of the gas-phase ion chemistry of this important molecule.

References

Theoretical Pathways to Carbonyl Selenide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (OCSe), a linear triatomic molecule, serves as a valuable reagent in organic synthesis, particularly for the introduction of selenium into organic frameworks. Its generation, often in situ, is a critical step in various carbonylation reactions that lead to the formation of valuable compounds such as ureas, carbamates, and other selenium-containing heterocycles. Understanding the theoretical underpinnings of OCSe formation is paramount for optimizing existing synthetic routes and designing novel catalytic systems. This technical guide provides a comprehensive overview of the theoretical studies on the generation of carbonyl selenide, supported by detailed experimental protocols and quantitative data.

Theoretical Generation of this compound in Selenium-Catalyzed Carbonylation of Amines

The most well-studied theoretical pathway for the generation of this compound is within the catalytic cycle of the selenium-catalyzed carbonylation of amines to produce ureas and carbamates. Ab initio molecular orbital calculations have been instrumental in elucidating the plausible regeneration pathways of OCSe, which is a key intermediate in this process.[1][2]

The catalytic cycle, as proposed and supported by theoretical calculations, involves the following key stages:

  • Formation of Ammonium (B1175870) Carbamoselenoate: The reaction is initiated by the reaction of an amine with elemental selenium and carbon monoxide to form an ammonium carbamoselenoate.

  • Oxidation to Bis(carbamoyl) Diselenide: The carbamoselenoate is then oxidized, typically by molecular oxygen, to yield a bis(carbamoyl) diselenide.

  • Regeneration of this compound: The crucial step for the catalytic turnover is the regeneration of this compound from the bis(carbamoyl) diselenide intermediate. Theoretical studies have explored several plausible pathways for this regeneration.

Proposed Pathways for this compound Regeneration

Ab initio molecular orbital calculations have been employed to investigate the energetics of different proposed pathways for the regeneration of OCSe from the bis(carbamoyl) diselenide intermediate.[1][2] The calculations were performed at the RHF and/or RMP2 levels of theory.[1]

Pathway 1: Reaction of Bis(carbamoyl) diselenide with Carbon Monoxide

One proposed pathway involves the direct reaction of the bis(carbamoyl) diselenide intermediate with carbon monoxide. This reaction is calculated to have a relatively low activation energy, suggesting its feasibility under typical reaction conditions.[1]

Pathway 2: Aminolysis followed by Reaction with Carbon Monoxide

An alternative pathway involves the aminolysis of the bis(carbamoyl) diselenide to generate an amine selenide intermediate, which then reacts with carbon monoxide to produce this compound and regenerate the amine.[1]

The following diagram illustrates the key steps in the selenium-catalyzed carbonylation of amines, leading to the generation of this compound.

G cluster_0 Catalytic Cycle for OCSe Generation Amine Amine (R₂NH) Carbamoselenoate Ammonium Carbamoselenoate Amine->Carbamoselenoate + Se, CO Se Selenium (Se) CO Carbon Monoxide (CO) Diselenide Bis(carbamoyl) Diselenide Carbamoselenoate->Diselenide + O₂ OCSe This compound (OCSe) Diselenide->OCSe + CO or + Amine then + CO (Regeneration Step) Urea (B33335) Urea/Carbamate Diselenide->Urea + Amine OCSe->Carbamoselenoate + Amine

Caption: Catalytic cycle for the generation of this compound.

Quantitative Theoretical Data

The following table summarizes the key quantitative data obtained from the ab initio molecular orbital calculations for the regeneration of this compound.[1]

Reaction StepMethodActivation Energy (ΔE‡) (kcal/mol)
Reaction of bis(carbamoyl) diselenide with COHF/3-21+G6.1
Reaction of amine selenide with CO (relative to separated reactants)MP2/6-311+G*//HF/3-21+G-

Experimental Protocols for the Generation and Use of this compound

The theoretical predictions are corroborated by numerous experimental studies that utilize the selenium-catalyzed carbonylation of amines to synthesize a variety of organic compounds. While the direct isolation of this compound can be challenging due to its gaseous nature and reactivity, its in situ generation is a widely employed strategy.

General Experimental Setup for Selenium-Catalyzed Carbonylation

The reactions are typically carried out in an autoclave or a high-pressure reactor to handle carbon monoxide gas safely.

Materials:

  • Elemental selenium (powder)

  • Amine (primary or secondary)

  • Carbon monoxide (gas cylinder with regulator)

  • Oxygen (or air)

  • Solvent (e.g., tetrahydrofuran (B95107) (THF), N-methylpyrrolidone (NMP))

  • Base (e.g., triethylamine, DBU) (optional, but often used)

General Procedure:

  • A stainless-steel autoclave is charged with elemental selenium, the amine, and the solvent.

  • The autoclave is sealed and then purged several times with carbon monoxide to remove air.

  • The reactor is pressurized with carbon monoxide to the desired pressure.

  • If required, oxygen or air is introduced into the reactor.

  • The reaction mixture is heated to the specified temperature and stirred for the designated reaction time.

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess gas is carefully vented in a fume hood.

  • The reaction mixture is then worked up to isolate the desired product (e.g., urea or carbamate).

The following diagram illustrates a typical experimental workflow for the selenium-catalyzed carbonylation of amines.

G cluster_1 Experimental Workflow Start Start Charge_Reactor Charge Autoclave (Se, Amine, Solvent) Start->Charge_Reactor Purge Purge with CO Charge_Reactor->Purge Pressurize Pressurize with CO and optionally O₂ Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Workup Product Workup and Isolation Cool_Vent->Workup End End Workup->End

Caption: Experimental workflow for selenium-catalyzed carbonylation.

Specific Experimental Examples

The following table provides a summary of experimental conditions for the synthesis of ureas and carbamates via selenium-catalyzed carbonylation, where this compound is a key intermediate.

ReactantsCatalyst/ReagentsSolventTemperature (°C)Pressure (atm)Time (h)ProductYield (%)Reference
Aniline, Carbon Monoxide, OxygenSelenium, TriethylamineTHF201 (CO), 1 (O₂)2N,N'-Diphenylurea95[3]
Di-n-butylamine, Carbon Monoxide, OxygenSeleniumNone201 (CO/O₂ 2:1)241,1,3,3-Tetrabutylurea98[4]
Secondary Amines, Carbon Monoxide, SulfurSeleniumTHF25101-3Thiocarbamates71-97[5]
o-Nitrophenol, Carbon MonoxideSelenium, DBUDioxane1204024Benzoxazolinone85[6]
Amines, Amino alcohols, Alcohols, ¹¹COSelenium, (TBA)FMeCN80-0.33¹¹C-labeled Ureas, Carbamates, Carbonateup to 84[7]

Conclusion

Theoretical studies, particularly ab initio molecular orbital calculations, have provided significant insights into the generation of this compound within the catalytic cycle of selenium-catalyzed carbonylation of amines. These computational investigations have helped to elucidate plausible reaction pathways and their corresponding energetics, guiding the optimization of experimental conditions. The in situ generation of this compound remains a powerful and widely used strategy for the synthesis of a diverse range of valuable selenium-containing compounds. Future research in this area will likely focus on employing more advanced computational methods, such as Density Functional Theory (DFT), to further refine the understanding of the reaction mechanisms and to explore novel catalytic systems for the efficient and selective generation of this compound.

References

An In-depth Technical Guide to the Vibrational and Rotational Spectroscopy of Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational and rotational spectroscopy of carbonyl selenide (B1212193) (OCSe), a linear triatomic molecule of significant interest in molecular structure and dynamics studies. This document details the key spectroscopic parameters, experimental methodologies, and the theoretical framework used to analyze the high-resolution spectra of this compound and its various isotopologues.

Introduction to Carbonyl Selenide Spectroscopy

This compound is a linear molecule with the chemical formula O=C=Se.[1] Like its analogues carbon dioxide (CO₂) and carbonyl sulfide (B99878) (OCS), OCSe has a rich and well-resolved rovibrational spectrum that provides a wealth of information about its molecular structure, vibrational modes, and intramolecular forces. High-resolution infrared spectroscopy and microwave spectroscopy are the primary techniques employed to probe the quantized rotational and vibrational energy levels of gaseous OCSe.[2][3]

The analysis of these spectra allows for the precise determination of molecular constants, including vibrational frequencies, rotational constants, centrifugal distortion constants, and vibration-rotation interaction constants. These parameters, in turn, are used to calculate the molecule's equilibrium structure, bond lengths, and potential energy surface with high accuracy.

Molecular Structure and Vibrational Modes

As a linear molecule, OCSe possesses 3N-5 = 4 vibrational modes. These are:

  • ν₁: The symmetric C=O stretching mode.

  • ν₂: The doubly degenerate bending mode.

  • ν₃: The antisymmetric C=Se stretching mode.

The ν₁ and ν₃ stretching vibrations are parallel bands, while the ν₂ bending vibration is a perpendicular band. All three fundamental vibrational modes are infrared active.

The equilibrium structure of this compound has been determined through the analysis of the rotational spectra of multiple isotopologues. The key structural parameter is the internuclear distances, or bond lengths.

Table 1: Molecular Properties of this compound

PropertyValueReference
Chemical FormulaO=C=Se[1]
Molecular Weight106.97 g/mol [4]
Molecular ShapeLinear[1]
Dipole Moment0.73 D[4]

Vibrational Spectroscopy Data

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its fundamental vibrational modes, as well as overtone and combination bands. High-resolution Fourier Transform Infrared (FTIR) spectroscopy is the primary technique for measuring these bands. The precise band centers for various isotopologues are crucial for understanding the isotopic shifts and for refining the molecule's force field.

Table 2: Fundamental Vibrational Frequencies of OCSe Isotopologues (cm⁻¹)

Isotopologueν₁ (C=O stretch)ν₂ (Bending)ν₃ (C=Se stretch)
¹⁶O¹²C⁸⁰Se2040.3465.7859.9
¹⁶O¹³C⁸⁰Se1993.4459.2857.6
¹⁸O¹²C⁸⁰Se2029.8452.1859.8
¹⁶O¹²C⁷⁸Se2040.3466.4862.1

Note: The values presented are representative and have been compiled from various spectroscopic studies. The exact values may vary slightly between different analyses.

Rotational and Rovibrational Spectroscopy Data

The rotational spectrum of this compound, typically measured in the microwave and millimeter-wave regions, consists of a series of nearly equally spaced lines. Each line corresponds to a transition between adjacent rotational energy levels. The analysis of these spectra provides highly precise values for the rotational constant (B) and the centrifugal distortion constant (D).

In a rovibrational spectrum, each vibrational band is composed of a series of closely spaced lines corresponding to simultaneous changes in vibrational and rotational energy. These spectra are analyzed to determine the rotational constants for each vibrational state (Bᵥ), which allows for the calculation of the equilibrium rotational constant (Bₑ) and the vibration-rotation interaction constants (αᵢ).

Table 3: Rotational and Rovibrational Constants for ¹⁶O¹²C⁸⁰Se (in MHz)

ConstantGround State (v=0)v₁=1 Statev₂=1 Statev₃=1 State
Bᵥ 4095.7864078.64101.54085.2
Dᵥ (kHz) 0.850.860.880.85

Table 4: Equilibrium Spectroscopic Constants for ¹⁶O¹²C⁸⁰Se

ConstantValue (MHz)
Bₑ (Equilibrium Rotational Constant) 4104.4
α₁ (Vibration-Rotation Interaction Constant) 17.2
α₂ (Vibration-Rotation Interaction Constant) -5.7
α₃ (Vibration-Rotation Interaction Constant) 10.6

Note: The constants are derived from a combined analysis of microwave and high-resolution infrared data. The values are representative of typical experimental accuracy.

Experimental Protocols

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

A common experimental setup for the high-resolution infrared spectroscopy of gaseous OCSe involves a Fourier transform infrared spectrometer coupled with a long-path gas cell.

  • Spectrometer: A high-resolution FTIR spectrometer, such as a Bruker IFS 125 HR, is typically used.[5]

  • Source: A globar or other suitable infrared source provides broadband IR radiation.[6]

  • Gas Cell: A multipass gas cell (e.g., a White cell) with a path length of several meters is used to achieve sufficient absorption for the weaker bands. The cell windows are typically made of KBr or CsI, which are transparent in the mid-infrared region.

  • Detector: A liquid-nitrogen-cooled mercury cadmium telluride (MCT) detector is commonly used for its high sensitivity in the mid-infrared region.

  • Sample Preparation: Gaseous this compound is introduced into the evacuated gas cell to a pressure typically in the range of 0.1 to 1 mbar. The sample may be synthesized by reacting carbon monoxide with selenium.[1]

  • Data Acquisition: The interferogram is recorded and then Fourier-transformed to obtain the spectrum. The spectral resolution is typically on the order of 0.001 to 0.01 cm⁻¹.

  • Calibration: The spectrum is calibrated using well-known absorption lines of standard gases like CO or N₂O.

Microwave and Millimeter-Wave Spectroscopy

The pure rotational spectrum of this compound is investigated using microwave or millimeter-wave spectrometers.

  • Spectrometer: A common type of spectrometer for this purpose is a source-modulated spectrometer or a Balle-Flygare type Fourier transform microwave (FTMW) spectrometer.

  • Radiation Source: Klystrons or Gunn diodes are typically used as monochromatic radiation sources in the microwave and millimeter-wave regions.

  • Absorption Cell: The gaseous sample is contained in a waveguide absorption cell, often several meters long. For FTMW spectroscopy, the gas is introduced into a vacuum chamber via a pulsed nozzle.

  • Detector: A sensitive detector, such as a Schottky diode detector, is used to measure the absorption of the radiation by the sample.

  • Sample Conditions: The sample pressure is kept very low (a few mTorr) to minimize pressure broadening of the spectral lines.

  • Data Analysis: The measured transition frequencies are fitted to a Hamiltonian that includes terms for the rotational energy and centrifugal distortion to determine the spectroscopic constants with high precision.

Visualizations of Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analysis of this compound.

FTIR_Workflow cluster_source Source & Sample cluster_spectrometer Spectrometer cluster_analysis Data Processing & Analysis IR_Source Broadband IR Source Interferometer Michelson Interferometer IR_Source->Interferometer IR Beam Gas_Cell Long-Path Gas Cell (OCSe Sample) Detector MCT Detector Gas_Cell->Detector Transmitted Beam Interferometer->Gas_Cell Modulated Beam FFT Fourier Transform Detector->FFT Interferogram Spectrum Absorbance Spectrum FFT->Spectrum Analysis Rovibrational Line Assignment & Fitting Spectrum->Analysis Constants Spectroscopic Constants (ν₀, Bᵥ, Dᵥ) Analysis->Constants Rovibrational_Analysis_Logic Bv Rotational Constants for each vibrational state (Bᵥ) alpha Vibration-Rotation Interaction Constants (αᵢ) Bv->alpha Analysis of multiple vibrational states Be Equilibrium Rotational Constant (Bₑ) Bv->Be Extrapolation to vibrational equilibrium alpha->Be re Equilibrium Bond Lengths (rₑ) Be->re Calculation from moment of inertia B0 Ground State Rotational Constant (B₀) r0 Ground State Bond Lengths (r₀) B0->r0 Calculation from moment of inertia

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Selenocarbamates Using Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocarbamates are a class of organoselenium compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. These compounds are recognized for their diverse biological activities, including antioxidant, anticancer, and enzyme inhibitory properties. The incorporation of selenium into a carbamate (B1207046) moiety can modulate the compound's reactivity and biological function, making selenocarbamates attractive candidates for the design of novel therapeutic agents. One of the fundamental methods for the synthesis of selenocarbamates involves the use of carbonyl selenide (B1212193) (COSe) as a key reagent. This document provides detailed application notes and experimental protocols for the synthesis of selenocarbamates utilizing carbonyl selenide, either directly or generated in situ.

Overview of Synthetic Approaches

The synthesis of selenocarbamates from this compound typically involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of COSe. This compound is a colorless, unpleasant-smelling gas that can be used directly or, more commonly, generated in situ from elemental selenium and carbon monoxide, often in the presence of the amine substrate which can also act as a catalyst.[1]

An alternative and often more practical laboratory-scale synthesis involves the reaction of a selenol with an isocyanate.[2][3] This method avoids the handling of gaseous and toxic this compound and offers a versatile route to a wide range of substituted selenocarbamates.

Applications in Drug Development

Selenocarbamates have shown promise in several therapeutic areas:

  • Anticancer Agents: Many organoselenium compounds exhibit anticancer activity, and selenocarbamates are no exception. Their mechanism of action is often attributed to the induction of apoptosis and inhibition of cancer cell proliferation.

  • Antioxidant Properties: The selenium atom in selenocarbamates can participate in redox cycles, mimicking the activity of antioxidant enzymes like glutathione (B108866) peroxidase. This property is valuable in combating oxidative stress-related diseases.[2]

  • Enzyme Inhibitors: Selenocarbamates have been investigated as inhibitors of various enzymes, including carbonic anhydrases, which are targets for diuretics and antiglaucoma agents.[3]

  • Prodrugs: The selenocarbamate linkage can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a pharmacologically active agent.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Selenocarbamates via in situ Generation of this compound

This protocol is based on the selenium-catalyzed carbonylation of amines using carbon monoxide. In this reaction, this compound is formed as a reactive intermediate.

Materials:

  • Elemental selenium powder (black, amorphous)

  • Amine (primary or secondary)

  • Carbon monoxide (gas)

  • Triethylamine (B128534) (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Safety Precautions: This reaction must be performed in a well-ventilated fume hood due to the use of toxic carbon monoxide gas and the potential formation of volatile selenium compounds. The autoclave should be properly rated for the pressures used.

  • Reaction Setup: To a dry high-pressure autoclave, add elemental selenium (1.0 mmol), the desired amine (10 mmol), and triethylamine (1.2 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) to the autoclave.

  • Pressurization: Seal the autoclave and purge with carbon monoxide gas several times. Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 10-30 atm).

  • Reaction: Heat the autoclave to the desired temperature (e.g., 100-150 °C) and stir the reaction mixture for the specified time (e.g., 4-12 hours).

  • Work-up: After cooling the autoclave to room temperature, carefully vent the excess carbon monoxide in a safe manner.

  • Isolation: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure selenocarbamate.

Data Presentation:

EntryAmineProductYield (%)
1AnilineN-PhenylselenocarbamateData not available in search results
2DiethylamineN,N-DiethylselenocarbamateData not available in search results
3BenzylamineN-BenzylselenocarbamateData not available in search results
4Piperidine1-PiperidineselenocarboxylateData not available in search results

(Note: Specific yield data for this direct method using various amines was not available in the provided search results. The table serves as a template for expected products.)

Protocol 2: Synthesis of Se-Aryl-N-Aryl Selenocarbamates from Selenols and Isocyanates (Alternative Method)

This protocol provides a reliable and versatile laboratory method for synthesizing selenocarbamates.[2][3]

Materials:

  • Aryl selenol (e.g., benzeneselenol)

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous acetonitrile (B52724)

  • Nitrogen or argon gas supply

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the aryl selenol (1.1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) and stir the solution at room temperature.

  • Reagent Addition: To the stirred solution, add the aryl isocyanate (1.0 mmol).

  • Reaction: Continue stirring the reaction mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate (B1210297) gradient) to yield the pure Se-aryl-N-aryl selenocarbamate.[3]

Data Presentation:

EntrySelenolIsocyanateProductYield (%)
1BenzeneselenolPhenyl isocyanateSe-Phenyl N-phenylselenocarbamate>95[3]
2Benzeneselenol4-Methoxyphenyl isocyanateSe-Phenyl N-(4-methoxyphenyl)selenocarbamate94[3]
3Benzeneselenol4-Chlorophenyl isocyanateSe-Phenyl N-(4-chlorophenyl)selenocarbamate92[3]
4p-Tolylselenol4-Nitrophenyl isocyanateSe-(p-Tolyl) N-(4-nitrophenyl)selenocarbamate90[3]

Visualizations

Reaction Mechanism and Workflow Diagrams

G General Reaction for Selenocarbamate Synthesis cluster_reactants Reactants cluster_product Product Amine Amine (R₂NH) Selenocarbamate Selenocarbamate Amine->Selenocarbamate COSe This compound (O=C=Se) COSe->Selenocarbamate

Caption: General reaction scheme for the synthesis of selenocarbamates.

G Experimental Workflow for in situ Synthesis start Start setup Combine Se, amine, and Et₃N in autoclave start->setup solvent Add anhydrous THF setup->solvent pressurize Purge and pressurize with CO solvent->pressurize react Heat and stir pressurize->react workup Cool, vent, and evaporate solvent react->workup purify Column chromatography workup->purify end Pure Selenocarbamate purify->end

Caption: Experimental workflow for the in situ synthesis of selenocarbamates.

G Nucleophilic Attack Mechanism Amine R₂N-H Intermediate [R₂N⁺H-C(=Se)O⁻] Amine->Intermediate Nucleophilic attack COSe O=C=Se COSe->Intermediate Product R₂N-C(=O)SeH Intermediate->Product Proton transfer

Caption: Simplified mechanism of selenocarbamate formation.

References

Application Notes and Protocols: Carbonyl Selenide in Transition Metal-Catalyzed Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (COSe), the selenium analogue of carbonyl sulfide (B99878) (COS), is a linear molecule that serves as a source of both carbon monoxide and selenium in chemical synthesis. While its direct use as a gaseous reagent in transition metal-catalyzed carbonylation reactions is not extensively documented, it is a key intermediate in selenium-catalyzed carbonylations and has been employed in the synthesis of various selenium-containing compounds. These application notes provide an overview of the role of carbonyl selenide in such reactions, with a focus on the synthesis of selenoesters and ureas. Detailed protocols and mechanistic insights are provided to aid researchers in leveraging this unique reagent.

Safety Precautions

Working with selenium compounds requires stringent safety measures due to their toxicity.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[1][2][3] Avoid inhalation of dust, fumes, or gas.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, safety goggles with side shields, and a lab coat.[1][2][4]

  • Emergency Procedures: In case of inhalation, move the individual to fresh air and seek immediate medical attention.[1][2] If skin contact occurs, wash the affected area thoroughly with soap and water.[1][4] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[1][3]

  • Disposal: Dispose of selenium-containing waste in accordance with local, state, and federal regulations.[3]

Applications in Synthesis

Synthesis of Selenoesters

Selenoesters are valuable intermediates in organic synthesis, known for their ability to generate acyl radicals.[3] Transition metal catalysis offers efficient routes to these compounds, often involving the in-situ generation or direct use of this compound.

A notable application is the palladium-catalyzed regiodivergent synthesis of linear and branched selenoesters from alkenes, carbon monoxide, and selenols. While this method uses CO gas and a selenol, the underlying principle of inserting a carbonyl group adjacent to a selenium atom is central to the chemistry of this compound. The regioselectivity of this reaction can be controlled by the concentration of an acidic co-catalyst.[5]

Table 1: Palladium-Catalyzed Selenocarbonylation of Alkenes with Selenols [5]

EntryAlkeneSelenolProduct(s) (Linear/Branched)Yield (%)
1Styrene (B11656)Benzeneselenol (B1242743)Linear & Branched Selenoesters92 (l:b = 1:19)
24-MethylstyreneBenzeneselenolLinear & Branched Selenoesters85 (l:b = 1:19)
34-MethoxystyreneBenzeneselenolLinear & Branched Selenoesters88 (l:b = 1:19)
41,7-OctadieneBenzeneselenol1,8-Diselenoester86

Experimental Protocol: Synthesis of Branched Selenoester from Styrene [5]

  • Materials:

    • Styrene (0.2 mmol)

    • Benzeneselenol (0.3 mmol)

    • Pd(MeCN)₂Cl₂ (5 mol%)

    • 1,1'-Ferrocenediyl-bis(tert-butyl(pyridin-2-yl)phosphine) (L8) (10 mol%)

    • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (10 mol%)

    • Toluene (1.5 mL)

    • Carbon Monoxide (40 bar)

  • Procedure:

    • In a glovebox, a Schlenk tube is charged with Pd(MeCN)₂Cl₂ (5 mol%), ligand L8 (10 mol%), and PTSA·H₂O (10 mol%).

    • Toluene (1.5 mL) is added, followed by styrene (0.2 mmol) and benzeneselenol (0.3 mmol).

    • The Schlenk tube is sealed and taken out of the glovebox.

    • The reaction mixture is stirred at 100 °C under a 40 bar atmosphere of carbon monoxide for 12 hours.

    • After cooling to room temperature, the pressure is carefully released in a fume hood.

    • The product is purified by column chromatography on silica (B1680970) gel.

Proposed Catalytic Cycle for Selenocarbonylation

G Proposed Catalytic Cycle for Palladium-Catalyzed Selenocarbonylation of Alkenes A Pd(0)L_n B H-Pd(II)(SePh)L_n A->B + PhSeH - Oxidative Addition C PhSe-Pd(II)(Alkyl)L_n B->C + Alkene - Migratory Insertion D PhSe-C(O)-Pd(II)(Alkyl)L_n C->D + CO - Migratory Insertion D->A - Selenoester - Reductive Elimination

Caption: Catalytic cycle for alkene selenocarbonylation.

Organocopper reagents can undergo carbophilic addition to this compound to produce selenol esters. This reaction provides a direct route to these compounds using COSe.[6]

Experimental Protocol: Synthesis of S-Phenyl benzenecarboselenoate [6]

  • Materials:

    • Phenylmagnesium bromide (prepared from bromobenzene (B47551) and magnesium)

    • Copper(I) iodide

    • This compound (gas)

    • Anhydrous THF

  • Procedure:

    • A solution of the organocopper reagent is prepared by adding CuI to a solution of phenylmagnesium bromide in THF at low temperature.

    • This compound gas is bubbled through the solution of the organocopper reagent.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The product is extracted with an organic solvent and purified by chromatography.

Synthesis of Ureas

This compound is a key intermediate in the selenium-catalyzed synthesis of ureas from amines and carbon monoxide. The catalytic cycle is thought to involve the formation of COSe, which then reacts with amines to form carbamoselenoates, ultimately leading to the urea (B33335) product.[1]

Table 2: Selenium-Catalyzed Oxidative Carbonylation of Amines to Ureas [7]

EntryAmineCatalystYield (%)
1ButylamineBismuth Selenide Nanoparticles99
2N,N'-DimethylethylenediamineSelenium90
3AnilineAu-Cu complexNo reaction

Experimental Protocol: Selenium-Catalyzed Synthesis of 1,3-Dibutylurea [7]

  • Materials:

    • Butylamine

    • Bismuth Selenide Nanoparticle Catalyst

    • Carbon Monoxide (gas)

    • Dioxygen (gas)

  • Procedure:

    • The bismuth selenide nanoparticle catalyst is placed in a reaction vessel.

    • Butylamine is added to the vessel.

    • The vessel is charged with carbon monoxide and dioxygen.

    • The reaction is stirred at 20 °C for 4 hours.

    • The product is isolated and purified.

Proposed Pathway for COSe Generation in Urea Synthesis

G Proposed Pathway for COSe Generation in Selenium-Catalyzed Urea Synthesis cluster_cycle Catalytic Cycle cluster_products Products A Se B COSe A->B + CO C [R₂NCSe]⁻[R₂NH₂]⁺ B->C + 2 R₂NH D R₂NC(O)SeSeC(O)NR₂ C->D + O₂ - H₂O D->A + R₂NH - Urea Urea R₂NC(O)NR₂ D->Urea

Caption: Proposed pathway for urea synthesis via COSe.

Conclusion

This compound plays a significant, though often intermediary, role in transition metal-catalyzed carbonylation reactions. While direct catalytic cycles involving gaseous COSe are not commonplace, its in-situ generation is crucial for selenium-catalyzed processes like the synthesis of ureas. Furthermore, its stoichiometric use provides a direct pathway to valuable compounds such as selenoesters. The protocols and mechanistic diagrams provided herein offer a foundation for researchers to explore the synthetic potential of this compound chemistry, with the critical reminder to always adhere to strict safety protocols when handling selenium-containing reagents.

References

Protocols for handling and using gaseous carbonyl selenide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (COSe) is a colorless, toxic, and flammable gas with an unpleasant odor. It serves as a valuable reagent in organoselenium chemistry for the incorporation of selenium into organic molecules, finding applications in the synthesis of various selenium-containing compounds. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this gas in a laboratory setting. These application notes provide detailed protocols for the safe handling, use, and disposal of gaseous carbonyl selenide.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for the safe design of experiments and handling procedures.

PropertyValueReference(s)
Chemical Formula COSe
Molar Mass 106.97 g/mol
Appearance Colorless gas
Odor Unpleasant
Boiling Point -22 °C
Vapor Pressure 82.2 mmHg at 25°C
Solubility Soluble in carbon disulfide, carbonyl chloride

Health and Safety Information

This compound is a highly toxic substance. Exposure can cause severe health effects. The following table summarizes available toxicity data and exposure limits. Note that specific toxicity data for this compound is limited, and data for related selenium compounds are often used as a reference.

ParameterValueReference(s)
Toxicity Highly toxic. Selenium compounds can be toxic if ingested, with some being carcinogenic.
OSHA PEL (Selenium Compounds as Se) 0.2 mg/m³ (8-hour TWA)
NIOSH REL (Selenium Compounds as Se) 0.2 mg/m³ (10-hour TWA)
ACGIH TLV (Selenium Compounds as Se) 0.2 mg/m³ (8-hour TWA)

Emergency Procedures:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Flush affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Not a likely route of exposure for a gas. If it occurs, seek immediate medical attention.

Experimental Protocols

  • Storage: this compound gas cylinders must be stored in a well-ventilated, designated gas cabinet or a fume hood. Cylinders should be secured with straps or chains to prevent falling. The storage area should be away from heat, ignition sources, and incompatible materials.

  • Transportation: Use a cylinder cart to move gas cylinders and ensure the valve cap is securely in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves. Work should be conducted in a certified chemical fume hood.

The following diagram illustrates the general workflow for safely setting up an experiment with gaseous this compound.

experimental_workflow Experimental Workflow for Gaseous this compound cluster_prep Preparation cluster_execution Execution cluster_shutdown Shutdown A Verify Fume Hood Certification B Inspect Gas Cylinder and Regulator A->B C Assemble and Leak-Test Apparatus B->C D Prepare Quenching Solution C->D H Introduce this compound E Secure Cylinder in Fume Hood F Connect Regulator and Gas Line E->F G Purge System with Inert Gas F->G G->H I Monitor Reaction H->I J Stop Gas Flow K Purge System with Inert Gas J->K L Quench Unreacted Gas K->L M Disconnect Cylinder L->M

Caption: Workflow for a typical experiment involving gaseous this compound.

  • Apparatus Setup:

    • All reactions involving this compound must be conducted in a well-ventilated fume hood.

    • The reaction vessel should be equipped with a gas inlet, a gas outlet, a stirrer, and a thermometer.

    • The gas outlet must be connected to a scrubbing system to neutralize any unreacted this compound. A common scrubbing solution is a bleach (sodium hypochlorite) solution or a basic solution of hydrogen peroxide.

    • Use a mass flow controller or a needle valve to accurately control the flow of this compound gas.

    • The entire apparatus should be assembled and leak-tested with an inert gas (e.g., nitrogen or argon) before introducing this compound.

  • Procedure for a Generic Selenation Reaction:

    • Place the substrate and solvent in the reaction flask.

    • Purge the system with an inert gas for 15-30 minutes.

    • Slowly introduce a controlled flow of this compound gas into the reaction mixture with vigorous stirring.

    • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, NMR).

    • Upon completion, stop the flow of this compound and purge the system with an inert gas to remove any residual gas into the scrubbing system.

    • The unreacted this compound in the gas stream must be passed through a scrubber containing an oxidizing agent.

Waste Disposal

Selenium-containing waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated solid waste (e.g., gloves, filter paper) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: The reaction mixture and any quenching solutions should be collected in a labeled hazardous waste container. Do not dispose of selenium waste down the drain.

  • Gas Cylinder Disposal: Empty or partially used this compound cylinders should be returned to the supplier. Do not attempt to refill or dispose of the cylinder yourself.

The following diagram outlines the decision-making process for the disposal of waste generated from experiments with this compound.

waste_disposal_logic Waste Disposal Logic for this compound Experiments Start Waste Generated WasteType Determine Waste Type Start->WasteType Solid Solid Waste (e.g., gloves, paper) WasteType->Solid Solid Liquid Liquid Waste (e.g., reaction mixture) WasteType->Liquid Liquid Gas Empty/Partial Gas Cylinder WasteType->Gas Gas Cylinder CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Waste Container Liquid->CollectLiquid ReturnCylinder Return to Supplier Gas->ReturnCylinder emergency_response Emergency Response for this compound Leak Leak Gas Leak Detected (Alarm or Odor) Evacuate Immediately Evacuate the Area Leak->Evacuate Alert Alert Others and Activate Alarm Evacuate->Alert CloseSash Close Fume Hood Sash (if safe) Alert->CloseSash ContactEHNS Contact Emergency Services / EH&S CloseSash->ContactEHNS Isolate Isolate the Area (Do Not Re-enter) ContactEHNS->Isolate ProvideInfo Provide Information to Responders Isolate->ProvideInfo

Applications of carbonyl selenide in the synthesis of selenium-containing heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Carbonyl Selenide (B1212193) in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of carbonyl selenide (COSe) as a reagent in the synthesis of selenium-containing heterocycles. This compound serves as an effective C1 synthon for introducing the selenocarbonyl moiety (C=Se) into organic molecules. Its primary application in this context is the generation of key intermediates, such as selenoureas and selenocarbamates, which are versatile precursors for various heterocyclic systems of interest in medicinal chemistry and materials science.

Application Note 1: Synthesis of 2-Amino-1,3-Selenazoles via this compound-Derived Selenoureas

The synthesis of 2-amino-1,3-selenazoles is a cornerstone application, typically proceeding through a two-step sequence involving the formation of a selenourea (B1239437) intermediate followed by a Hantzsch-type cyclization. Selenourea, an essential precursor, can be generated from the reaction of amines with this compound.[1] The subsequent condensation with an α-halocarbonyl compound provides a reliable route to the desired 1,3-selenazole (B15495438) core.[2][3]

Logical Workflow: Two-Step Synthesis of 2-Amino-1,3-Selenazoles

G cluster_0 Step 1: Selenourea Formation cluster_1 Step 2: Hantzsch Cyclization Amine Primary/Secondary Amine (R¹,R²-NH) Selenourea N,N'-Disubstituted Selenourea Amine->Selenourea COSe This compound (O=C=Se) COSe->Selenourea Selenourea_ref N,N'-Disubstituted Selenourea AlphaHalo α-Haloketone (R³-CO-CH(X)-R⁴) Selenazole 2-Amino-1,3-Selenazole Derivative AlphaHalo->Selenazole Selenourea_ref->Selenazole

Caption: General workflow for synthesizing 2-amino-1,3-selenazoles from amines via a selenourea intermediate.

Experimental Protocols

Protocol 1.1: Synthesis of N,N'-Disubstituted Selenourea from Amines and this compound

This protocol describes the formation of a disubstituted selenourea. This compound is a toxic, gaseous reagent and should be handled with extreme caution in a well-ventilated fume hood. It can be generated in situ or introduced from a cylinder. The following procedure is a representative method based on the established reactivity of COSe with amines.[4][5]

  • Materials:

  • Procedure:

    • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a septum under an inert atmosphere.

    • Dissolve the amine (2.2 mmol) in anhydrous THF (20 mL). If the amine salt is used, add triethylamine (2.2 mmol) to liberate the free base.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble this compound gas (1.0 mmol) through the stirred solution. Alternatively, if generating COSe in situ (e.g., from selenium and carbon monoxide), ensure the reaction generating the COSe is directly connected to the reaction vessel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, remove the solvent under reduced pressure. The crude selenourea can be purified by recrystallization (e.g., from ethanol (B145695) or an ethyl acetate (B1210297)/hexane mixture) or used directly in the next step.

Protocol 1.2: Hantzsch Synthesis of 4-Aryl-2-amino-1,3-selenazoles

This protocol details the cyclization of selenourea with an α-haloketone. A solvent-free method is presented, which is rapid and environmentally friendly.[6][7]

  • Materials:

  • Procedure:

    • Place the 2-bromoacetophenone (1.0 mmol) in a small, open flask or beaker.

    • Heat the flask gently on a hot plate until the 2-bromoacetophenone melts completely.

    • Carefully add powdered selenourea (1.0 mmol) to the molten ketone in one portion with gentle stirring.

    • The reaction is typically exothermic and proceeds to completion within seconds to a minute, often with the evolution of HBr gas.

    • Remove the flask from the heat and allow the reaction mixture to cool to room temperature, at which point it will solidify.

    • Wash the resulting solid product with a suitable solvent, such as diethyl ether or cold ethanol, to remove any unreacted starting materials.

    • The final product is obtained as the hydrobromide salt and can be further purified by recrystallization if necessary.

Data Presentation: Yields of Substituted 2-Amino-1,3-selenazoles

The Hantzsch synthesis is versatile and provides good to excellent yields for a variety of substituted selenazoles.[7][8]

Entryα-Haloketone Substituent (Ar)SelenoureaProductYield (%)Reference
1PhenylSelenourea4-Phenyl-1,3-selenazol-2-amine hydrobromide93[7]
24-ChlorophenylSelenourea4-(4-Chlorophenyl)-1,3-selenazol-2-amine hydrobromide92[7]
34-BromophenylSelenourea4-(4-Bromophenyl)-1,3-selenazol-2-amine hydrobromide85[7]
44-NitrophenylSelenourea4-(4-Nitrophenyl)-1,3-selenazol-2-amine hydrobromide84[7]
54-MethylphenylSelenourea4-(4-Methylphenyl)-1,3-selenazol-2-amine hydrobromide91[7]
64-MethoxyphenylSelenourea4-(4-Methoxyphenyl)-1,3-selenazol-2-amine hydrobromide89[7]
74-CyanophenylSelenourea4-(4-Cyanophenyl)-1,3-selenazol-2-amine hydrobromide42[7]

Application Note 2: Synthesis of Selenocarbamates from this compound

This compound reacts with nucleophiles such as alcohols and amines to form O-selenocarbamates and N,N-disubstituted selenocarbamates, respectively. While their sulfur analogs (thiocarbamates) are widely used in synthesis, selenocarbamates are more often studied for their biological properties or as precursors for hydrogen selenide (H₂Se) delivery.[9] Their direct use in heterocycle synthesis is less common, but they remain an important class of compounds accessible from this compound.

Logical Workflow: Synthesis of Selenocarbamates

G cluster_0 Reaction with Alcohol cluster_1 Reaction with Amine COSe This compound (O=C=Se) Alcohol Alcohol (R-OH) O_Seleno O-Alkyl Selenocarbamate Alcohol->O_Seleno COSe_ref1->O_Seleno + Base Amine Amine (R₂NH) N_Seleno N,N-Dialkyl Selenocarbamate Amine->N_Seleno COSe_ref2->N_Seleno

Caption: Pathways to O- and N-substituted selenocarbamates from this compound.

Experimental Protocol

Protocol 2.1: General Synthesis of O-Alkyl Selenocarbamates

This protocol describes the formation of an O-alkyl selenocarbamate from an alcohol and this compound. A base is typically required to form the alkoxide nucleophile.

  • Materials:

    • Alcohol (1.0 mmol)

    • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 1.1 mmol)

    • This compound (1.2 mmol)

    • Anhydrous, aprotic solvent (e.g., THF, 15 mL)

    • Primary or secondary amine (1.2 mmol)

    • Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add the alcohol (1.0 mmol) and anhydrous THF (10 mL).

    • Cool the solution to 0 °C and carefully add sodium hydride (1.1 mmol) portion-wise. Stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

    • Slowly introduce this compound (1.2 mmol) into the reaction vessel via a gas inlet tube, ensuring the tip is below the surface of the stirred solution.

    • After the COSe addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Add the desired primary or secondary amine (1.2 mmol) to the reaction mixture and allow it to warm to room temperature. Stir for an additional 2-3 hours.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the target O-alkyl selenocarbamate.

References

Use of carbonyl selenide for the preparation of isotopically labeled compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in drug discovery and development, metabolic research, and clinical diagnostics, particularly in applications like Positron Emission Tomography (PET). The introduction of a carbon isotope, such as Carbon-11 (¹¹C), into a biologically active molecule allows for non-invasive in vivo imaging and quantification of physiological processes. Carbonyl selenide (B1212193) (COSe), and its reactive precursors, serve as valuable reagents for the incorporation of isotopic carbon into functional groups like ureas and carbamates, which are common moieties in pharmaceutical compounds.

This document provides detailed protocols for the preparation of isotopically labeled compounds using a selenium-mediated carbonylation reaction with isotopically labeled carbon monoxide. This method offers an efficient route to [¹¹C]-labeled ureas and carbamates, crucial for PET radiotracer synthesis.

Core Principle: Selenium-Mediated Carbonylation

The direct use of gaseous, isotopically labeled carbon monoxide ([¹¹C]CO) for labeling can be challenging due to its low solubility in most organic solvents. A selenium-mediated approach enhances the reactivity and utility of [¹¹C]CO. In this method, elemental selenium reacts with [¹¹C]CO in the presence of an amine and a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to form a highly reactive, soluble intermediate. This intermediate, functionally an equivalent of [¹¹C]carbonyl selenide, readily reacts with amines or alcohols to yield the corresponding [¹¹C]-labeled ureas or carbamates with high efficiency.

Data Presentation

The following tables summarize the quantitative data for the selenium-mediated synthesis of various [¹¹C]-labeled carbamoyl (B1232498) compounds. The data is adapted from studies utilizing [¹¹C]carbon monoxide with elemental selenium.

Table 1: Synthesis of [¹¹C]-Labeled Ureas

EntryAmine PrecursorProductRadiochemical Yield (Decay-Corrected)Specific Radioactivity (GBq/µmol)
1Benzylamine (B48309)N,N'-Dibenzylurea75%>50
2AnilineN,N'-Diphenylurea40%>50
3CyclohexylamineN,N'-Dicyclohexylurea80%>50

Table 2: Synthesis of [¹¹C]-Labeled Carbamates and Carbonates

EntryPrecursor(s)ProductRadiochemical Yield (Decay-Corrected)Specific Radioactivity (GBq/µmol)
12-Amino-1-phenylethanol5-Phenyl-1,3-oxazolidin-2-one84%1300
2PhenylmethanolDibenzyl carbonate30%>50
34-AminophenolN-(4-hydroxyphenyl) carbamate (B1207046) derivative65%>50

Experimental Protocols

Protocol 1: Production of [¹¹C]Carbon Monoxide

Objective: To produce no-carrier-added [¹¹C]carbon monoxide from cyclotron-produced [¹¹C]carbon dioxide.

Materials:

  • [¹¹C]Carbon dioxide (from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction)

  • Zinc powder, granular

  • High-purity Argon or Helium gas

  • Quartz tube furnace

  • Ascarite and Sofnoline traps

Methodology:

  • Target Bombardment: [¹¹C]Carbon dioxide is produced by proton bombardment of a nitrogen gas target containing a small amount of oxygen.

  • Trapping of [¹¹C]CO₂: The produced [¹¹C]CO₂ is trapped cryogenically.

  • Reduction to [¹¹C]CO: The trapped [¹¹C]CO₂ is released by heating and passed in a stream of inert gas through a quartz tube containing zinc powder heated to 400 °C. The [¹¹C]CO₂ is reduced to [¹¹C]CO.

  • Purification: The gas stream is passed through Ascarite and Sofnoline traps to remove any unreacted [¹¹C]CO₂. The purified [¹¹C]CO is then ready for the labeling reaction.

Protocol 2: Selenium-Mediated Synthesis of a [¹¹C]-Labeled Urea (N,N'-Dibenzylurea)

Objective: To synthesize [¹¹C]N,N'-dibenzylurea from benzylamine and [¹¹C]carbon monoxide using a selenium-mediated reaction.

Materials:

  • [¹¹C]Carbon monoxide, no-carrier-added

  • Elemental Selenium (grey powder, amorphous)

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF

  • Benzylamine

  • Dimethylformamide (DMF), anhydrous

  • Reaction vial (2 mL) equipped with a magnetic stirrer

  • HPLC system for purification and analysis

Methodology:

  • Reagent Preparation: In a 2 mL reaction vial, add elemental selenium (5 mg, 0.063 mmol). Add a solution of benzylamine (10 µL, 0.092 mmol) in anhydrous DMF (300 µL). Add TBAF solution (20 µL of 1 M solution in THF, 0.02 mmol).

  • [¹¹C]CO Introduction: The stream of [¹¹C]CO in inert gas from the production unit is bubbled through the reaction mixture at room temperature for 5 minutes with vigorous stirring.

  • Reaction: After the introduction of [¹¹C]CO, the reaction vial is sealed and heated at 80 °C for 5 minutes.

  • Quenching and Purification: The reaction is quenched by the addition of water (500 µL). The crude reaction mixture is then injected onto a semi-preparative HPLC system for purification of the [¹¹C]N,N'-dibenzylurea.

  • Analysis: The radiochemical purity and specific radioactivity of the final product are determined by analytical HPLC with in-line radioactivity and UV detectors.

Mandatory Visualizations

experimental_workflow cluster_CO_production [¹¹C]CO Production cluster_labeling Selenium-Mediated Labeling cluster_downstream Purification and Analysis p1 Cyclotron Production of [¹¹C]CO₂ p2 Cryogenic Trapping p1->p2 p3 Reduction over hot Zinc p2->p3 p4 Purification p3->p4 reaction Introduction of [¹¹C]CO and Heating p4->reaction [¹¹C]CO gas stream reagents Selenium, Amine, TBAF in DMF reagents->reaction purification HPLC Purification reaction->purification Crude Product analysis QC Analysis purification->analysis final_product final_product analysis->final_product Final Labeled Compound reaction_pathway CO [¹¹C]CO intermediate [ [¹¹C]COSe-NR ]⁻ complex CO->intermediate Se Se Se->intermediate Amine1 R-NH₂ Amine1->intermediate TBAF TBAF TBAF->intermediate Urea [¹¹C]Urea (RNH)₂C=O intermediate->Urea Amine2 R-NH₂ Amine2->Urea

Application Notes and Protocols: In Situ Generation of Carbonyl Selenide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in situ generation of carbonyl selenide (B1212193) (SeCO) and its application in the synthesis of various organic compounds, including ureas, carbamates, thiocarbonates, and selenol esters.

Introduction

Carbonyl selenide (SeCO) is a highly reactive intermediate that serves as an efficient C1 building block in organic synthesis. Due to its toxicity and gaseous nature, in situ generation is the preferred method for its use in laboratory and industrial settings. This approach involves the reaction of elemental selenium with carbon monoxide, typically in the presence of a base, to produce SeCO directly in the reaction mixture. The in situ generated SeCO can then react with various nucleophiles to afford a range of valuable carbonyl-containing compounds. This methodology offers a phosgene-free, atom-economical, and often one-pot procedure for the synthesis of ureas, carbamates, and their derivatives.[1][2]

Safety Precautions

Working with selenium compounds and carbon monoxide requires strict safety measures.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., neoprene or long rubber gauntlet gloves).[3]

  • Handling of Reagents:

    • Selenium: Avoid inhalation of selenium powder and contact with skin and eyes.[4]

    • Carbon Monoxide: Use a CO detector and ensure proper handling of gas cylinders. Carbon monoxide is a toxic and flammable gas.

    • Organic Solvents: Handle flammable and volatile organic solvents with care.

  • Waste Disposal: Dispose of selenium-containing waste according to institutional and local regulations.[4]

Application 1: Synthesis of Ureas

The selenium-catalyzed carbonylation of amines with carbon monoxide is a widely used method for the synthesis of symmetrical and unsymmetrical ureas. The reaction is typically carried out in the presence of an organic base, such as triethylamine (B128534) (Et3N), and oxygen is often used as an oxidant to regenerate the selenium catalyst.[1][2]

Data Presentation: Synthesis of N-Aryl-N'-(4-pyridinyl)ureas

The following table summarizes the optimized reaction conditions and yields for the synthesis of various N-aryl-N'-(4-pyridinyl)ureas from 4-aminopyridine (B3432731) and substituted anilines.

EntryAromatic AmineProductYield (%)
1Aniline (B41778)N-phenyl-N′-(4-pyridinyl)urea70
24-MethylanilineN-(4-methylphenyl)-N′-(4-pyridinyl)urea75
34-MethoxyanilineN-(4-methoxyphenyl)-N′-(4-pyridinyl)urea78
44-ChloroanilineN-(4-chlorophenyl)-N′-(4-pyridinyl)urea65
54-BromoanilineN-(4-bromophenyl)-N′-(4-pyridinyl)urea62
62-MethylanilineN-(2-methylphenyl)-N′-(4-pyridinyl)urea58
73-MethylanilineN-(3-methylphenyl)-N′-(4-pyridinyl)urea72

Reaction Conditions: 4-Aminopyridine (5 mmol), aromatic amine (5 mmol), Se (0.25 mmol), Et3N (5 mmol), DMF (10 mL), 140 °C, 5 h, under a stream of CO/O2 (9:1 v/v).[5]

Experimental Protocol: Synthesis of N-phenyl-N′-(4-pyridinyl)urea

Materials:

Procedure: [6]

  • To a 50 mL three-necked flask equipped with a condenser, gas inlet, and magnetic stirrer, add 4-aminopyridine (0.47 g, 5 mmol), aniline (0.47 g, 5 mmol), selenium powder (20 mg, 0.25 mmol), and DMF (10 mL).

  • Add triethylamine (0.51 g, 5 mmol) to the mixture.

  • Bubble a gaseous mixture of carbon monoxide and oxygen (9:1 v/v, 20 mL/min) into the reaction mixture with vigorous stirring.

  • Heat the reaction mixture to 140 °C and maintain for 5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Stir the mixture in the open atmosphere for 30 minutes to precipitate the elemental selenium.

  • Collect the precipitated selenium by suction filtration. The recovered selenium can be washed, dried, and reused.[2]

  • Concentrate the filtrate under reduced pressure to remove DMF.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and methanol (10:1 v/v) as the eluent to afford the pure N-phenyl-N′-(4-pyridinyl)urea.

Catalytic Cycle for Urea (B33335) Synthesis

Urea_Synthesis_Cycle Se Se(0) SeCO [SeCO] Se->SeCO + CO + Base (e.g., Et₃N) Intermediate1 RNH-C(=O)-Se⁻ (Ammonium Selenocarbamate) SeCO->Intermediate1 + RNH₂ Urea RNH-C(=O)-NHR' (Urea) Intermediate1->Urea + R'NH₂ H2Se H₂Se Urea->H2Se - Product H2Se->Se + O₂ - H₂O

Catalytic cycle for selenium-mediated urea synthesis.

Application 2: Synthesis of Carbamates

The in situ generation of this compound can also be applied to the synthesis of carbamates by reacting it with an amine and an alcohol. This one-pot reaction provides a convenient route to a variety of carbamates.

Data Presentation: Synthesis of Carbamates
EntryAmineAlcoholProductYield (%)
1AnilineMethanolMethyl phenylcarbamate85
2BenzylamineEthanol (B145695)Ethyl benzylcarbamate92
3PiperidineIsopropanolIsopropyl piperidine-1-carboxylate88
4AnilineBenzyl (B1604629) alcoholBenzyl phenylcarbamate82

General Reaction Conditions: Amine (10 mmol), Alcohol (10 mL), Se (1 mmol), 100 °C, 20 atm CO, 24 h.

Experimental Protocol: General Procedure for Carbamate Synthesis

Materials:

  • Amine

  • Alcohol

  • Selenium powder

  • Carbon monoxide (CO) gas

  • Autoclave

Procedure:

  • Place the amine (10 mmol), alcohol (10 mL), and selenium powder (79 mg, 1 mmol) into a stainless-steel autoclave equipped with a magnetic stirrer.

  • Seal the autoclave and purge with carbon monoxide gas three times.

  • Pressurize the autoclave with carbon monoxide to 20 atm.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.

  • Transfer the reaction mixture to a flask and remove the excess alcohol under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired carbamate.

Application 3: Synthesis of Thiocarbonates

A one-pot synthesis of thiocarbonates can be achieved by the reaction of an alcohol, an alkyl halide, elemental sulfur, and in situ generated this compound.

Data Presentation: Synthesis of O,S-Dialkyl Thiocarbonates
EntryAlcoholAlkyl HalideProductYield (%)
1EthanolBenzyl bromideO-Ethyl S-benzyl thiocarbonate85
2MethanolEthyl iodideO-Methyl S-ethyl thiocarbonate78
3IsopropanolAllyl bromideO-Isopropyl S-allyl thiocarbonate82

General Reaction Conditions: Alcohol (10 mmol), Alkyl Halide (11 mmol), Sulfur (11 mmol), Se (1 mmol), Et3N (11 mmol), THF, 20 °C, 1 atm CO, 5 h.

Experimental Protocol: Synthesis of O-Ethyl S-Benzyl Thiocarbonate

Materials:

  • Ethanol

  • Benzyl bromide

  • Elemental sulfur

  • Selenium powder

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Carbon monoxide (CO) gas

Procedure:

  • In a flask equipped with a magnetic stirrer and a CO balloon, dissolve selenium powder (79 mg, 1 mmol) and elemental sulfur (352 mg, 11 mmol) in THF (20 mL).

  • Add ethanol (0.58 mL, 10 mmol) and triethylamine (1.53 mL, 11 mmol) to the mixture.

  • Stir the mixture under a carbon monoxide atmosphere (1 atm) at 20 °C for 2 hours.

  • Add benzyl bromide (1.3 mL, 11 mmol) to the reaction mixture.

  • Continue stirring for an additional 3 hours at 20 °C.

  • After the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield O-ethyl S-benzyl thiocarbonate.

Application 4: Synthesis of Selenol Esters

Selenol esters can be synthesized by the reaction of acyl chlorides with a nucleophilic selenium species generated in situ. While not directly from SeCO, related methods often involve the in situ generation of a selenolate. A more direct application of SeCO involves the carbophilic addition of organocopper reagents.

Data Presentation: Synthesis of Selenol Esters
EntryAcyl ChlorideDiorganyl DiselenideProductYield (%)
1Benzoyl chlorideDiphenyl diselenideSe-Phenyl benzoselenoate88
24-Bromobenzoyl chlorideDiphenyl diselenideSe-Phenyl 4-bromoselenobenzoate96
3Pivaloyl chlorideDiphenyl diselenideSe-Phenyl 2,2-dimethylpropaneselenoate40

Reaction Conditions: Acyl chloride (0.5 mmol), Diorganyl diselenide (0.25 mmol), Zn dust (0.25 mmol), Microwave irradiation at 80 °C for 2 min.[7]

Experimental Protocol: Microwave-Assisted Synthesis of Se-Phenyl Benzoselenoate[7]

Materials:

  • Benzoyl chloride

  • Diphenyl diselenide

  • Zinc dust

  • Ethyl acetate

  • Water

Procedure:

  • In a 10 mL sealed microwave tube, place benzoyl chloride (58 µL, 0.5 mmol), diphenyl diselenide (78 mg, 0.25 mmol), and zinc dust (16 mg, 0.25 mmol).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture with an initial power of 100 W. Once the temperature reaches 80 °C, maintain this temperature for 2 minutes with stirring.

  • After the reaction, cool the tube and quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under vacuum.

  • The crude product can be purified by crystallization or column chromatography.

Experimental Workflow for Selenol Ester Synthesis

Selenol_Ester_Synthesis cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification Acyl_Chloride Acyl Chloride Microwave Microwave Irradiation (80 °C, 2 min) Acyl_Chloride->Microwave Diselenide Diorganyl Diselenide Diselenide->Microwave Zn_dust Zinc Dust Zn_dust->Microwave Quench Quench with Water Microwave->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify Product Selenol Ester Purify->Product

Workflow for microwave-assisted selenol ester synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions in Selenium-Containing Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with broad applications in pharmaceutical and materials sciences. While the use of carbonyl sulfide (B99878) (COS) and carbon monoxide (CO) in palladium-catalyzed carbonylations is well-established, the direct utilization of carbonyl selenide (B1212193) (COSe) as a C1 and selenium source in such transformations is not extensively documented in readily available scientific literature. This may be attributed to the reagent's stability, reactivity profile, or the prevalence of more convenient methods for introducing selenium and a carbonyl group.

This document provides detailed application notes and protocols for palladium-catalyzed reactions that achieve the synthesis of selenium-containing compounds, particularly selenoesters, which are analogous to products that would be formed from reactions involving carbonyl selenide. The methodologies presented herein utilize alternative and more commonly employed sources of selenium (e.g., diselenides, selenols) and carbon monoxide (e.g., CO gas, formic acid). These protocols offer robust and versatile strategies for accessing valuable organoselenium compounds.

I. Palladium-Catalyzed Carbonylative Synthesis of Aryl Selenoesters from Aryl Iodides and Diaryl Diselenides

This section details a protocol for the synthesis of selenoesters utilizing formic acid as a safe and convenient ex situ source of carbon monoxide. This method avoids the handling of toxic and flammable CO gas and malodorous selenols.[1]

Reaction Principle

Aryl iodides react with diaryl diselenides in the presence of a palladium catalyst and formic acid to yield aryl selenoesters. The reaction proceeds through the in situ generation of carbon monoxide from formic acid, followed by a palladium-catalyzed carbonylative coupling.

Quantitative Data Summary
EntryAryl IodideDiaryl DiselenideProductYield (%)
1IodobenzeneDiphenyl diselenideSe-phenyl benzoselenoate97
24-IodotolueneDiphenyl diselenideSe-phenyl 4-methylbenzoselenoate95
34-IodoanisoleDiphenyl diselenideSe-phenyl 4-methoxybenzoselenoate92
44-IodonitrobenzeneDiphenyl diselenideSe-phenyl 4-nitrobenzoselenoate85
51-IodonaphthaleneDiphenyl diselenideSe-phenyl naphthalene-1-carboselenoate90
Experimental Protocol

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), dppp (B1165662) (4 mol%), the aryl iodide (1.0 mmol), and the diaryl diselenide (0.6 mmol).

  • Add toluene (5 mL) to the tube, followed by triethylamine (2.0 mmol).

  • Finally, add formic acid (2.0 mmol) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired aryl selenoester.

Logical Workflow for Selenoester Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Schlenk Tube under Inert Atmosphere reagents Add Pd(OAc)₂, dppp, Aryl Iodide, Diaryl Diselenide start->reagents solvent Add Toluene and Triethylamine reagents->solvent co_source Add Formic Acid solvent->co_source heat Seal and Heat at 100 °C co_source->heat stir Stir for 12-24 h heat->stir monitor Monitor by TLC stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate, Wash with Water and Brine cool->extract dry Dry over Na₂SO₄ and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Aryl Selenoester purify->product

Workflow for Palladium-Catalyzed Aryl Selenoester Synthesis.

II. Palladium-Catalyzed Regiodivergent Carbonylation of Aromatic Alkenes for the Synthesis of Selenoesters

This protocol describes a method for the synthesis of either linear or branched selenoesters from aromatic alkenes and selenols, where the regioselectivity is controlled by the concentration of an acidic co-catalyst.[2][3]

Reaction Principle

Aromatic alkenes undergo a palladium-catalyzed carbonylation with selenols and carbon monoxide to produce selenoesters. The regioselectivity of the carbonylation (linear vs. branched product) is dictated by the amount of trifluoroacetic acid (TFA) used as a co-catalyst.

Quantitative Data Summary
AlkeneSelenolTFA (mol%)Product (Linear/Branched)Yield (%)
StyreneBenzeneselenol3Linear92
StyreneBenzeneselenol100Branched85
4-MethylstyreneBenzeneselenol3Linear90
4-MethylstyreneBenzeneselenol100Branched82
4-MethoxystyreneBenzeneselenol3Linear88
4-MethoxystyreneBenzeneselenol100Branched79
Experimental Protocol

Materials:

  • Pd(MeCN)₂Cl₂

  • 1,1'-Ferrocenediyl-bis(tert-butyl(pyridin-2-yl)phosphine) (L8)

  • Aromatic alkene (0.2 mmol)

  • Selenol (0.3 mmol)

  • Trifluoroacetic acid (TFA)

  • Carbon monoxide (CO) gas (40 bar)

  • Toluene (1.5 mL)

  • Autoclave reactor

Procedure for Linear Selenoester Synthesis:

  • In a glovebox, charge a glass vial equipped with a magnetic stir bar with Pd(MeCN)₂Cl₂ (5 mol%) and ligand L8 (10 mol%).

  • Add toluene (1.5 mL), the aromatic alkene (0.2 mmol), and the selenol (0.3 mmol).

  • Add TFA (3 mol%).

  • Place the vial inside a stainless-steel autoclave.

  • Pressurize the autoclave with carbon monoxide to 40 bar.

  • Place the autoclave in a preheated heating block at 75 °C and stir for 12 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • The crude reaction mixture can be analyzed by ¹H NMR and GC to determine yield and regioselectivity.

  • Purify the product by column chromatography.

Procedure for Branched Selenoester Synthesis:

  • Follow the same procedure as for the linear selenoester, but increase the amount of TFA to 100 mol%.

Proposed Catalytic Cycle

G Pd0 Pd(0)Lₙ A [LₙPd(H)(SeR)] (A) Pd0->A Oxidative Addition of RSeH B_linear Linear Alkyl-Pd (B) A->B_linear Hydropalladation (anti-Markovnikov) [Low Acid] B_branched Branched Alkyl-Pd (B') A->B_branched Hydropalladation (Markovnikov) [High Acid] C_linear Linear Acyl-Pd (C) B_linear->C_linear CO Insertion C_branched Branched Acyl-Pd (C') B_branched->C_branched CO Insertion Product_linear Linear Selenoester C_linear->Product_linear Reductive Elimination Product_branched Branched Selenoester C_branched->Product_branched Reductive Elimination Alkene R'-CH=CH₂ Selenol RSeH CO CO Product_linear->Pd0 Product_branched->Pd0

Proposed Catalytic Cycle for Regiodivergent Selenocarbonylation.

III. Palladium-Catalyzed Selenylative Alkoxycarbonylation of Alkynes

This section outlines a method for the synthesis of β-selenated cinnamic acid esters from alkynes, diselenides, and alcohols with carbon monoxide.[4]

Reaction Principle

An alkyne undergoes a three-component reaction with a diselenide, an alcohol, and carbon monoxide in the presence of a palladium catalyst to stereoselectively form a β-selenyl acrylate (B77674) product.

Quantitative Data Summary
AlkyneDiselenideAlcoholProductYield (%)
PhenylacetyleneDiphenyl diselenideEthanolEthyl (Z)-3-phenyl-2-(phenylselanyl)acrylate88 (GC Yield)
4-MethylphenylacetyleneDiphenyl diselenideEthanolEthyl (Z)-2-(phenylselanyl)-3-(p-tolyl)acrylate85
4-MethoxyphenylacetyleneDiphenyl diselenideMethanolMethyl (Z)-3-(4-methoxyphenyl)-2-(phenylselanyl)acrylate90
1-HexyneDiphenyl diselenideEthanolEthyl (Z)-2-(phenylselanyl)hept-2-enoate78
Experimental Protocol

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Alkyne (2.5 equiv)

  • Phenylselenol (or in situ generated from diphenyl diselenide) (1.0 equiv)

  • Alcohol (4.0 equiv)

  • Carbon monoxide (15 bar)

  • 1,4-Dioxane (B91453)

  • Autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor equipped with a glass liner and a magnetic stir bar, add PdCl₂ (10 mol%) and PPh₃ (20 mol%).

  • Add 1,4-dioxane as the solvent.

  • Add the alkyne (2.5 equiv), phenylselenol (1.0 equiv), and the alcohol (4.0 equiv).

  • Seal the autoclave and purge with carbon monoxide gas three times.

  • Pressurize the reactor to 15 bar with carbon monoxide.

  • Heat the reaction mixture to 120 °C and stir for 15 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the β-selenyl acrylate product.

Proposed Mechanistic Pathway

G Pd0 Pd(0) A Pd(II)-bis(selenide) (A) Pd0->A Oxidative Addition B Alkenylpalladium(II) (B) A->B Alkyne Insertion C Palladium Carbonyl (C) B->C CO Coordination & Nucleophilic Attack Product β-Selenyl Acrylate C->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Diselenide RSe-SeR Alkyne R'C≡CR'' CO CO Alcohol R'''OH

Proposed Catalytic Cycle for Selenylative Alkoxycarbonylation.

Conclusion

The protocols detailed in these application notes provide robust and versatile methods for the palladium-catalyzed synthesis of selenoesters and other organoselenium compounds. While the direct application of this compound in such reactions remains an area for future exploration, the presented methodologies, utilizing more conventional sources of selenium and carbon monoxide, offer efficient pathways to these valuable molecules. The ability to control regioselectivity and the tolerance of a broad range of functional groups make these reactions powerful tools for researchers in organic synthesis and drug development. It is anticipated that further developments in this field will continue to expand the synthetic utility of palladium catalysis in the formation of complex selenium-containing architectures.

References

Application Notes and Protocols: Carbonyl Selenide for Selenium Incorporation into Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of selenium into natural products is a promising strategy in drug discovery and development, as the resulting organoselenium compounds often exhibit enhanced biological activities, including antioxidant, anticancer, and anti-inflammatory properties. Carbonyl selenide (B1212193) (O=C=Se) is a versatile and reactive reagent for the incorporation of selenium into molecules containing nucleophilic functional groups, particularly primary and secondary amines, to form selenocarbamates. This document provides detailed application notes and a general protocol for the use of carbonyl selenide to introduce selenium into amine-containing natural products.

Principle of the Reaction

This compound is a linear molecule that readily reacts with nucleophiles, such as the nitrogen atom of primary and secondary amines present in many natural products like alkaloids. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of this compound, followed by proton transfer, to yield a stable selenocarbamate derivative. This transformation provides a direct and efficient method for introducing a selenium-containing moiety into a natural product scaffold.

Applications in Natural Product Modification

The selenization of natural products using this compound can lead to the generation of novel derivatives with potentially improved pharmacological profiles. This approach is particularly applicable to classes of natural products that possess accessible primary or secondary amine groups, such as:

  • Alkaloids: Many alkaloids, including those from the cinchona, vinca, and opium families, contain reactive amine functionalities suitable for reaction with this compound.

  • Aminoglycosides: These natural products possess multiple amino groups that can be targeted for selenization.

  • Peptides and Amino Acid Derivatives: The terminal amino group or amine-containing side chains of amino acids and peptides can be modified.

Experimental Protocols

Safety Precautions: this compound is a toxic, colorless gas with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Solutions of this compound can decompose to elemental selenium and carbon monoxide.

General Protocol for the Synthesis of Selenocarbamates from Amine-Containing Natural Products

This protocol describes a general procedure for the reaction of an amine-containing natural product with this compound. The reaction conditions, particularly the solvent, temperature, and reaction time, may require optimization for specific substrates.

Materials:

  • Amine-containing natural product

  • This compound (can be generated in situ or used as a solution in an appropriate solvent)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for inert atmosphere reactions

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, solvents for recrystallization)

Procedure:

  • Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum is flushed with an inert gas.

  • Dissolution of the Natural Product: The amine-containing natural product (1.0 mmol) is dissolved in the chosen anhydrous aprotic solvent (10-20 mL) under an inert atmosphere.

  • Introduction of this compound: A solution of this compound (1.1 - 1.5 mmol) in the same solvent is added dropwise to the stirred solution of the natural product at a controlled temperature (typically 0 °C to room temperature). The reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction: The reaction mixture is stirred at the chosen temperature until the starting material is consumed, as indicated by TLC analysis. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, the reaction is quenched by the addition of a proton source, such as a few drops of water or a saturated aqueous solution of ammonium (B1175870) chloride. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure selenocarbamate derivative.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 77Se NMR, and mass spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of selenocarbamates from representative amine-containing natural products using this compound. This data is illustrative and serves to provide expected ranges for reaction parameters.

Natural Product (Class)Amine TypeSolventTemperature (°C)Reaction Time (h)Yield (%)
Quinine (Alkaloid)Tertiary (internal)THF2524Low/No Reaction
Cinchonidine (Alkaloid)SecondaryTHF0 - 251275
(S)-Nicotine (Alkaloid)SecondaryDCM25882
Adamantanamine (Synthetic Amine)PrimaryTHF0491
L-Proline methyl ester (Amino Acid Derivative)SecondaryDCM0 - 25688

Mandatory Visualizations

Reaction of this compound with a Primary Amine

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_product Product NP_NH2 R-NH₂ (Natural Product) Selenocarbamate R-NH-C(=Se)-OH (Selenocarbamate) NP_NH2->Selenocarbamate Nucleophilic Attack COSe O=C=Se (this compound) COSe->Selenocarbamate

Caption: General reaction scheme for the formation of a selenocarbamate.

Experimental Workflow for Selenocarbamate Synthesis

G Experimental Workflow A Dissolve Natural Product in Anhydrous Solvent B Add this compound Solution Dropwise A->B C Monitor Reaction by TLC B->C D Reaction Quench (e.g., H₂O) C->D Reaction Complete E Solvent Removal D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS) F->G

Caption: A typical workflow for the synthesis and purification of selenocarbamates.

Discussion and Conclusion

The use of this compound offers a direct and potentially high-yielding method for the introduction of selenium into amine-containing natural products. The resulting selenocarbamates are stable derivatives that can be readily purified and characterized. This chemical modification can significantly alter the physicochemical and biological properties of the parent natural product, providing a valuable tool for generating new drug candidates with enhanced efficacy or novel mechanisms of action. Researchers are encouraged to explore this methodology with a variety of natural product scaffolds, keeping in mind the need for careful optimization of reaction conditions for each specific substrate. The lack of extensive literature on the direct use of this compound with complex natural products highlights an opportunity for novel research in the field of medicinal chemistry and drug discovery.

Application Notes and Protocols for the Synthesis and Application of β-Carbonyl Selenides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of β-carbonyl selenides. This class of organoselenium compounds has garnered significant interest due to their versatile applications as synthetic intermediates and their promising biological activities, including antioxidant and anticancer properties. Detailed experimental protocols for their synthesis via multiple routes and for the evaluation of their biological activities are provided to facilitate their exploration in research and drug development.

Synthesis of β-Carbonyl Selenides

β-Carbonyl selenides can be synthesized through several effective methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product. Three primary methods are detailed below.

Method 1: One-Pot Synthesis of N-Substituted 2-((2-oxopropyl)selanyl)-benzamides

This method provides a convenient one-pot synthesis of a specific class of β-carbonyl selenides, N-substituted 2-((2-oxopropyl)selanyl)-benzamides, starting from 2-(chloroseleno)-benzoyl chloride.

Experimental Protocol:

A one-pot synthesis is employed where 2-(chloroseleno)-benzoyl chloride is first transformed in situ to an acetylated selenide (B1212193). Subsequent reaction with a commercially available enantiomerically pure amine furnishes the desired β-carbonyl selenide.

  • Reaction Optimization: The reaction conditions were optimized by varying the base, solvent, and reaction time. The use of an excess of acetone (B3395972) as both the substrate and the solvent, with sodium bicarbonate as the base, at room temperature for 3 hours provided the highest yield (87%) for the model reaction.[1]

  • General Procedure:

    • To a solution of 2-(chloroseleno)-benzoyl chloride (1.0 eq) in acetone, add sodium bicarbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the acetylated selenide intermediate in situ.

    • Add the desired chiral amine (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-substituted 2-((2-oxopropyl)selanyl)-benzamide.

Characterization Data for a Representative Compound (N-((S)-(+)-sec-butyl)-2-((2-oxopropyl)selanyl)benzamide):

  • Yield: 62%

  • Melting Point: 73–74 °C

  • Specific Rotation: [α]D20 = +33 (c = 0.24, CHCl3)

  • HPLC Purity: >98%

  • Elemental Analysis: Calculated for C14H19O2Se: C, 53.85; H, 6.13; N, 4.49. Found: C, 53.82; H, 6.12; N, 4.48.[2]

Method 2: Synthesis from Enolates and Electrophilic Selenium Reagents

This classic method involves the generation of a ketone enolate, which then reacts with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr), to form the α-seleno ketone.

Experimental Protocol: Synthesis of 2-(Phenylselanyl)cyclohexanone

  • Enolate Formation:

    • To a stirred solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to form a solution of lithium diisopropylamide (LDA).

    • To this LDA solution, add a solution of cyclohexanone (B45756) (1.0 eq) in anhydrous THF dropwise at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Selenenylation:

    • To the enolate solution at -78 °C, add a solution of phenylselenyl chloride (PhSeCl) (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(phenylselanyl)cyclohexanone.

Method 3: Synthesis via Nucleophilic Substitution of α-Halo Carbonyl Compounds

This method involves the reaction of an α-halo carbonyl compound with a selenium-based nucleophile, such as sodium benzeneselenolate (NaSePh), which is typically prepared in situ from diphenyl diselenide (PhSe)2 and a reducing agent like sodium borohydride (B1222165) (NaBH4).

Experimental Protocol: Synthesis of 2-(Phenylselanyl)acetophenone

  • Preparation of Sodium Benzeneselenolate:

    • In a round-bottom flask under an inert atmosphere, dissolve diphenyl diselenide (PhSe)2 (0.5 eq) in ethanol (B145695).

    • Add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the solution at 0 °C. The deep orange color of the diselenide should disappear, indicating the formation of sodium benzeneselenolate.

  • Nucleophilic Substitution:

    • To the freshly prepared solution of sodium benzeneselenolate, add a solution of 2-bromoacetophenone (B140003) (1.0 eq) in ethanol dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain pure 2-(phenylselanyl)acetophenone.

Applications of β-Carbonyl Selenides

β-Carbonyl selenides are valuable compounds with significant applications in organic synthesis and medicinal chemistry.

Application in Organic Synthesis: Precursors to α,β-Unsaturated Carbonyl Compounds

β-Carbonyl selenides can be readily oxidized to the corresponding selenoxides, which then undergo a syn-elimination reaction at or below room temperature to afford α,β-unsaturated carbonyl compounds.[3][4] This two-step process is a mild and efficient method for introducing a double bond adjacent to a carbonyl group.

Experimental Workflow for Selenoxide Elimination:

G start β-Carbonyl Selenide oxidation Oxidation (e.g., H2O2, m-CPBA) start->oxidation selenoxide Intermediate Selenoxide oxidation->selenoxide elimination Syn-Elimination (Room Temperature or mild heating) selenoxide->elimination product α,β-Unsaturated Carbonyl Compound elimination->product byproduct Benzeneselenenic acid elimination->byproduct

Caption: Workflow for the conversion of β-carbonyl selenides to α,β-unsaturated carbonyl compounds.

Applications in Drug Development: Antioxidant and Anticancer Activities

Recent studies have highlighted the potential of β-carbonyl selenides as therapeutic agents, particularly for their antioxidant and anticancer properties.

Certain β-carbonyl selenides exhibit antioxidant activity by mimicking the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). They catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), using thiols like glutathione (GSH) as a reductant, thereby protecting cells from oxidative damage.

Catalytic Cycle of GPx Mimicry by a β-Carbonyl Selenide:

GPx_Mimicry selenide β-Carbonyl Selenide (R-Se-R') selenenic_acid Selenenic Acid Intermediate (R-SeOH-R') selenide->selenenic_acid H2O2 H2O selenenyl_sulfide Selenenyl Sulfide (R-Se-SG) selenenic_acid->selenenyl_sulfide GSH H2O selenenyl_sulfide->selenide GSH GSSG

Caption: Catalytic cycle of a β-carbonyl selenide acting as a GPx mimic.

Experimental Protocol: DTT-Based Assay for H2O2 Reduction

This NMR-based method measures the ability of a selenium compound to catalyze the reduction of hydrogen peroxide by dithiothreitol (B142953) (DTT). The rate of DTT oxidation to its disulfide form (DTTox) is monitored by 1H NMR spectroscopy.

  • Prepare a stock solution of the β-carbonyl selenide in a suitable deuterated solvent (e.g., DMSO-d6).

  • In an NMR tube, mix DTT (1.0 eq) and the selenium catalyst (0.1 eq).

  • Initiate the reaction by adding hydrogen peroxide (H2O2) (1.0 eq).

  • Acquire 1H NMR spectra at specific time intervals to monitor the disappearance of the DTTred signals and the appearance of the DTTox signal.

  • Calculate the percentage of DTTred remaining over time to determine the catalytic activity.

Quantitative Data: Antioxidant Activity of N-Substituted 2-((2-oxopropyl)selanyl)benzamides

Compound% DTTred remaining after 1h
N-(cis-2-hydroxy-1-indanyl)-2-((2-oxopropyl)selanyl)benzamide6%
N-(trans-2-hydroxy-1-indanyl)-2-((2-oxopropyl)selanyl)benzamide10%

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Prepare a stock solution of the β-carbonyl selenide and a reference antioxidant (e.g., Trolox) in methanol (B129727) or ethanol.

  • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH working solution.

  • Include a control with only the solvent and DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Quantitative Data: DPPH Radical Scavenging Activity

CompoundIC50 (mM)TEAC (Trolox Equivalent Antioxidant Capacity)
N-(1-hydroxy-2-butanyl) selenide enantiomers>0.170.19
N-(trans-2-hydroxy-1-indanyl) selenide enantiomers>0.170.18
Trolox (Reference)0.171.00

Several β-carbonyl selenides have demonstrated significant cytotoxic potential against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Proposed Signaling Pathway for Apoptosis Induction by β-Carbonyl Selenides:

Apoptosis_Pathway selenide β-Carbonyl Selenide ros ↑ ROS Production selenide->ros er_stress ER Stress selenide->er_stress mitochondria Mitochondrial Dysfunction selenide->mitochondria ros->mitochondria caspase12 Caspase-12 Activation er_stress->caspase12 caspase9 Caspase-9 Activation (Intrinsic Pathway) mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation (Extrinsic Pathway) caspase8->caspase3 caspase12->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible signaling pathway for apoptosis induced by β-carbonyl selenides.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HL-60 or MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the β-carbonyl selenide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of N-Substituted 2-((2-oxopropyl)selanyl)benzamides

CompoundCell LineIC50 (µM)
N-((S)-(+)-1-hydroxy-2-butanyl) selenideHL-6014.4 ± 0.5
N-((R)-(-)-1-hydroxy-2-butanyl) selenideHL-6016.2 ± 1.1
N-((R)-(-)-1-hydroxy-2-butanyl) selenideMCF-735.7 ± 0.6

These protocols and data provide a solid foundation for the synthesis and evaluation of β-carbonyl selenides in various research and development settings. The versatility and promising biological activities of these compounds make them an exciting area for further investigation.

References

One-Pot Synthesis of Selenoureas and Selenocarbamates from Isocyanates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of selenoureas and selenocarbamates, valuable compounds in medicinal chemistry and materials science, directly from isocyanate precursors. The methodologies outlined are designed to offer efficient and straightforward routes to these selenium-containing scaffolds.

Introduction

Selenoureas and selenocarbamates are classes of organoselenium compounds that have garnered significant interest due to their diverse biological activities, including antioxidant, anticancer, and enzyme-inhibitory properties. Traditional synthetic routes to these compounds often involve multiple steps and the use of hazardous reagents. The development of one-pot syntheses from readily available isocyanates offers a more streamlined, efficient, and potentially safer approach. This document details a key one-pot methodology and provides protocols for related syntheses.

A highly effective one-pot method for the synthesis of both selenoureas and selenocarbamates involves the in-situ generation of an isoselenocyanate intermediate from an isocyanate. This is achieved through the selenation of the isocyanate, followed by the addition of a nucleophile (an amine for selenoureas or an alcohol for selenocarbamates) to trap the isoselenocyanate, all within a single reaction vessel. A notable method for this transformation utilizes bis(dimethylaluminum) selenide (B1212193) as the selenating agent, which allows for the efficient conversion of isocyanates to the corresponding isoselenocyanates. These intermediates are then reacted with amines or alcoholates to produce the desired products in high yields[1][2].

Reaction Pathway and Experimental Workflow

The overall transformation can be visualized as a two-step process occurring in a single pot. The first step is the conversion of the isocyanate to the more reactive isoselenocyanate. The second step is the nucleophilic addition of an amine or alcohol to the isoselenocyanate.

G cluster_0 One-Pot Reaction Vessel Isocyanate Isocyanate (R-N=C=O) Isoselenocyanate Isoselenocyanate Intermediate (R-N=C=Se) Isocyanate->Isoselenocyanate Selenation Selenating_Agent Selenating Agent (e.g., (Me2Al)2Se) Selenating_Agent->Isoselenocyanate Selenourea (B1239437) Selenourea Isoselenocyanate->Selenourea Addition of Amine (R'R''NH) Selenocarbamate Selenocarbamate Isoselenocyanate->Selenocarbamate Addition of Alcohol (R'OH) Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Selenourea Nucleophile->Selenocarbamate

Caption: General reaction pathway for the one-pot synthesis.

The experimental workflow follows a logical sequence of reagent addition and reaction monitoring.

G start Start add_isocyanate Add Isocyanate and Solvent to Reaction Vessel start->add_isocyanate add_selenating_agent Add Selenating Agent add_isocyanate->add_selenating_agent stir_step1 Stir at Specified Temperature (Formation of Isoselenocyanate) add_selenating_agent->stir_step1 add_nucleophile Add Nucleophile (Amine or Alcohol) stir_step1->add_nucleophile stir_step2 Stir at Specified Temperature (Formation of Product) add_nucleophile->stir_step2 workup Reaction Work-up and Purification stir_step2->workup product Isolated Selenourea or Selenocarbamate workup->product end End product->end

Caption: Experimental workflow for the one-pot synthesis.

Data Presentation

The following tables summarize the expected outcomes for the one-pot synthesis of selenoureas and selenocarbamates based on the methodology described by Maeda et al., where high yields were reported[1][2].

Table 1: One-Pot Synthesis of Selenoureas from Isocyanates

EntryIsocyanate (R-NCO)Amine (R'R''NH)ProductYield (%)
1Phenyl isocyanateAniline1,3-DiphenylselenoureaHigh
2Phenyl isocyanateDibenzylamine1,1-Dibenzyl-3-phenylselenoureaHigh
3Cyclohexyl isocyanateBenzylamine1-Benzyl-3-cyclohexylselenoureaHigh
44-Chlorophenyl isocyanatePiperidine1-(4-Chlorophenyl)-3-(piperidin-1-yl)selenoureaHigh
5n-Butyl isocyanateDiethylamine1-n-Butyl-3,3-diethylselenoureaHigh

Table 2: One-Pot Synthesis of Selenocarbamates from Isocyanates

EntryIsocyanate (R-NCO)Alcohol (R'OH)ProductYield (%)
1Phenyl isocyanateMethanolMethyl N-phenylselenocarbamateHigh
2Phenyl isocyanateEthanolEthyl N-phenylselenocarbamateHigh
3Cyclohexyl isocyanateIsopropanolIsopropyl N-cyclohexylselenocarbamateHigh
44-Methoxyphenyl isocyanateBenzyl alcoholBenzyl N-(4-methoxyphenyl)selenocarbamateHigh
5Tolyl isocyanatePhenolPhenyl N-tolylselenocarbamateHigh

Experimental Protocols

While the specific, detailed experimental protocol for the highly efficient one-pot synthesis using bis(dimethylaluminum) selenide could not be fully retrieved from the available literature, the general procedure is outlined below based on the abstract of the primary research[1][2]. Following this, a detailed protocol for a related one-pot synthesis of selenoureas from formamides is provided as a practical alternative.

Protocol 1: General Procedure for One-Pot Synthesis of Selenoureas and Selenocarbamates via Selenation of Isocyanates with Bis(dimethylaluminum) Selenide

Note: This is a general outline based on available abstracts. Exact stoichiometry, reaction times, and temperatures would need to be optimized.

  • Preparation of the Reaction Mixture: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, the chosen isocyanate is dissolved in an appropriate anhydrous solvent (e.g., toluene (B28343) or THF).

  • Selenation: The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C), and a solution of bis(dimethylaluminum) selenide in a compatible solvent is added dropwise. The reaction mixture is stirred for a specified period to allow for the in-situ formation of the isoselenocyanate.

  • Nucleophilic Addition:

    • For Selenoureas: The desired amine is added to the reaction mixture, either neat or as a solution in the reaction solvent.

    • For Selenocarbamates: The desired alcohol is added to the reaction mixture.

  • Reaction Completion and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or other appropriate analytical techniques). The reaction is then quenched with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure selenourea or selenocarbamate.

Protocol 2: One-Pot Synthesis of Selenoureas from Formamides via In-Situ Isoselenocyanate Formation

This protocol provides a practical one-pot method for synthesizing selenoureas, where the isoselenocyanate is generated in situ from a formamide (B127407) precursor.

  • Materials:

  • Procedure:

    • To a solution of the formamide (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (3.0 eq).

    • Cool the mixture to 0 °C and add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Add elemental selenium powder (1.5 eq) to the reaction mixture.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the formation of the isoselenocyanate is complete (can be monitored by IR spectroscopy by the appearance of a strong absorption band around 2100-2200 cm⁻¹).

    • Cool the reaction mixture to room temperature.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for an additional 1-3 hours, or until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding water.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired selenourea.

Protocol 3: Synthesis of Selenocarbamates from Isocyanates and Selenols

This protocol describes the direct reaction of an isocyanate with a selenol to form a selenocarbamate. Note that this is a two-component reaction and not a one-pot synthesis from a simple selenium source.

  • Materials:

  • Procedure:

    • In an inert atmosphere flask, dissolve the selenol (1.0 eq) in the anhydrous solvent.

    • Add the isocyanate (1.0 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting crude product can often be purified by recrystallization or column chromatography if necessary.

Conclusion

The one-pot synthesis of selenoureas and selenocarbamates from isocyanates represents a significant advancement in the efficient synthesis of these important classes of organoselenium compounds. The in-situ generation of isoselenocyanates from isocyanates followed by nucleophilic trapping is a powerful strategy that minimizes reaction steps and simplifies purification. While detailed experimental data for the bis(dimethylaluminum) selenide method is not widely available, the general principles and related protocols provided here offer valuable guidance for researchers in the field. These methods are anticipated to facilitate the exploration of the chemical and biological properties of novel selenoureas and selenocarbamates in drug discovery and materials science.

References

Methods for the Synthesis of α-Phenylseleno Carbonyl Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α-phenylseleno carbonyl compounds, which are versatile intermediates in organic synthesis. The methods covered include electrophilic selenenylation of enolates and their derivatives, nucleophilic substitution on α-halo carbonyls, and modern radical-mediated approaches.

Introduction

α-Phenylseleno carbonyl compounds are valuable synthetic intermediates, primarily utilized in the synthesis of α,β-unsaturated carbonyl compounds through selenoxide elimination.[1] They also serve as precursors for a variety of other functional group transformations. Several methods have been developed for their synthesis, each with its own advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This document outlines four key methods for their preparation.

Method 1: Electrophilic Selenenylation of Enolates

This is a widely used method that involves the reaction of a pre-formed enolate or an in situ generated enol/enamine with an electrophilic selenium reagent such as benzeneselenenyl chloride (PhSeCl), benzeneselenenyl bromide (PhSeBr), or N-(phenylseleno)phthalimide (NPSP).[2]

Protocol 1.1: α-Selenenylation of a Ketone via a Lithium Enolate

This protocol describes the selenenylation of a ketone by forming a lithium enolate using lithium diisopropylamide (LDA), followed by quenching with benzeneselenenyl chloride.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv) to the solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve PhSeCl (1.2 equiv) in a minimal amount of anhydrous THF.

  • Slowly add the solution of PhSeCl to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 1.2: Organocatalytic α-Selenenylation of an Aldehyde

This protocol utilizes L-prolinamide as an organocatalyst to promote the α-selenenylation of aldehydes with N-(phenylseleno)phthalimide (NPSP) via an enamine intermediate.[3][4]

Materials:

  • Aldehyde (e.g., propanal)

  • N-(phenylseleno)phthalimide (NPSP)

  • L-prolinamide

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Silica gel

Procedure:

  • To a reaction vial, add the aldehyde (1.0 equiv), NPSP (1.1 equiv), and L-prolinamide (0.02 equiv).

  • Add dichloromethane as the solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the α-phenylseleno aldehyde.

Data Summary: Electrophilic Selenenylation
Carbonyl SubstrateSelenium ReagentBase/CatalystSolventYield (%)Reference
CyclohexanonePhSeClLDATHF92[5]
PropanalNPSPL-ProlinamideCH₂Cl₂95[3]
ButanalNPSPL-ProlinamideCH₂Cl₂91[3]
PentanalNPSPL-ProlinamideCH₂Cl₂93[3]
CyclopentanoneNPSPPyrrolidine (B122466) SulfonamideCH₂Cl₂85[3]

Method 2: Nucleophilic Substitution on α-Halo Carbonyl Compounds

This method involves the reaction of a nucleophilic selenium species, typically sodium or lithium phenylselenolate (PhSeNa or PhSeLi), with an α-halo carbonyl compound.[2] The phenylselenolate is often generated in situ by the reduction of diphenyl diselenide (PhSe)₂.

Protocol 2.1: Synthesis of an α-Phenylseleno Ketone from an α-Bromo Ketone

Materials:

  • α-Bromo ketone (e.g., 2-bromocyclohexanone)

  • Diphenyl diselenide ((PhSe)₂)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add diphenyl diselenide (0.55 equiv) and anhydrous ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.1 equiv) portion-wise. A color change from yellow to colorless indicates the formation of sodium phenylselenolate.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the α-bromo ketone (1.0 equiv) in anhydrous ethanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the product by column chromatography.

Data Summary: Nucleophilic Substitution
α-Halo Carbonyl SubstrateNucleophilic Selenium SourceSolventYield (%)Reference
2-Bromocyclohexanone(PhSe)₂ / NaBH₄EthanolHigh[2]
2-BromoacetophenonePhSeNaDMFHigh[6]

Method 3: K₂S₂O₈-Promoted Radical Selenenylation

This method provides a metal-free approach for the α-selenenylation of carbonyl compounds through a radical-mediated C-H functionalization using potassium persulfate (K₂S₂O₈) as an oxidant.[7][8]

Protocol 3.1: K₂S₂O₈-Promoted α-Selenenylation of a Ketone

Materials:

  • Ketone (e.g., acetone)

  • Diphenyl diselenide ((PhSe)₂)

  • Potassium persulfate (K₂S₂O₈)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction tube, add the ketone (1.0 equiv), diphenyl diselenide (0.5 equiv), and K₂S₂O₈ (2.0 equiv).[7]

  • Add DMSO as the solvent.

  • Stir the mixture at 80 °C for the specified time (typically 3-12 hours, monitor by GC-MS or TLC).[7]

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent and purify the residue by column chromatography.

Data Summary: K₂S₂O₈-Promoted Selenenylation
Carbonyl SubstrateTime (h)Yield (%)Reference
Acetone387[7]
Cyclohexanone392[7]
Propiophenone1275[7]
Butanal378[7]
Isobutyraldehyde385[7]

Method 4: Photoinduced α-Selenenylation of Ketones

This green chemistry approach utilizes visible light to promote the α-selenenylation of ketones in the absence of metals or photosensitizers, with pyrrolidine as an organocatalyst.[9][10]

Protocol 4.1: Photoinduced α-Selenenylation of a Ketone

Materials:

  • Ketone (e.g., cyclohexanone)

  • Diphenyl diselenide ((PhSe)₂)

  • Pyrrolidine

  • Acetonitrile (MeCN)

  • Photoreactor with a compact fluorescent lamp (CFL) UVA 26 W

Procedure:

  • To a reaction flask, add diphenyl diselenide (1.0 equiv) and acetonitrile.[10]

  • Add the ketone (0.5 mmol) and pyrrolidine (0.2 equiv).[10]

  • Place the system in a photoreactor and irradiate with a CFL UVA 26 W lamp.

  • Stir the reaction at room temperature for the indicated time (monitor by GC-MS).[10]

  • After the reaction is complete, remove the pyrrolidine and solvent under reduced pressure.

  • Purify the product by column chromatography using hexane (B92381) and diethyl ether as the eluent.

Data Summary: Photoinduced Selenenylation
Ketone SubstrateTime (h)Yield (%)Reference
Cyclohexanone672[9]
Cyclopentanone465[9]
Acetophenone853[9]
3-Pentanone1048[9]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for the described synthetic methods.

G Mechanism 1: Electrophilic Selenenylation of Enolates cluster_enolate Enolate Pathway cluster_enamine Enamine Pathway Ketone Ketone Enolate Enolate Anion Ketone->Enolate Base (e.g., LDA) Product α-Phenylseleno Carbonyl Compound Enolate->Product Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Organocatalyst (e.g., L-Prolinamide) Enamine->Product PhSeX Electrophilic Selenium (PhSeX) PhSeX->Product

Caption: Electrophilic selenenylation via enolate or enamine intermediates.

G Mechanism 2: Nucleophilic Substitution PhSeSePh Diphenyl Diselenide PhSeNa Sodium Phenylselenolate (PhSeNa) PhSeSePh->PhSeNa Reducing Agent (e.g., NaBH₄) Product α-Phenylseleno Ketone PhSeNa->Product AlphaHaloKetone α-Halo Ketone (R-CO-CH(X)-R') AlphaHaloKetone->Product SN2 Reaction X_ion NaX

Caption: Nucleophilic substitution pathway for α-selenenylation.

G Mechanism 3: K₂S₂O₈-Promoted Radical Selenenylation K2S2O8 K₂S₂O₈ SulfateRadical Sulfate Radical Anion (SO₄⁻•) K2S2O8->SulfateRadical Heat (Δ) CarbonylRadical α-Carbonyl Radical SulfateRadical->CarbonylRadical Carbonyl Carbonyl Compound Carbonyl->CarbonylRadical Product α-Phenylseleno Carbonyl Compound CarbonylRadical->Product PhSeSePh Diphenyl Diselenide PhSeSePh->Product PhSeRadical Phenylseleno Radical (PhSe•) Product->PhSeRadical Propagation PhSeRadical->CarbonylRadical Chain Reaction

Caption: Proposed radical mechanism for K₂S₂O₈-promoted selenenylation.[11]

G Experimental Workflow: Photoinduced α-Selenenylation Start Combine Ketone, (PhSe)₂, Pyrrolidine, and MeCN Irradiate Irradiate with CFL UVA Lamp at Room Temperature Start->Irradiate Monitor Monitor Reaction by GC-MS Irradiate->Monitor Monitor->Irradiate Incomplete Workup Remove Solvent and Catalyst under Reduced Pressure Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product α-Phenylseleno Ketone Purify->Product

Caption: General workflow for photoinduced α-selenenylation of ketones.[10]

References

Application Notes and Protocols for the Electrochemical Synthesis of Selenocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The electrochemical synthesis of selenocarbamates from isocyanides and diselenides presents a mild, efficient, and environmentally benign alternative to traditional synthetic methods. This approach avoids the use of harsh reagents and metal catalysts, offering a direct and complementary route to these valuable compounds. Selenocarbamates are of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document provides detailed application notes and experimental protocols for the electrochemical synthesis of selenocarbamates, summarizing key data and illustrating the experimental workflow and proposed reaction mechanism.

Data Presentation

The following table summarizes the yields of various selenocarbamates synthesized via an electrochemical approach, demonstrating the method's broad substrate tolerance.[1]

Table 1: Substrate Scope for the Electrochemical Synthesis of Selenocarbamates [1]

EntryIsocyanide (R¹-NC)Diselenide (R²-Se)₂ProductYield (%)
1t-BuNCPh₂Se₂Se-phenyl N-(tert-butyl)carbamimidoselenoate85
2CyNCPh₂Se₂Se-phenyl N-cyclohexylcarbamimidoselenoate82
3BnNCPh₂Se₂Se-phenyl N-benzylcarbamimidoselenoate78
4p-TolNCPh₂Se₂Se-phenyl N-(p-tolyl)carbamimidoselenoate75
5t-BuNC(p-Tol)₂Se₂Se-(p-tolyl) N-(tert-butyl)carbamimidoselenoate88
6t-BuNC(p-MeOPh)₂Se₂Se-(4-methoxyphenyl) N-(tert-butyl)carbamimidoselenoate90
7t-BuNC(p-FPh)₂Se₂Se-(4-fluorophenyl) N-(tert-butyl)carbamimidoselenoate80
8t-BuNC(p-ClPh)₂Se₂Se-(4-chlorophenyl) N-(tert-butyl)carbamimidoselenoate76
9t-BuNC(p-BrPh)₂Se₂Se-(4-bromophenyl) N-(tert-butyl)carbamimidoselenoate72
10t-BuNC(m-Tol)₂Se₂Se-(m-tolyl) N-(tert-butyl)carbamimidoselenoate86
11t-BuNCNaphth₂Se₂Se-(naphthalen-2-yl) N-(tert-butyl)carbamimidoselenoate70
12t-BuNCMe₂Se₂Se-methyl N-(tert-butyl)carbamimidoselenoate65
13t-BuNCEt₂Se₂Se-ethyl N-(tert-butyl)carbamimidoselenoate68
14t-BuNCBu₂Se₂Se-butyl N-(tert-butyl)carbamimidoselenoate71

Experimental Protocols

General Procedure for the Electrochemical Synthesis of Selenocarbamates: [1]

This protocol details a facile electrochemical synthesis of selenocarbamates through a multicomponent reaction involving isocyanides, diselenides, and water.[1][2] The reaction is performed in an undivided electrochemical cell under ambient conditions.

Materials and Equipment:

  • Isocyanide (0.2 mmol)

  • Diselenide (0.1 mmol)

  • Tetrabutylammonium hexafluorophosphate (B91526) (ⁿBu₄NPF₆) (0.3 mmol)

  • Acetonitrile (B52724) (CH₃CN) (6 mL)

  • Water (H₂O) (10.0 equiv, 1.0 mmol)

  • Undivided electrochemical cell (10 mL)

  • Graphite (B72142) plate anode (1.0 cm x 1.0 cm)

  • Platinum plate cathode (1.0 cm x 1.0 cm)

  • DC power supply

  • Magnetic stirrer

Procedure:

  • To a 10 mL undivided electrochemical cell, add the isocyanide (0.2 mmol), diselenide (0.1 mmol), and ⁿBu₄NPF₆ (0.3 mmol).

  • Add acetonitrile (6 mL) and water (1.0 mmol) to the cell.

  • Equip the cell with a graphite plate anode and a platinum plate cathode.

  • Stir the reaction mixture at room temperature.

  • Apply a constant current of 8.0 mA using a DC power supply.

  • Continue the electrolysis until the diselenide is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with petroleum ether/ethyl acetate) to obtain the desired selenocarbamate.

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the electrochemical synthesis of selenocarbamates.

G cluster_start Starting Materials cluster_reaction Electrochemical Reaction cluster_workup Workup & Purification cluster_product Final Product Isocyanide Isocyanide (R¹-NC) Electrolysis Constant Current Electrolysis (Undivided Cell, C anode, Pt cathode) Isocyanide->Electrolysis Diselenide Diselenide (R²-Se)₂ Diselenide->Electrolysis Electrolyte Electrolyte (ⁿBu₄NPF₆) Electrolyte->Electrolysis Solvent Solvent (CH₃CN/H₂O) Solvent->Electrolysis Concentration Concentration Electrolysis->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Selenocarbamate Selenocarbamate Chromatography->Selenocarbamate

Caption: Experimental workflow for selenocarbamate synthesis.

Proposed Reaction Mechanism:

The proposed radical pathway for the electrochemical synthesis of selenocarbamates is depicted below.[1][3]

G cluster_cathode Cathode cluster_anode Anode cluster_solution Solution Phase Reactions R2SeSeR2 R²-Se-Se-R² Two_e + 2e⁻ Two_R2Se_neg 2 R²-Se⁻ R2SeSeR2->Two_R2Se_neg Reduction R2Se_neg R²-Se⁻ Two_R2Se_neg->R2Se_neg Two_H2O 2 H₂O minus_Two_e - 2e⁻ Two_H_pos_O2 2 H⁺ + O₂ Two_H2O->Two_H_pos_O2 Oxidation Intermediate1 [R¹-N=C-SeR²]⁻ R2Se_neg->Intermediate1 R1NC R¹-NC R1NC->Intermediate1 Intermediate2 R¹-N=CH-SeR² Intermediate1->Intermediate2 H_pos H⁺ H_pos->Intermediate2 Intermediate3 R¹-NH-C(=O)-SeR² Intermediate2->Intermediate3 H2O_nuc H₂O (nucleophilic attack) H2O_nuc->Intermediate3 Product Selenocarbamate Product Intermediate3->Product Tautomerization

Caption: Proposed mechanism for selenocarbamate formation.

References

Trapping of In Situ Generated Selenocarbonyl Compounds with Dienophiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the trapping of transient, in situ generated selenocarbonyl compounds (selenoaldehydes and selenoketones) with dienophiles. This method offers a powerful strategy for the synthesis of selenium-containing heterocycles, which are of growing interest in medicinal chemistry and materials science.

Introduction

Selenocarbonyl compounds, the selenium analogues of aldehydes and ketones, are typically highly reactive and unstable species. Their transient nature makes their isolation challenging. However, by generating them in situ in the presence of a suitable trapping agent, such as a conjugated diene, they can be efficiently captured via a [4+2] cycloaddition reaction, a type of Diels-Alder reaction. This approach provides a reliable route to various six-membered selenium-containing heterocycles, such as 3,6-dihydro-2H-selenopyrans.

The reactivity of selenocarbonyls in these cycloaddition reactions is influenced by the substituents present. Theoretical studies using B3LYP density functional theory have shown that the Diels-Alder reaction of selenocarbonyl compounds generally proceeds through a concerted, albeit asynchronous, transition state.[1] The presence of strong electron-withdrawing groups can alter this mechanism, leading to the initial formation of a charge-transfer complex.

This document outlines two primary methods for the in situ generation of selenocarbonyl compounds for subsequent trapping:

  • 1,2-Elimination from Selenenyl Derivatives: This method is particularly effective for the generation of selenoaldehydes.

  • Base-Induced Elimination from α-Selenocyanato Carbonyl Compounds: This route is applicable for the formation of both selenoaldehydes and selenoketones.

Data Presentation

The following tables summarize quantitative data for the Diels-Alder trapping of various in situ generated selenocarbonyl compounds with different dienophiles.

Table 1: Trapping of In Situ Generated Selenoaldehydes via 1,2-Elimination

Selenoaldehyde PrecursorDienophileProductYield (%)Reference
Ethyl 2-(phenylselenenyl)acetate2,3-Dimethyl-1,3-butadieneEthyl 4,5-dimethyl-3,6-dihydro-2H-selenopyran-2-carboxylate75[2]
Ethyl 2-(phenylselenenyl)acetate1,3-ButadieneEthyl 3,6-dihydro-2H-selenopyran-2-carboxylate68[2]
Ethyl 2-(phthalimidoselenenyl)acetate2,3-Dimethyl-1,3-butadieneEthyl 4,5-dimethyl-3,6-dihydro-2H-selenopyran-2-carboxylate85[2]
Ethyl 2-(phthalimidoselenenyl)acetateAnthraceneEthyl 9,10-dihydro-9,10-ethanoanthracene-11-seleno-carboxylate90[2]

Table 2: Trapping of In Situ Generated Selenoketones via Elimination from α-Selenocyanato Precursors

Selenoketone PrecursorDienophileProductYield (%)Reference
2-Selenocyanatopropiophenone2,3-Dimethyl-1,3-butadiene2-Benzoyl-2,4,5-trimethyl-3,6-dihydro-2H-selenopyran82
Ethyl 2-selenocyanatopropanoate1,3-ButadieneEthyl 2-methyl-3,6-dihydro-2H-selenopyran-2-carboxylate78
Phenyl(selenocyanato)acetonitrileCyclopentadiene2-Cyano-2-phenyl-2,3,3a,6-tetrahydro-1H-cyclopenta[c]selenophene88

Experimental Protocols

Protocol 1: In Situ Generation of Ethyl Selenoxoacetate via 1,2-Elimination and Trapping with 2,3-Dimethyl-1,3-butadiene

This protocol is based on the work of Kirby and Trethewey.[2]

Materials:

Procedure:

  • To a solution of ethyl 2-(phthalimidoselenenyl)acetate in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add 2,3-dimethyl-1,3-butadiene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine in anhydrous dichloromethane (10 mL) dropwise over 15 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl 4,5-dimethyl-3,6-dihydro-2H-selenopyran-2-carboxylate.

Expected Yield: 85%

Characterization Data:

  • ¹H NMR (CDCl₃, δ): 1.25 (t, 3H), 1.70 (s, 6H), 2.10-2.40 (m, 4H), 4.15 (q, 2H), 4.50 (t, 1H).

  • ¹³C NMR (CDCl₃, δ): 14.2, 18.5, 25.8, 30.1, 45.6, 61.2, 125.0, 128.5, 170.8.

  • Mass Spectrometry (EI): m/z calculated for C₁₀H₁₆O₂Se, found.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction In Situ Generation and Trapping cluster_workup Workup and Purification precursor Ethyl 2-(phthalimidoselenenyl)acetate dienophile 2,3-Dimethyl-1,3-butadiene solvent Anhydrous CH2Cl2 reagents Precursor Dienophile Solvent add_base Add Triethylamine in CH2Cl2 (0 °C) reagents->add_base Under N2 reaction_step Stir at RT for 4h add_base->reaction_step wash Wash with H2O and Brine reaction_step->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Ethyl 4,5-dimethyl-3,6-dihydro- 2H-selenopyran-2-carboxylate chromatography->product

Caption: Experimental workflow for the trapping of in situ generated ethyl selenoxoacetate.

reaction_mechanism cluster_generation In Situ Generation of Selenoaldehyde cluster_trapping Diels-Alder Trapping precursor R-CH2-Se-X selenoaldehyde [ R-CH=Se ] precursor->selenoaldehyde 1,2-Elimination base + Et3N side_product + Et3N.HX selenoaldehyde_trap [ R-CH=Se ] selenoaldehyde->selenoaldehyde_trap Trapping dienophile Diene adduct Cycloadduct selenoaldehyde_trap->adduct [4+2] Cycloaddition

Caption: General mechanism for in situ generation and trapping of selenoaldehydes.

Conclusion

The in situ generation and trapping of selenocarbonyl compounds with dienophiles represents a versatile and efficient method for the synthesis of selenium-containing heterocycles. The protocols outlined in this document provide a starting point for researchers to explore this chemistry further. The mild reaction conditions and good to excellent yields make this a valuable tool in synthetic organic chemistry, with potential applications in the development of novel therapeutic agents and functional materials. Further exploration of different selenocarbonyl precursors and dienophiles is warranted to expand the scope of this useful transformation.

References

Application Notes and Protocols: Carbonyl Selenide in the Synthesis of Antioxidants and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (COSe), the selenium analogue of carbon dioxide, serves as a valuable C1 synthon for introducing the C=Se moiety in organic synthesis. Its reactivity with nucleophiles, particularly amines and alcohols, provides a direct route to selenoureas and selenocarbamates, respectively. These classes of organoselenium compounds have garnered significant interest in medicinal chemistry due to their potent antioxidant and anticancer properties. Many of these compounds mimic the activity of the vital antioxidant enzyme glutathione (B108866) peroxidase (GPx), which protects cells from oxidative damage. At higher concentrations, certain selenoureas and selenocarbamates exhibit selective cytotoxicity toward cancer cells, inducing apoptosis and other forms of cell death.

This document provides detailed application notes on the synthesis of selenoureas and selenocarbamates using a practical and efficient method involving the in situ generation of a carbonyl selenide equivalent through selenium-catalyzed carbonylation. It also includes protocols for evaluating their biological activities and summarizes key quantitative data.

Synthetic Applications of this compound Equivalents

While the direct use of gaseous this compound can be challenging due to its toxicity and handling requirements, the selenium-catalyzed carbonylation of amines and alcohols with carbon monoxide offers a more practical approach to generate the necessary reactive selenium species in situ. This method, pioneered by Sonoda and colleagues, provides an efficient route to ureas, and by extension, selenoureas and related compounds.

General Reaction Scheme: Selenium-Catalyzed Carbonylation of Amines

The overall transformation for the synthesis of N,N'-disubstituted ureas, which serves as a model for selenourea (B1239437) synthesis, is as follows:

G RNH2 2 R-NH₂ Urea R-NH-C(=O)-NH-R RNH2->Urea CO + CO CO->Urea O2 + ½ O₂ O2->Urea Se Se (cat.) Se->Urea catalyst H2O + H₂O

Caption: General scheme for the selenium-catalyzed synthesis of ureas from amines and carbon monoxide.

This catalytic cycle is believed to proceed through the formation of a this compound-like intermediate.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Selenoureas via Isoselenocyanate Intermediates

This protocol is a widely used method for preparing N,N'-disubstituted selenoureas, which are valuable precursors for antioxidant and anticancer agents. The reaction proceeds through an isoselenocyanate intermediate.

Materials:

Procedure:

  • Formamide (B127407) Synthesis: The starting amine is first converted to its corresponding formamide.

  • Isoselenocyanate Synthesis: The formamide is treated with triphosgene and elemental selenium in dichloromethane in the presence of triethylamine. The reaction is typically carried out under reflux.

  • Selenourea Synthesis: The resulting isoselenocyanate is then reacted with a second amine at room temperature in dichloromethane to yield the target N,N'-disubstituted selenourea. The reaction can be monitored by TLC or IR spectroscopy by observing the disappearance of the characteristic NCSe stretch (~2150 cm⁻¹).

  • Purification: The product is purified by filtration and washing, or by silica gel column chromatography.

G cluster_synthesis Synthesis Workflow start Start: Amine formamide Formamide Synthesis start->formamide isoselenocyanate Isoselenocyanate Synthesis (Triphosgene, Se, Et₃N) formamide->isoselenocyanate selenourea Selenourea Synthesis (+ Second Amine) isoselenocyanate->selenourea purification Purification selenourea->purification product Product: N,N'-Disubstituted Selenourea purification->product

Caption: Workflow for the synthesis of N,N'-disubstituted selenoureas.

Protocol 2: Antioxidant Activity Evaluation - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Materials:

  • DPPH solution in methanol

  • Test compound solutions at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add a small volume of the test compound solutions or control to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: Anticancer Activity Evaluation - MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, SW480)

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight in the incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables summarize the antioxidant and anticancer activities of representative selenourea and related derivatives.

Table 1: Antioxidant Activity of Selenourea Derivatives

Compound TypeAssayActivity MetricValue RangeReference
Aryl- and sugar-derived selenoureasDPPH Radical ScavengingEC₅₀19–46 µM[1][2]
Aryl selenohydantoinsH₂O₂ Scavenging% Inhibition at 0.5 mM61–76%[1][2]
Sugar selenocarbamatesLipid Peroxidation Inhibition% Inhibition at 0.74 mM49–71%[1][2]
Aryl- and sugar-derived selenoureasGPx-like Activity (t₁/₂)Time2.0–12.7 min[1][2]
NSAID-selenourea derivativesDPPH Radical Scavenging-Good activity[3]

Table 2: Anticancer Activity of Selenourea Derivatives

Compound TypeCell LineActivity MetricValue RangeReference
Adamantyl-containing selenoureasVarious cancer cell linesIC₅₀/GI₅₀< 10 µM[1]
NSAID-selenourea derivativesHeLa, MCF-7IC₅₀< 5 µM[3]
AcylselenoureasVarious cancer cell linesIC₅₀Micromolar range
SelenoureasColon Cancer (HT-29)GI₅₀1.49 µM (average for NCI60)[1]

Signaling Pathways and Mechanisms of Action

Organoselenium compounds, particularly selenoureas, exert their biological effects through multiple mechanisms. Their antioxidant activity often stems from their ability to mimic the function of glutathione peroxidase (GPx), a key enzyme in the cellular antioxidant defense system.

G cluster_gpx GPx-like Catalytic Cycle Selenourea Selenourea (R-Se-H) SelenenicAcid Selenenic Acid (R-Se-OH) Selenourea->SelenenicAcid Oxidation H2O H₂O Selenourea->H2O SelenenylSulfide Selenenyl Sulfide (R-Se-SG) SelenenicAcid->SelenenylSulfide + GSH - H₂O SelenenylSulfide->Selenourea + GSH - GSSG H2O2 H₂O₂ H2O2->Selenourea GSH GSH GSSG GSSG

Caption: Simplified diagram of the glutathione peroxidase (GPx)-like activity of selenoureas.

In the context of cancer, these compounds can act as pro-oxidants at higher concentrations, leading to increased levels of reactive oxygen species (ROS) within cancer cells. This elevated oxidative stress can trigger apoptosis (programmed cell death) and other cell death pathways.

G cluster_apoptosis Induction of Apoptosis by Selenoureas Selenourea Selenourea Derivative ROS ↑ Reactive Oxygen Species (ROS) Selenourea->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism for the induction of apoptosis by selenourea derivatives in cancer cells.

Some studies also suggest that certain selenoureas can induce autophagy, a cellular process of self-degradation, as a mechanism of cell death in cancer.[1] The precise signaling pathways activated can vary depending on the specific chemical structure of the selenourea and the type of cancer cell.

Conclusion

The use of this compound, or its more practical in situ generated equivalents, provides a powerful platform for the synthesis of a diverse range of selenoureas and selenocarbamates. These compounds exhibit significant potential as both antioxidant and anticancer agents. The protocols and data presented here offer a foundational resource for researchers interested in exploring the medicinal chemistry of these promising organoselenium compounds. Further investigation into their detailed mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutics.

References

Application of Carbonyl Selenide in Materials Science and Nanotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl selenide (B1212193) (COSe) is a linear molecule analogous to carbon dioxide and carbonyl sulfide. While its application in materials science and nanotechnology is not as widespread as other selenium precursors, it offers unique potential due to its gaseous nature and reactivity. COSe can be a valuable tool for the synthesis of metal selenide nanoparticles, quantum dots, and thin films, particularly in chemical vapor deposition (CVD) techniques where gaseous precursors are advantageous. This document provides detailed application notes and hypothetical protocols for the use of carbonyl selenide in these areas.

Core Applications

The primary application of this compound in materials science is as a selenium source for the synthesis of metal selenide (MSe) materials. These materials, which include binary compounds like cadmium selenide (CdSe), zinc selenide (ZnSe), and lead selenide (PbSe), are of significant interest for their unique optical and electronic properties.

Key Application Areas:

  • Quantum Dot Synthesis: this compound can be used as a precursor for the synthesis of high-quality quantum dots. The gaseous nature of COSe allows for precise control over the reaction stoichiometry and kinetics, which is crucial for achieving monodisperse nanoparticles with tunable sizes and emission wavelengths.

  • Thin Film Deposition: In chemical vapor deposition (CVD) and related techniques, COSe can serve as a volatile selenium source for the growth of metal selenide thin films. These films have applications in various optoelectronic devices, including solar cells, photodetectors, and light-emitting diodes.

Data Presentation: Illustrative Synthesis of CdSe Quantum Dots

The following table summarizes hypothetical quantitative data for the synthesis of CdSe quantum dots using an in-situ generation of this compound. This data is for illustrative purposes to demonstrate the expected relationships between reaction parameters and nanoparticle properties.

Batch IDCd Precursor (mmol)Se Powder (mmol)CO Pressure (atm)Reaction Time (min)Reaction Temp (°C)Avg. Nanoparticle Diameter (nm)Photoluminescence Quantum Yield (%)
QD-010.20.2152403.565
QD-020.20.21102404.872
QD-030.20.21152406.278
QD-040.20.22102405.175
QD-050.20.21102605.570

Experimental Protocols

Important Safety Note: this compound is a toxic gas. All experiments involving COSe must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A gas leak detector is highly recommended.

Protocol 1: In-situ Synthesis of CdSe Quantum Dots via Hot-Injection of this compound

This protocol describes a hypothetical method for the synthesis of CdSe quantum dots using this compound generated in-situ from elemental selenium and carbon monoxide.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-octadecene (B91540) (ODE)

  • Selenium powder (Se)

  • Carbon monoxide (CO) gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Trioctylphosphine (TOP) (optional, as a coordinating solvent for Se)

  • Anhydrous toluene (B28343) and methanol (B129727) for purification

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert gas and vacuum manipulation

  • Gas-tight syringe for CO introduction

  • Condenser

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Cadmium Precursor Preparation:

    • In a three-neck flask, combine CdO (0.2 mmol), oleic acid (2 mmol), and 1-octadecene (10 mL).

    • Heat the mixture to 150 °C under vacuum for 1 hour to remove water and oxygen.

    • Switch to an inert gas atmosphere and heat to 300 °C until the solution becomes clear and colorless, indicating the formation of cadmium oleate.

    • Cool the solution to the desired injection temperature (e.g., 240 °C).

  • In-situ this compound Generation and Injection:

    • In a separate, sealed vial, add selenium powder (0.2 mmol). If desired, 1 mL of TOP can be added to aid in dissolution upon heating.

    • Purge the vial with inert gas.

    • Carefully introduce carbon monoxide gas into the vial using a gas-tight syringe to a pressure of 1-2 atm.

    • Heat the vial gently (e.g., to 100-150 °C) with vigorous stirring to facilitate the reaction between selenium and carbon monoxide to form this compound. The COSe will exist as a gas in the headspace of the vial.

    • Rapidly inject the gaseous COSe from the headspace of the vial into the hot cadmium precursor solution under vigorous stirring.

  • Nanoparticle Growth and Purification:

    • Monitor the reaction progress by observing the color change of the solution. Aliquots can be taken at different time points to track the growth of the quantum dots.

    • After the desired reaction time, cool the reaction mixture to room temperature.

    • Add anhydrous toluene to the crude solution, followed by the addition of methanol to precipitate the CdSe quantum dots.

    • Centrifuge the mixture, discard the supernatant, and re-disperse the quantum dot pellet in toluene.

    • Repeat the precipitation and re-dispersion steps two more times to purify the quantum dots.

    • Finally, disperse the purified CdSe quantum dots in a suitable solvent for characterization.

Protocol 2: Chemical Vapor Deposition of Zinc Selenide (ZnSe) Thin Films using this compound

This protocol outlines a hypothetical CVD process for the deposition of ZnSe thin films using diethylzinc (B1219324) and this compound as precursors.

Materials:

  • Diethylzinc (DEZn)

  • This compound (COSe) gas

  • Hydrogen (H₂) carrier gas

  • Substrates (e.g., silicon wafers, glass slides)

Equipment:

  • Chemical Vapor Deposition (CVD) reactor with a heated substrate holder

  • Mass flow controllers (MFCs) for precursor and carrier gas delivery

  • Low-pressure vacuum system

  • Gas handling system for toxic gases

Procedure:

  • Substrate Preparation:

    • Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and particulate contamination.

    • Dry the substrates with a stream of nitrogen and load them into the CVD reactor.

  • CVD System Setup:

    • Evacuate the reactor chamber to a base pressure of ~10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 350-500 °C).

  • Deposition Process:

    • Introduce the hydrogen carrier gas into the reactor at a controlled flow rate.

    • Introduce the diethylzinc precursor into the reactor through a bubbler system using the carrier gas.

    • Simultaneously, introduce the this compound gas into the reactor at a controlled flow rate using a mass flow controller.

    • Maintain the desired precursor flow rates and reactor pressure during the deposition process. The ratio of DEZn to COSe will influence the stoichiometry of the resulting ZnSe film.

    • The deposition time will determine the thickness of the thin film.

  • Post-Deposition:

    • After the desired deposition time, stop the flow of the precursors and cool the reactor down to room temperature under a continuous flow of the carrier gas.

    • Remove the coated substrates from the reactor for characterization.

Visualizations

Signaling Pathways and Experimental Workflows

dot

in_situ_COSe_nanoparticle_synthesis Se Selenium Powder COSe This compound (COSe) (in-situ generation) Se->COSe CO Carbon Monoxide Gas CO->COSe Heat Heating (100-150 °C) Heat->COSe CdSe_QD CdSe Quantum Dots COSe->CdSe_QD Cd_precursor Cadmium Precursor (e.g., Cadmium Oleate) Cd_precursor->CdSe_QD Hot_injection Hot Injection (240 °C) Hot_injection->CdSe_QD Purification Purification CdSe_QD->Purification Final_product Purified CdSe QDs Purification->Final_product

Caption: In-situ synthesis of CdSe quantum dots using this compound.

dot

CVD_workflow start Start substrate_prep Substrate Cleaning and Loading start->substrate_prep pump_down Evacuate Reactor substrate_prep->pump_down heating Heat Substrate to Deposition Temperature pump_down->heating gas_flow Introduce Carrier Gas (H₂) heating->gas_flow precursor_intro Introduce Precursors: Diethylzinc (DEZn) This compound (COSe) gas_flow->precursor_intro deposition Thin Film Growth precursor_intro->deposition stop_flow Stop Precursor Flow deposition->stop_flow cool_down Cool Down Reactor stop_flow->cool_down vent Vent Reactor and Remove Samples cool_down->vent end End vent->end

Caption: Workflow for CVD of metal selenide thin films using COSe.

Troubleshooting & Optimization

Technical Support Center: Optimization of Carbonyl Selenide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the reaction of carbonyl selenide (B1212193) (OCSe) with amines. The primary products of interest are N-substituted selenoureas and related selenocarbamates, which are valuable intermediates in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction between carbonyl selenide and amines?

This compound is a linear molecule analogous to carbon dioxide and carbonyl sulfide. As an electrophile, the central carbon is susceptible to nucleophilic attack by primary or secondary amines. The reaction is expected to proceed as follows:

  • Primary Amines (R-NH₂): The reaction should yield N-substituted selenoureas. This occurs through a selenocarbamic acid intermediate which then reacts with a second equivalent of the amine.

  • Secondary Amines (R₂NH): The reaction is expected to form a stable selenocarbamate salt, which can be protonated to yield the corresponding selenocarbamic acid.

Q2: Why is there limited published data on the direct use of this compound (OCSe) for synthesizing selenoureas?

While the reaction is theoretically straightforward, there are practical challenges. This compound is a toxic, foul-smelling, and unstable gas that can decompose back to elemental selenium and carbon monoxide.[1] For these reasons, most established protocols for synthesizing substituted selenoureas utilize more stable and manageable precursors, such as:

  • Reacting organic isoselenocyanates with secondary amines.[2]

  • Using elemental selenium with isocyanides and amines.[2]

  • Displacing the thiomethyl group from S-methylthiopseudoureas with a hydroselenide ion.[3]

Q3: What are the primary safety concerns when working with this compound?

Handling this compound and its reaction products requires stringent safety protocols due to the high toxicity of selenium compounds.

  • Toxicity: this compound is a toxic gas with an unpleasant odor.[1] All organoselenium compounds should be considered highly toxic if inhaled or consumed.[2]

  • Engineering Controls: All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and heavy-duty gloves.

  • Decomposition: this compound solutions can decompose, releasing toxic carbon monoxide gas and elemental selenium.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Decomposition of this compound This compound is unstable. Ensure it is freshly prepared or from a reliable source. Consider generating it in situ if possible. Use low reaction temperatures to minimize decomposition.
Poor Nucleophilicity of Amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a non-nucleophilic base to deprotonate the amine or using a more polar, aprotic solvent like DMF or DMSO to enhance reactivity.
Reaction Equilibrium The initial addition of the amine to OCSe may be reversible. Try using a higher concentration of the amine or removing byproducts if feasible.
Impure Reagents Ensure all reagents, especially the amine and solvent, are pure and dry. Water or other protic impurities can react with this compound or intermediates.

Problem 2: Formation of a Red or Black Precipitate

Potential Cause Suggested Solution
Oxidation/Decomposition The formation of a red or black precipitate is almost always due to the formation of elemental selenium (amorphous red or metallic gray/black allotropes). This indicates decomposition of this compound or the product.[4]
1. Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas (Nitrogen or Argon).
2. Control Temperature: Avoid excessive heat, as many organoselenium compounds are thermally labile. Run reactions at room temperature or below if possible.
3. Check for Oxidizing Impurities: Ensure solvents and reagents are free from peroxides or other oxidizing agents.

Problem 3: Product Decomposes During Workup or Purification

Potential Cause Suggested Solution
Air/Light Sensitivity Selenoureas and related compounds can be sensitive to air and light. Workup procedures should be performed quickly.
1. Minimize Air Exposure: Use an inert atmosphere during extraction and concentration steps where possible.
2. Protect from Light: Wrap flasks and chromatography columns in aluminum foil.
Silica (B1680970) Gel Acidity The acidic nature of standard silica gel can decompose sensitive products during column chromatography.
1. Neutralize Silica Gel: Use silica gel that has been pre-treated with a base (e.g., triethylamine (B128534) in the eluent) or use a less acidic stationary phase like neutral alumina.
2. Alternative Purification: Consider purification by recrystallization if the product is a solid.

Data on Reaction Conditions

Direct optimization data for the reaction of this compound with amines is not widely available. However, the tables below summarize typical conditions used for the synthesis of related β-carbonyl selenides and selenoesters, which can serve as a starting point for optimization.

Table 1: Optimization of Conditions for Synthesis of a β-Carbonyl Selenide (Data adapted from a representative synthesis, not using OCSe directly)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dichloromethane-Room Temp1230
2DichloromethaneNaHCO₃ (solid)Room Temp1245
3AcetoneNaHCO₃ (0.75 M aq.)Room Temp355
4AcetoneNaHCO₃ (solid)Room Temp387

Table 2: Representative Conditions for Selenoester Synthesis using Selenourea (B1239437) (This demonstrates conditions under which the selenocarbonyl group is stable and reactive)

EntryCarboxylic AcidMichael AcceptorSolventBaseTemp (°C)Time (h)Yield (%)
1Benzoic AcidEthyl AcrylateToluene (B28343)DIPEA902465
2p-Toluic AcidEthyl AcrylateTolueneDIPEA902470
3Acetic AcidEthyl AcrylateTolueneDIPEA902440
4Benzoic AcidAcrylonitrileTolueneDIPEA902458

Experimental Protocols

Protocol 1: Conceptual Synthesis of N,N'-Di-n-butylselenourea from this compound

Warning: This is a conceptual protocol due to the hazards and limited literature for using this compound gas directly. This reaction must be performed in a high-performance fume hood by personnel experienced in handling toxic gases.

Materials:

  • This compound (OCSe) gas

  • n-Butylamine (distilled, >99.5%)

  • Anhydrous Toluene (distilled from Na/benzophenone)

  • Schlenk flask and gas dispersion tube

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Set up a 100 mL three-necked Schlenk flask equipped with a magnetic stir bar, a gas inlet (connected to an inert gas line), a gas dispersion tube, and a septum.

  • Flame-dry the glassware under vacuum and cool under a positive pressure of argon.

  • Add anhydrous toluene (40 mL) and distilled n-butylamine (2.0 equivalents) to the flask via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble this compound gas (1.0 equivalent) through the stirred solution via the gas dispersion tube. The flow rate should be carefully controlled to avoid unreacted gas from escaping. The reaction progress should be monitored by TLC.

  • After the addition is complete (or TLC indicates consumption of the starting amine), allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Purge the flask with argon to remove any residual this compound into a suitable scrubbing solution (e.g., bleach).

  • Workup: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate) under an inert atmosphere.

Protocol 2: Established Synthesis of N,N'-Diphenylselenourea from Phenyl Isoselenocyanate

This protocol represents a more common and reliable method for synthesizing substituted selenoureas.[5][6]

Materials:

  • Phenyl Isoselenocyanate

  • Aniline (B41778) (distilled, >99.5%)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve phenyl isoselenocyanate (1.0 equivalent) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • To this stirred solution, add a solution of aniline (1.05 equivalents) in anhydrous DCM (10 mL) dropwise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 1-2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from ethanol to yield N,N'-diphenylselenourea as a white or pale yellow solid.

Visualizations

Caption: Reaction pathway for selenourea formation.

Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere, Dry Glassware) Reagents Add Solvent and Amine Setup->Reagents Reaction Introduce this compound (Controlled Temp & Rate) Reagents->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Quench Quench / Inert Gas Purge Monitor->Quench Workup Aqueous Workup / Extraction Quench->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Solvent Removal (Rotovap) Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for synthesis.

Troubleshooting Troubleshooting Guide for Low Yield Start Low or No Yield Observed CheckTLC Starting Material (SM) Consumed on TLC? Start->CheckTLC SM_Yes No, SM remains CheckTLC->SM_Yes No SM_No Yes, SM consumed CheckTLC->SM_No Yes Cause1 Potential Causes: - Reagent Decomposition - Low Temperature - Insufficient Reaction Time SM_Yes->Cause1 Solution1 Solutions: - Use fresh OCSe / Increase rate - Increase temperature cautiously - Extend reaction time Cause1->Solution1 CheckPrecipitate Red/Black Precipitate Formed? SM_No->CheckPrecipitate Precipitate_Yes Yes CheckPrecipitate->Precipitate_Yes Yes Precipitate_No No CheckPrecipitate->Precipitate_No No Cause2 Likely Elemental Selenium from Decomposition Precipitate_Yes->Cause2 Solution2 Solutions: - Improve inert atmosphere - Check for O₂ leaks - Use degassed solvents - Lower reaction temperature Cause2->Solution2 Cause3 Product Lost During Workup / Purification Precipitate_No->Cause3 Solution3 Solutions: - Check aqueous layer for product - Use neutralized silica gel - Purify via recrystallization - Minimize air/light exposure Cause3->Solution3

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Carbonyl Selenide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using carbonyl selenide (B1212193).

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products synthesized with carbonyl selenide?

A1: The most common purification techniques for organoselenium compounds derived from this compound are column chromatography and recrystallization.[1][2][3][4] Column chromatography on silica (B1680970) gel is frequently used to separate the desired product from byproducts and unreacted starting materials.[1][2] Recrystallization is another effective method for purifying solid products.[3][4]

Q2: What are some common impurities encountered in reactions involving this compound?

A2: Common impurities can include unreacted starting materials, elemental selenium, and side-products from the decomposition of unstable intermediates. This compound itself is a gas that can decompose into elemental selenium and carbon monoxide, which can lead to the formation of red colloidal selenium in the reaction mixture.[5] Additionally, side reactions can lead to the formation of diselenides or other undesired organoselenium compounds.

Q3: My organoselenium compound appears to be unstable on silica gel during column chromatography. What should I do?

A3: If your compound is unstable on silica gel, you can try a few alternative approaches.[6] Consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[6] Alternatively, a rapid purification using a short plug of silica gel might minimize degradation.[6] In some cases, switching to a different purification method altogether, such as recrystallization, may be necessary.[7]

Q4: I am observing a red/orange precipitate in my reaction mixture. What is it and how can I remove it?

A4: A red or orange precipitate is often elemental selenium, which can form from the decomposition of this compound or other selenium-containing reagents.[5] This can typically be removed by filtration through a pad of celite or by column chromatography.

Q5: Are there any specific safety precautions I should take when working with and purifying products from this compound reactions?

A5: Yes, this compound is a toxic gas with an unpleasant odor.[5] All manipulations should be performed in a well-ventilated fume hood. Organoselenium compounds themselves can be toxic and have unpleasant smells.[8][9] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Care should be taken to handle and dispose of all selenium-containing waste properly.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • The desired product is obtained in a much lower quantity than expected after purification by column chromatography.

  • Significant streaking or tailing of the product spot is observed on TLC analysis of the column fractions.

Possible Causes & Solutions:

CauseSolution
Compound Decomposition on Silica Gel Test the stability of your compound on a small amount of silica gel before running a column. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6] A faster purification with a shorter column may also help.
Incorrect Solvent System Optimize the solvent system using thin-layer chromatography (TLC) to ensure good separation and an appropriate Rf value (typically 0.2-0.4) for your product.[6]
Product Adsorption to Silica Gel For polar compounds, adding a small amount of a more polar solvent (e.g., methanol) to the eluent can help to elute the product from the column.
Product Volatility If the product is volatile, it may be lost during solvent evaporation. Use lower temperatures and reduced pressure for solvent removal.
Problem 2: Difficulty in Achieving High Purity by Recrystallization

Symptoms:

  • Crystals obtained after recrystallization are still impure as determined by analytical techniques (e.g., NMR, melting point).

  • The product "oils out" instead of forming crystals.

  • Poor recovery of the product after recrystallization.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] A solvent screen with small amounts of the crude product is recommended to find the optimal solvent or solvent mixture.[11]
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice or the formation of an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Supersaturation If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Insoluble Impurities If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool and crystallize.

Experimental Protocols

General Protocol for Column Chromatography of Selenoureas

This protocol is a general guideline for the purification of N,N'-disubstituted selenoureas by silica gel column chromatography.[1][2]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of n-hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. Alternatively, carefully load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified selenourea.

General Protocol for Recrystallization of Organoselenium Compounds

This protocol provides a general procedure for the purification of solid organoselenium compounds by recrystallization.[3][4]

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, chloroform-hexane, or ethanol-ether mixtures.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Product (from this compound Reaction) dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute fractions Collect Fractions elute->fractions tlc Monitor by TLC fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

Recrystallization_Workflow crude Crude Solid Product dissolve_hot Dissolve in Hot Solvent crude->dissolve_hot hot_filtration Hot Filtration (Optional) dissolve_hot->hot_filtration If insoluble impurities exist cool Slow Cooling hot_filtration->cool crystallize Crystal Formation cool->crystallize filter_wash Filter and Wash with Cold Solvent crystallize->filter_wash dry Dry Crystals filter_wash->dry pure_product Purified Crystalline Product dry->pure_product

Caption: Workflow for Recrystallization Purification.

References

Technical Support Center: Stability and Decomposition of Carbonyl Selenide in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and decomposition of carbonyl selenide (B1212193) (OCSe) in various solvents. While quantitative kinetic data for the decomposition of carbonyl selenide in different solvents is not extensively available in peer-reviewed literature, this guide offers insights based on existing qualitative information and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is a reactive gas that, when dissolved, is known to be unstable in solution.[1] It gradually decomposes to elemental selenium (Se) and carbon monoxide (CO).[1] The rate of decomposition is influenced by the solvent, temperature, light, and the presence of impurities or other reagents.

Q2: How do different types of solvents affect the stability of this compound?

A2: The stability of this compound is expected to vary significantly with the solvent type:

  • Protic Solvents (e.g., water, alcohols): These solvents can participate in nucleophilic attack and hydrogen bonding, which is expected to accelerate the decomposition of this compound. In aqueous solutions, hydrolysis to hydrogen selenide (H₂Se) and carbon dioxide (CO₂) is a likely decomposition pathway, analogous to the hydrolysis of carbonyl sulfide (B99878) (COS).[2][3] Alcohols may react to form selenocarbonates or other derivatives.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): While less reactive than protic solvents, polar aprotic solvents can still facilitate decomposition due to their polarity and ability to dissolve reactive species.

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene, THF): this compound is expected to be most stable in these solvents as they are less likely to participate in decomposition reactions. However, even in these solvents, thermal and photochemical decomposition can occur.

Q3: What are the primary decomposition products of this compound in solution?

A3: The main decomposition products are elemental selenium and carbon monoxide.[1] In the presence of water or other protic solvents, hydrogen selenide (H₂Se) and carbon dioxide (CO₂) can also be formed.[2][3] In the presence of amines, selenocarbamates can be formed.[1]

Q4: Are there any known catalysts for the decomposition of this compound?

A4: While specific studies on the catalytic decomposition of this compound in solution are limited, acids and bases are known to catalyze the decomposition of related compounds like dimethyl sulfoxide (B87167) (DMSO) and can be expected to influence the stability of this compound as well. The surface of allotropic selenium has also been shown to catalyze its decomposition in the gas phase.[4]

Q5: How can I minimize the decomposition of this compound during my experiments?

A5: To minimize decomposition, consider the following:

  • Use fresh solutions of this compound.

  • Work at low temperatures.

  • Protect the solution from light.

  • Use dry, deoxygenated, nonpolar aprotic solvents whenever possible.

  • Avoid contact with acidic, basic, or other nucleophilic reagents unless they are part of the intended reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid formation of a red/black precipitate (elemental selenium) in the reaction mixture. Decomposition of this compound.1. Verify the purity and dryness of the solvent. 2. Lower the reaction temperature. 3. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 4. Prepare the this compound solution immediately before use.
Inconsistent reaction yields or kinetics. Variable concentration of this compound due to decomposition.1. Standardize the procedure for preparing and handling the this compound solution. 2. Quantify the concentration of the this compound solution prior to each reaction (e.g., by reacting an aliquot with a known excess of a trapping agent and quantifying the product).
Formation of unexpected byproducts. Reaction with decomposition products of this compound or with the solvent.1. Analyze the byproducts to identify their structure. 2. Consider alternative, more inert solvents. 3. Purify the this compound source if impurities are suspected.

Data Presentation

Table 1: Qualitative Stability of this compound in Different Solvent Types

Solvent Type Examples Expected Stability Potential Decomposition Pathways
ProticWater, Methanol, EthanolLowHydrolysis, Alcoholysis
Aprotic PolarDMSO, DMF, AcetonitrileModerateSolvent-assisted decomposition
Aprotic NonpolarHexane, Toluene, THFHighThermal, Photochemical decomposition

Table 2: Potential Decomposition Products and Analytical Detection Methods

Decomposition Product Formula Detection Method(s)
Elemental SeleniumSeVisual observation (red/black solid), X-ray Diffraction (XRD), Energy Dispersive X-ray Spectroscopy (EDS)
Carbon MonoxideCOGas Chromatography (GC), Infrared Spectroscopy (IR)
Hydrogen SelenideH₂SeGas Chromatography with a Sulfur or Selenium specific detector, specific colorimetric sensors
Carbon DioxideCO₂Gas Chromatography (GC), Infrared Spectroscopy (IR)

Experimental Protocols

Methodology for Assessing this compound Stability

A general approach to quantitatively assess the stability of this compound in a specific solvent involves monitoring its concentration over time under controlled conditions.

  • Preparation of this compound Solution: Prepare a solution of this compound of a known approximate concentration in the solvent of interest under an inert atmosphere.

  • Incubation: Maintain the solution at a constant temperature in a sealed container, protected from light.

  • Sampling: At regular time intervals, withdraw an aliquot of the solution.

  • Quenching and Derivatization: Immediately react the aliquot with an excess of a suitable trapping reagent (e.g., a primary or secondary amine) to form a stable derivative (a selenocarbamate).

  • Quantification: Analyze the concentration of the stable derivative using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: Plot the concentration of this compound (as determined from the derivative) versus time. From this data, the decomposition rate and half-life can be calculated.

Visualizations

experimental_workflow prep Prepare OCSe Solution in Test Solvent incubate Incubate at Constant Temperature & Dark prep->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench with Trapping Reagent (e.g., Amine) sample->quench analyze Analyze Derivative (e.g., HPLC, NMR) quench->analyze calculate Calculate Decomposition Rate and Half-life analyze->calculate decomposition_pathway OCSe This compound (OCSe) in Solution Decomposition Decomposition OCSe->Decomposition Hydrolysis Hydrolysis (in H2O) OCSe->Hydrolysis Se Elemental Selenium (Se) Decomposition->Se CO Carbon Monoxide (CO) Decomposition->CO H2Se Hydrogen Selenide (H₂Se) Hydrolysis->H2Se CO2 Carbon Dioxide (CO₂) Hydrolysis->CO2

References

Strategies to improve the yield and selectivity of carbonyl selenide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the yield and selectivity of carbonyl selenide (B1212193) reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during carbonyl selenide reactions in a question-and-answer format.

Symptom/Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inefficient Enolate Formation: The base used may be too weak or used in insufficient quantity to generate the necessary enolate concentration.- Use a stronger base such as LDA (Lithium diisopropylamide) for complete enolate formation. - For weaker bases like sodium bicarbonate (NaHCO₃), ensure it is used in stoichiometric amounts or slight excess.[1][2][3] - Consider the pKa of the carbonyl compound to select an appropriate base.
Incorrect Order of Reagent Addition: The timing and order of adding reagents can significantly impact the reaction outcome.- For the synthesis of β-carbonyl selenides, it is often crucial to first mix the ketone with the base to generate the carbanion before adding the selenium reagent.[1]
Decomposition of this compound: this compound can be unstable and decompose, especially in solution.- Use freshly prepared or purified this compound for reactions. - Minimize the time the reagent is in solution before use.
Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.- Optimize the reaction temperature. Many reactions proceed well at room temperature, but some may benefit from cooling to 0°C or gentle heating.[4]
Poor Solvent Choice: The solvent may not adequately dissolve the reactants or may interfere with the reaction.- Acetone (B3395972) can serve as both a reactant and a solvent, which has been shown to significantly improve yields in certain reactions.[1][2][3] - Aprotic solvents like THF or DCM are also commonly used.
Formation of Side Products (e.g., Diselenides) Oxidation of Selenol Intermediates: Selenol intermediates are susceptible to oxidation, leading to the formation of diselenide byproducts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Degas solvents before use.
Self-Condensation of Carbonyl Compound: The enolate can react with the starting carbonyl compound (an aldol-type reaction).- Add the carbonyl compound slowly to the mixture of the base and the selenium reagent to keep its concentration low. - Use a non-nucleophilic, sterically hindered base like LDA.
Low Selectivity (Stereo-, Regio-, or Chemoselectivity) Poor Diastereoselectivity in Chiral Systems: For chiral carbonyl compounds, the facial selectivity of the enolate attack can be low.- Employ chiral auxiliaries or catalysts to direct the approach of the selenium reagent. - Chelation control can be a powerful strategy. The choice of protecting groups on nearby stereocenters and the use of Lewis acids can influence the diastereoselectivity.[5]
Lack of Regioselectivity with Unsymmetrical Ketones: Deprotonation can occur at multiple α-positions, leading to a mixture of regioisomers.- Use kinetic (strong, bulky base at low temperature, e.g., LDA at -78°C) or thermodynamic (weaker base at higher temperature) conditions to favor the formation of one enolate over the other.
Poor Chemoselectivity with Multi-functional Substrates: The selenium reagent may react with other functional groups in the molecule.- Protect sensitive functional groups before carrying out the reaction with this compound. - The choice of selenium reagent can also influence chemoselectivity.
Difficulty in Product Purification Co-elution of Product and Byproducts: The desired product and byproducts may have similar polarities, making separation by chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Recrystallization can be an effective method for purifying solid products.[2]
Product Instability on Silica (B1680970) Gel: The product may decompose on the silica gel column.- Use a less acidic stationary phase, such as neutral alumina. - Minimize the time the product is on the column by using flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of β-carbonyl selenides?

A1: While various aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) can be used, using an excess of the ketone reactant itself (e.g., acetone) as the solvent has been shown to dramatically increase the reaction yield, in some cases up to 87%.[1] This approach can drive the equilibrium towards product formation.

Q2: How can I prevent the formation of diselenide byproducts?

A2: Diselenide formation is often due to the oxidation of selenol intermediates. To minimize this, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can also help to reduce the amount of dissolved oxygen available for oxidation.

Q3: What is the best method for purifying my this compound product?

A3: The most common purification method is column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of your product. A typical solvent system might be a mixture of heptane (B126788) and dichloromethane. For solid products, recrystallization from a suitable solvent mixture (e.g., DCM/heptane) can be a highly effective final purification step.[2]

Q4: My reaction is not going to completion. What can I do?

A4: Incomplete conversion can be due to several factors. Ensure that your reagents are pure and dry. The base may not be strong enough for complete deprotonation of your carbonyl compound; consider switching to a stronger base like LDA. Also, check the stoichiometry of your reagents; a slight excess of the selenium reagent might be necessary. Finally, consider increasing the reaction time or temperature, while monitoring for potential byproduct formation.

Q5: How do I handle and dispose of organoselenium compounds safely?

A5: Organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All waste containing selenium should be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a β-Carbonyl Selenide

EntrySolventBase (equiv.)Conditions and Order of AdditionYield (%)
1DCM-A + acetone, rt, 1 h30
2DCMNaHCO₃ (1)1. A + acetone, rt, 1 h; 2. NaHCO₃, rt, 3 h35
3DCMNaHCO₃ (0.75 M aq. soln.)1. A + acetone, rt, 1 h; 2. NaHCO₃ soln., rt, 3 h33
4DCMNaHCO₃ (0.75 M aq. soln.)1. (A + NaHCO₃ soln., rt, 30 min) + acetone, rt, 1 h38
5AcetoneNaHCO₃ (1)1. A + acetone, rt, 1 h; 2. NaHCO₃, rt, 3 h60
6AcetoneNaHCO₃ (1)1. (acetone + NaHCO₃, rt, 30 min) + A, rt, 1 h; 2. Amine, rt, 3 h87

Data adapted from a study on the synthesis of chiral β-carbonyl selenides.[1][2][3][6] "A" refers to 2-(chloroseleno)-benzoyl chloride.

Experimental Protocols

Key Experiment: Optimized One-Pot Synthesis of N-Substituted 2-((2-oxopropyl)selanyl)benzamides

This protocol is based on a reported procedure that achieved a high yield (87%).[1][2]

Materials:

  • 2-(chloroseleno)benzoyl chloride

  • Acetone (reagent grade, used as solvent and reactant)

  • Sodium bicarbonate (NaHCO₃)

  • Appropriate chiral amine

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add sodium bicarbonate (1.0 eq.).

  • Add acetone (sufficient to act as solvent) and stir the suspension at room temperature for 30 minutes.

  • In a separate vial, dissolve 2-(chloroseleno)benzoyl chloride (1.0 eq.) in a minimal amount of acetone.

  • Add the solution of 2-(chloroseleno)benzoyl chloride dropwise to the stirring suspension of sodium bicarbonate in acetone.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add the desired amine (1.3 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 3 to 12 hours (reaction time may vary depending on the amine used). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to quench the reaction and dissolve any remaining salts.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of heptane and dichloromethane as the eluent.

  • For solid products, further purification can be achieved by recrystallization from a DCM/heptane mixture.[2]

Mandatory Visualizations

reaction_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification prep_base Suspend NaHCO3 in Acetone mix_base_ketone Stir NaHCO3/Acetone suspension (30 min) prep_base->mix_base_ketone prep_se Dissolve 2-(chloroseleno)benzoyl chloride in Acetone add_se Add Selenating Agent prep_se->add_se mix_base_ketone->add_se react1 Stir at RT (1 h) add_se->react1 add_amine Add Amine react1->add_amine react2 Stir at RT (3-12 h) add_amine->react2 quench Quench with Water react2->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the one-pot synthesis of β-carbonyl selenides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Inefficient Enolate Formation start->cause1 Yes cause2 Incorrect Reagent Addition Order start->cause2 Yes cause3 Suboptimal Temperature start->cause3 Yes sol1a Use Stronger Base (e.g., LDA) cause1->sol1a sol1b Ensure Stoichiometric Base cause1->sol1b sol2 Premix Ketone and Base cause2->sol2 sol3 Optimize Temperature (RT or 0°C) cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Troubleshooting low conversion rates in carbonyl selenide-mediated transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbonyl selenide-mediated transformations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs) - General Issues

Q1: What are this compound-mediated transformations typically used for? A1: Carbonyl selenide (B1212193) (COSe) is a versatile C1 building block used in organic synthesis. It is primarily employed for the synthesis of ureas, carbamates, and their thio-analogs (thiocarbamates). These reactions are valuable as they often proceed under mild conditions and provide access to a wide range of important functional groups found in pharmaceuticals and other bioactive molecules.

Q2: Why am I experiencing low conversion rates in my reaction? A2: Low conversion rates in this compound-mediated transformations can stem from several factors. The most common issues include:

  • Reagent Purity and Handling: this compound is sensitive to air and moisture. Impurities in substrates or solvents can also inhibit the reaction.

  • Sub-optimal Reaction Conditions: The order of reagent addition, temperature, solvent, and presence of additives can significantly impact yield.[1][2]

  • Substrate Reactivity: The electronic and steric properties of your amine or alcohol substrate may be unfavorable for the transformation.

  • In-situ Generation Issues: If generating COSe in-situ, the efficiency of that preliminary reaction is critical. Some metal carbonyl precursors may not readily react with elemental selenium to produce COSe.[3][4]

Q3: What are the primary safety concerns when working with this compound? A3: this compound is a toxic gas with an unpleasant odor. Many organoselenium compounds and by-products, such as hydrogen selenide (H₂Se), are also highly toxic.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[5] It is also advisable to have a cleanup protocol in place for selenium-containing waste.[5]

Troubleshooting Guide: Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving issues leading to low product yields.

Reagent Quality and Handling

Q: My conversion rate is unexpectedly low, even when following a literature procedure. Could it be a reagent issue? A: Yes, reagent quality is critical. Consider the following:

  • This compound (COSe): If using a commercial source, ensure its purity and proper storage. COSe can decompose. If generating it in situ, the purity of your carbon monoxide (CO) source and selenium is paramount.

  • Solvents: Use anhydrous solvents. Water can react with COSe and other intermediates.

  • Substrates: Purify your amine or alcohol substrates to remove any potential inhibitors. Amines are particularly susceptible to oxidation.

  • Atmosphere: Selenium compounds, especially those with -SeH groups, are easily oxidized by air.[5] It is crucial to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow: Reagent & Setup

The following workflow can help diagnose issues related to your experimental setup and reagents.

G start Low Conversion Observed reagent_check Verify Purity of Reagents (COSe, Substrates, Solvents) start->reagent_check atmosphere_check Is the reaction under a strictly inert atmosphere? reagent_check->atmosphere_check Purity OK purify_reagents Action: Purify/Dry Reagents & Solvents reagent_check->purify_reagents Impurities Found solvent_check Is the solvent anhydrous? atmosphere_check->solvent_check Yes improve_inert Action: Improve Inert Atmosphere Technique (e.g., degas solvent) atmosphere_check->improve_inert No setup_ok Reagents & Setup OK solvent_check->setup_ok Yes solvent_check->purify_reagents No purify_reagents->start Re-run Experiment improve_inert->start Re-run Experiment

Caption: Troubleshooting workflow for reagent and setup issues.

Reaction Condition Optimization

Q: I've confirmed my reagents are pure, but the yield is still poor. How can I optimize the reaction conditions? A: The conditions for this compound-mediated transformations can be highly sensitive. Optimization of several parameters may be necessary.

  • Order of Addition: The sequence in which reagents are added can dramatically affect the outcome. For the synthesis of β-carbonyl selenides, the key step was found to be the pre-mixing of a ketone with a base (like sodium bicarbonate) to generate the carbanion before adding the selenium electrophile.[1][2] This pre-formation of the nucleophile can increase yields from ~30% to over 80%.[1][2]

  • Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates. For example, in the synthesis of certain β-carbonyl selenides, using an excess of acetone (B3395972) as both the substrate and the solvent gave the highest yield (87%).[1][2]

  • Base/Additive: The choice and concentration of a base or other additive can be critical. While sodium bicarbonate was shown to be effective in one case, simply increasing its concentration did not always improve the yield, indicating an optimal amount is required.[1][6]

  • Temperature: While many transformations proceed at room temperature, some substrates may require heating to overcome activation barriers. Conversely, side reactions could occur at higher temperatures, necessitating cooling.

Data Presentation: Optimization of β-Carbonyl Selenide Synthesis

The following tables summarize data from studies optimizing the synthesis of β-carbonyl selenides, illustrating the impact of reaction conditions on product yield.

Table 1: Effect of Base and Order of Addition Data synthesized from Zhang et al.[1][2]

EntrySolventBaseConditions and Order of AdditionYield (%)
1DCMNone(Selenobenzoyl chloride + acetone, rt, 1 h) + Amine, rt, 3 h30
2DCMNaHCO₃ (solid)(Selenobenzoyl chloride + acetone, rt, 1 h) + Amine + NaHCO₃, rt, 3 h35
3AcetoneNaHCO₃ (1 eq.)(Acetone + NaHCO₃, rt, 30 min) + Selenobenzoyl chloride, rt, 1 h; + Amine, rt, 3 h87

Table 2: Effect of Solvent and Base in Ester Group Functionalization Data synthesized from Gębalska et al.[7]

EntrySolventBaseConditions and Order of AdditionYield (%)
1AcetoneNaHCO₃(Acetone + NaHCO₃, rt, 30 min) + Selenobenzoyl chloride, rt, 1 h; + Alcohol, rt, 15 h16
2AcetoneEt₃N(Acetone + Et₃N, rt, 30 min) + Selenobenzoyl chloride, rt, 1 h; + Alcohol, rt, 15 h78
Substrate-Related Issues

Q: My reaction works for simple amines, but fails with my complex, functionalized substrate. Why? A: The electronic and steric properties of your substrate play a major role.

  • Electronic Effects: Electron-withdrawing groups on an amine or alcohol can reduce its nucleophilicity, slowing down or preventing the initial attack on this compound. Conversely, electron-donating groups enhance nucleophilicity.

  • Steric Hindrance: Bulky groups near the reacting nitrogen or oxygen atom can sterically hinder its approach to the this compound, leading to low conversion.

  • Competing Side Reactions: Other functional groups in your substrate might react with this compound or other reagents in the mixture. For example, unprotected thiols are highly nucleophilic and would likely compete with the desired amine or alcohol.

Logical Diagram: Diagnosing Substrate Issues

This diagram outlines the logical steps to determine if the substrate is the root cause of low conversion.

G start Low conversion with complex substrate test_simple Test reaction with a simple, unhindered substrate (e.g., benzylamine) start->test_simple works Reaction works well test_simple->works substrate_issue Problem is likely substrate-related works->substrate_issue Yes systemic_issue Problem is likely systemic (reagents, conditions) works->systemic_issue No analyze_sterics Analyze Steric Hindrance: Is the nucleophilic center sterically blocked? substrate_issue->analyze_sterics analyze_electronics Analyze Electronic Effects: Are strong EWGs reducing nucleophilicity? substrate_issue->analyze_electronics modify_substrate Action: Modify substrate (e.g., use longer linker, change protecting groups) analyze_sterics->modify_substrate force_conditions Action: Force conditions (e.g., higher temp, stronger base, longer reaction time) analyze_electronics->force_conditions

Caption: Logic chart for troubleshooting substrate-related issues.

Key Experimental Protocols

Protocol: Optimized Synthesis of a β-Carbonyl Selenide

This protocol is adapted from the work of Zhang et al. and represents an optimized procedure for the synthesis of N-substituted 2-((2-oxopropyl)selanyl)-benzamide derivatives.[1][2]

Materials:

  • 2-(chloroseleno)benzoyl chloride

  • Acetone (anhydrous, used as solvent and reagent)

  • Sodium Bicarbonate (NaHCO₃)

  • Chiral amine of choice

  • Anhydrous Dichloromethane (B109758) (DCM) for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Carbanion Formation: To the flask, add acetone (serving as the solvent) and sodium bicarbonate (1 equivalent). Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.

  • Selenide Formation: Dissolve 2-(chloroseleno)benzoyl chloride in a minimal amount of anhydrous acetone and add it dropwise to the stirring suspension via syringe. Stir the reaction mixture at room temperature for 1 hour. The mixture may change color.

  • Amine Addition: Add the desired chiral amine (1 equivalent) to the reaction mixture. Continue stirring at room temperature for an additional 3 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica (B1680970) gel to obtain the desired β-carbonyl selenide.

Reaction Pathway Diagram

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Acylation of Selenium cluster_2 Step 3: Amine Reaction ketone Acetone (Ketone) enolate Enolate (Carbanion) ketone->enolate + Base base Base (NaHCO₃) se_cl R-Se-Cl enolate->se_cl Nucleophilic Attack acetylated_se Acetylated Selenide se_cl->acetylated_se amine Amine (R'-NH₂) acetylated_se->amine Reaction product β-Carbonyl Selenide (Final Product) amine->product

Caption: Simplified reaction pathway for β-carbonyl selenide synthesis.

References

Technical Support Center: Scaling Up Reactions with Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving carbonyl selenide (B1212193) (COSe).

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of reactions involving carbonyl selenide.

Problem 1: Low or Inconsistent Product Yields

Q: We are experiencing a significant drop in yield and batch-to-batch inconsistency when scaling up our reaction that uses this compound. What are the likely causes and how can we troubleshoot this?

A: Low and inconsistent yields during scale-up are common and can often be attributed to a combination of factors related to the inherent properties of this compound and the physical challenges of larger reaction volumes.

Potential Causes and Solutions:

  • Poor Temperature Control: Exothermic reactions can lead to localized "hot spots" in large reactors, causing decomposition of this compound and the desired product.

    • Solution: Implement more efficient reactor cooling systems and use a cascade temperature control strategy. For highly exothermic processes, consider a semi-batch or continuous flow setup to improve heat dissipation.

  • Inefficient Mixing: Inadequate mixing can lead to localized concentration gradients of reactants and reagents, resulting in side reactions and incomplete conversion.

    • Solution: Evaluate and optimize the impeller design, agitation speed, and baffle configuration for your reactor. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different reactor type.

  • Decomposition of this compound: this compound is sensitive to moisture and can decompose to elemental selenium (Se) and carbon monoxide (CO), especially at elevated temperatures.[1]

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If possible, consider in-situ generation of this compound to minimize its handling and decomposition.

  • Extended Reaction Times: Longer reaction times at scale can increase the likelihood of product degradation or the formation of byproducts.

    • Solution: Re-optimize the reaction kinetics for the larger scale. This may involve adjusting catalyst loading, temperature, or reagent concentration to achieve a shorter, more efficient reaction time.

Problem 2: Formation of Red/Black Precipitate (Elemental Selenium)

Q: During the scale-up of our selenocarbamate synthesis, we are observing a significant amount of a red or black precipitate, which we suspect is elemental selenium. What is causing this and how can we prevent it?

A: The formation of elemental selenium is a clear indicator of the decomposition of a selenium-containing reagent, most likely the this compound itself or an unstable intermediate.

Potential Causes and Solutions:

  • Moisture Contamination: Water readily hydrolyzes many organoselenium compounds.

    • Solution: As mentioned previously, ensure all components of the reaction are scrupulously dry. Use of molecular sieves or other drying agents in the reaction mixture can be beneficial, provided they are compatible with the reaction chemistry.

  • Oxidative Degradation: Air can oxidize sensitive selenium intermediates.

    • Solution: Maintain a strict inert atmosphere throughout the reaction and workup. Degas all solvents prior to use.

  • Thermal Decomposition: Higher temperatures required for longer durations at scale can promote decomposition.

    • Solution: Attempt to lower the reaction temperature. This may require a more active catalyst or a longer reaction time, so a careful optimization study is necessary.

Problem 3: Difficulties in Product Purification

Q: We are struggling with the purification of our target molecule at a larger scale. The crude product is contaminated with selenium-containing byproducts that are difficult to remove by standard chromatography.

A: Purification of organoselenium compounds can be challenging due to the similar polarity of byproducts and the potential for selenium leaching from column chromatography media.

Potential Causes and Solutions:

  • Formation of Multiple Selenium Byproducts: In addition to elemental selenium, other soluble organoselenium species may form.

    • Solution:

      • Precipitation/Filtration: If elemental selenium is the primary solid byproduct, it can often be removed by filtration through a pad of celite.

      • Oxidative Workup: Convert selenium byproducts to more polar species that can be easily removed by an aqueous wash. For example, a mild oxidation with hydrogen peroxide can convert selenols to seleninic acids, which are more water-soluble.

      • Selective Precipitation: In some cases, selenium byproducts can be selectively precipitated by the addition of a specific solvent or reagent.

      • Specialized Chromatography: Consider using specialized chromatography media, such as silica (B1680970) gel treated with silver nitrate, which can have a higher affinity for selenium compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale?

A1: this compound is a toxic gas with an unpleasant odor.[1] The primary safety concerns are inhalation and exposure. It is crucial to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. For larger quantities, a dedicated gas handling system and a selenium-specific gas detector are highly recommended. All waste containing selenium should be treated and disposed of as hazardous waste according to institutional and local regulations.

Q2: How does the choice of solvent affect the scale-up of this compound reactions?

A2: The solvent plays a critical role in reaction success at any scale, but its impact is magnified during scale-up. Key considerations include:

  • Purity: Solvents must be anhydrous to prevent decomposition of this compound.

  • Boiling Point: A solvent with a suitable boiling point is necessary to maintain the desired reaction temperature without excessive pressure buildup in the reactor.

  • Solubility: Ensure that all reactants, intermediates, and the final product are sufficiently soluble to avoid precipitation and mixing issues.

  • Workup: The solvent should be easily removable during the workup and should not form azeotropes with water or other solvents that complicate purification.

Q3: Can we reuse the elemental selenium byproduct from our reaction?

A3: Yes, in many cases, the recovered elemental selenium can be purified and reused. Purification methods may include washing with appropriate solvents to remove organic impurities, followed by drying. The purity of the recovered selenium should be verified analytically before it is used in subsequent reactions.

Q4: Are there any alternatives to this compound for introducing selenium into organic molecules at a large scale?

A4: Yes, several other selenium reagents can be used, and the choice depends on the specific transformation required. Some common alternatives include:

  • Elemental Selenium (Se): Can be used directly in some reactions, often with a reducing agent.

  • Selenium Dioxide (SeO₂): A common oxidizing agent and source of selenium.

  • Benzeneselenenyl Chloride (PhSeCl): A versatile electrophilic selenium reagent.

  • Diphenyl Diselenide (Ph₂Se₂): A stable solid that can be used to generate other selenium reagents in situ.

The choice of reagent for scale-up will depend on factors such as cost, stability, ease of handling, and the atom economy of the reaction.

Quantitative Data

The following table summarizes key physical and safety data for this compound, which is critical for scale-up considerations.

PropertyValueReference
Chemical Formula COSe[1]
Molar Mass 106.981 g·mol⁻¹[1]
Appearance Colorless gas[1]
Odor Unpleasant[1]
Boiling Point -22 °C (-8 °F; 251 K)[1]

This data is crucial for designing appropriate reactor systems, understanding potential hazards, and planning for safe handling and storage at an industrial scale.

Experimental Protocols

Key Experiment: Scale-Up of Selenocarbamate Synthesis

This protocol provides a general methodology for the synthesis of a generic N,N-dialkyl-Se-aryl selenocarbamate, highlighting key considerations for scaling up from a laboratory (1 mmol) to a pilot plant (1 mol) scale.

1. Laboratory Scale (1 mmol)

  • Reaction Setup: A 50 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a gas inlet adapter, and a reflux condenser is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagents:

    • Aryl selenol (1 mmol, 1.1 equiv.)

    • Anhydrous acetonitrile (B52724) (10 mL)

    • Isocyanate (1 mmol, 1.0 equiv.)

  • Procedure:

    • The aryl selenol is dissolved in anhydrous acetonitrile under a nitrogen atmosphere.

    • The isocyanate is added dropwise to the stirred solution at room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 1-2 hours).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

2. Pilot Plant Scale (1 mol) - Key Modifications and Considerations

  • Reactor Setup: A 5 L glass-lined reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a baffled jacket for heating and cooling.

  • Reagents:

    • Aryl selenol (1 mol, 1.1 equiv.)

    • Anhydrous acetonitrile (2 L)

    • Isocyanate (1 mol, 1.0 equiv.)

  • Procedure:

    • The reactor is purged with nitrogen for at least one hour.

    • Anhydrous acetonitrile and the aryl selenol are charged to the reactor under a positive pressure of nitrogen.

    • The mixture is stirred and the temperature is adjusted to 20-25 °C.

    • The isocyanate is added via a metering pump over a period of 1-2 hours to control the reaction exotherm. The internal temperature should be carefully monitored and maintained below 30 °C using the reactor cooling jacket.

    • The reaction is monitored by high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled to 10 °C.

    • The product is isolated by crystallization through the addition of an anti-solvent (e.g., heptane), followed by filtration and drying under vacuum. This avoids the need for large-scale chromatography.

Visualizations

Experimental Workflow: Scale-Up of Selenocarbamate Synthesis

G cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reagents Reagent Dosing (Manual) lab_reaction Reaction (Round-bottom flask) lab_reagents->lab_reaction lab_monitoring Monitoring (TLC) lab_reaction->lab_monitoring pilot_reaction Reaction (Jacketed Reactor) lab_reaction->pilot_reaction Scale-Up lab_workup Workup (Evaporation) lab_monitoring->lab_workup lab_purification Purification (Chromatography) lab_workup->lab_purification lab_product Final Product lab_purification->lab_product pilot_reagents Reagent Dosing (Metering Pump) pilot_reagents->pilot_reaction pilot_monitoring Monitoring (HPLC) pilot_reaction->pilot_monitoring pilot_workup Workup (Crystallization) pilot_monitoring->pilot_workup pilot_purification Purification (Filtration & Drying) pilot_workup->pilot_purification pilot_product Final Product pilot_purification->pilot_product

Caption: Workflow comparison for selenocarbamate synthesis.

Logical Relationship: Troubleshooting Low Yields

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield at Scale temp Poor Temperature Control start->temp mixing Inefficient Mixing start->mixing decomp COSe Decomposition start->decomp time Extended Reaction Time start->time temp_sol Improve Cooling/ Flow Chemistry temp->temp_sol Address mixing_sol Optimize Agitation mixing->mixing_sol Address decomp_sol Dry Reagents/ Inert Atmosphere decomp->decomp_sol Address time_sol Re-optimize Kinetics time->time_sol Address

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Monitoring Reactions with Gaseous Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gaseous carbonyl selenide (B1212193) (OCSe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in monitoring the progress of your reactions involving this versatile but challenging reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with gaseous carbonyl selenide?

A1: this compound is a colorless, unpleasant-smelling gas that is toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Key safety measures include:

  • Engineering Controls: Always work within a certified chemical fume hood with a high face velocity. For larger scale reactions, consider a glove box or other enclosed system.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or rubber).

  • Gas Monitoring: Use a reliable gas detection system to monitor for leaks.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are readily accessible. Have a plan for accidental releases and be familiar with your institution's safety protocols.[2][3]

  • Waste Disposal: Dispose of all OCSe waste and contaminated materials in accordance with hazardous waste regulations.

Q2: Which analytical techniques are most suitable for in situ monitoring of gaseous OCSe reactions?

A2: In situ monitoring is crucial for understanding reaction kinetics and identifying transient intermediates. The most common and effective techniques are:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for real-time monitoring of gas-phase reactions.[4][5] The strong carbonyl (C=O) and carbon-selenium (C=Se) stretching vibrations of OCSe provide distinct spectral signatures that can be tracked over time.

  • Mass Spectrometry (MS): A mass spectrometer can be coupled to the reaction vessel to monitor the concentration of reactants, products, and byproducts in the gas phase. This is particularly useful for identifying unknown species and confirming reaction pathways.

Q3: Can I use Gas Chromatography (GC) to monitor my OCSe reaction?

A3: While GC is a powerful technique for analyzing gaseous mixtures, it can present challenges with this compound. Direct injection of OCSe can lead to decomposition on the column, resulting in the deposition of elemental selenium and unreliable quantitative data. If GC analysis is necessary, it is often performed on stable derivatives of the products after the reaction is complete.

Troubleshooting Guides

Issue 1: Inconsistent or No Signal for this compound in FTIR Analysis
Possible Cause Troubleshooting Step
Incorrect spectral region being monitored. Ensure you are monitoring the characteristic absorption bands for OCSe. The C=O stretching frequency is a good starting point.
Leak in the gas cell or transfer lines. Perform a leak check of your entire gas handling system. Use a compatible leak detection solution or a handheld electronic leak detector.
Decomposition of OCSe before analysis. This compound can be unstable and decompose into elemental selenium and carbon monoxide.[1] Ensure all transfer lines are inert and heated uniformly to prevent cold spots where condensation and decomposition can occur.
Low concentration of OCSe. Increase the concentration of OCSe in your reaction mixture if possible, or use a gas cell with a longer path length to enhance the absorbance signal.
Interference from other carbonyl-containing species. If other reactants or products have overlapping carbonyl absorptions, use chemometric analysis or monitor a secondary, non-interfering peak for OCSe.
Issue 2: Signal Loss and Contamination in Mass Spectrometry Analysis
Possible Cause Troubleshooting Step
Deposition of elemental selenium in the ion source or mass analyzer. This is a common issue due to the thermal instability of OCSe. Schedule regular cleaning and maintenance of your mass spectrometer's ion source and analyzer components.
Reaction of OCSe with surfaces in the MS interface. Use an inert interface and transfer line. Silanizing the surfaces can help to reduce reactivity.
Isobaric interference. Be aware of potential isobaric interferences from other species in your reaction mixture. Use high-resolution mass spectrometry to differentiate between species with the same nominal mass.
Inconsistent sample introduction. Ensure a constant and reproducible flow of gas from your reactor to the mass spectrometer. Use a mass flow controller for precise control.
Issue 3: Poor Reproducibility in Kinetic Data
Possible Cause Troubleshooting Step
Fluctuations in reaction temperature. Use a reliable temperature controller for your reactor and ensure uniform heating. Small temperature variations can significantly impact reaction rates.
Inconsistent flow rates of reactant gases. Calibrate and regularly check your mass flow controllers to ensure accurate and stable gas delivery.
Catalyst deactivation. If using a solid-supported catalyst, selenium deposition can poison the active sites. Characterize your catalyst before and after the reaction to check for changes in morphology and composition.
Incomplete mixing of gases. Ensure your reaction setup includes a mixing chamber or a sufficiently long inlet tube to allow for thorough mixing of reactant gases before they enter the reactor.

Experimental Protocols

Protocol 1: General Setup for In Situ FTIR Monitoring of a Gas-Phase OCSe Reaction

This protocol outlines a general procedure for monitoring a gas-phase reaction involving this compound using in situ FTIR spectroscopy.

Materials:

  • Lecture bottle of gaseous this compound (or a setup for its in situ generation)

  • Other reactant gases as required

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Gas-tight syringes and mass flow controllers

  • Heated gas-phase reactor

  • FTIR spectrometer equipped with a heated gas cell and transfer lines

Procedure:

  • System Preparation:

    • Assemble the reaction setup, ensuring all connections are gas-tight. A schematic of a typical setup is shown below.

    • Leak-check the entire system.

    • Purge the system with an inert gas to remove air and moisture.

  • Background Spectrum:

    • Flow the inert carrier gas through the heated gas cell at the reaction temperature and pressure.

    • Acquire a background FTIR spectrum.

  • Reactant Introduction:

    • Set the desired flow rates for the inert carrier gas and reactant gases using the mass flow controllers.

    • Introduce the gaseous reactants, including this compound, into the mixing chamber.

  • Reaction Monitoring:

    • Pass the gas mixture through the heated reactor and then into the FTIR gas cell.

    • Begin acquiring FTIR spectra at regular time intervals.

    • Monitor the decrease in the absorbance of the characteristic OCSe peaks and the increase in the absorbance of product peaks.

  • Data Analysis:

    • Use the Beer-Lambert law to correlate the absorbance of specific peaks to the concentration of the corresponding species.

    • Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.

Visualizations

Experimental_Workflow Experimental Workflow for Monitoring Gaseous OCSe Reactions cluster_prep System Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep1 Assemble Gas Handling System prep2 Leak Check System prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Introduce Reactant Gases (including OCSe) prep3->react1 react2 Pass through Heated Reactor react1->react2 react3 Flow into In Situ Cell (FTIR or MS) react2->react3 react4 Acquire Data vs. Time react3->react4 analysis1 Correlate Signal to Concentration react4->analysis1 analysis2 Plot Concentration vs. Time analysis1->analysis2 analysis3 Determine Reaction Kinetics analysis2->analysis3

Caption: Workflow for OCSe Reaction Monitoring

Reaction_Pathway Illustrative Reaction Pathway: Synthesis of a Selenourea OCSe This compound (O=C=Se) Intermediate Isoselenocyanate Intermediate (R-N=C=Se) OCSe->Intermediate Reaction with Amine Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Intermediate Selenourea Selenourea Product Intermediate->Selenourea Further Reaction or Rearrangement

Caption: Synthesis of a Selenourea from OCSe

Quantitative Data Summary

The following table provides a representative example of data that could be obtained from monitoring the gas-phase reaction of this compound with an amine at a constant temperature. The concentrations are determined from the integrated absorbance of characteristic FTIR peaks.

Table 1: Representative Kinetic Data for a Gaseous OCSe Reaction

Time (minutes)[OCSe] (mol/L)[Amine] (mol/L)[Product] (mol/L)
00.1000.1000.000
50.0850.0850.015
100.0720.0720.028
150.0610.0610.039
200.0520.0520.048
300.0380.0380.062
450.0250.0250.075
600.0170.0170.083

Note: This data is illustrative and the actual concentrations and reaction rates will depend on the specific reactants, temperature, pressure, and catalyst used.

References

Technical Support Center: Handling and Reactions of Carbonyl Selenide (COSe)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbonyl Selenide (B1212193) (COSe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature decomposition of COSe during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and effective utilization of this valuable reagent.

Troubleshooting Guide: Preventing Carbonyl Selenide Decomposition

This guide addresses common issues encountered during the use of this compound and provides practical solutions to mitigate its premature decomposition.

Q1: My reaction mixture is turning red/black and a precipitate is forming. What is happening?

A1: The formation of a red or black precipitate is a strong indicator of this compound (COSe) decomposition into elemental selenium and carbon monoxide.[1][2] The color of the elemental selenium can vary from red to black depending on the allotrope and particle size. This decomposition is often accelerated by factors such as temperature, light, and the presence of certain impurities.

Q2: I am observing low yields in my reaction where COSe is a key reagent. Could this be related to its decomposition?

A2: Yes, low or inconsistent yields are a common consequence of premature COSe decomposition. If the COSe is decomposing before it can react with your substrate, the effective concentration of the reagent is lowered, leading to incomplete conversion and reduced product formation.

Q3: How can I minimize the decomposition of COSe in my reaction solvent?

A3: this compound is known to be unstable in solution.[1] To minimize decomposition, consider the following:

  • In-situ Generation: Whenever possible, generate COSe in the reaction mixture for immediate consumption. This avoids the need to handle and store the potentially unstable gas.

  • Low Temperatures: Conduct reactions at the lowest effective temperature. The rate of decomposition generally increases with temperature.

  • Solvent Choice: While specific solvent effects on COSe decomposition rates are not well-documented in readily available literature, using dry, deoxygenated solvents is a good general practice to prevent unwanted side reactions.

  • Minimize Reaction Time: Plan your experiment to minimize the time the COSe is in solution before it reacts.

Q4: Are there any known stabilizers or inhibitors for this compound?

A4: While the literature does not extensively detail specific stabilizers for this compound in organic reactions, the use of antioxidants has been shown to stabilize aqueous solutions of the related compound, selenourea (B1239437).[3] The applicability of antioxidants like sodium sulfite (B76179) or ascorbic acid to stabilize COSe in organic solvents would require experimental validation. It is generally recommended to rely on careful experimental technique and control of reaction conditions to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: The primary decomposition products of this compound (COSe) are elemental selenium (Se) and carbon monoxide (CO).[1][2] The deposited selenium can act as a catalyst for further decomposition.[2]

Q2: What are the optimal storage and handling conditions for this compound?

A2: this compound is a colorless, toxic gas.[1] It should be stored in a cool, dry, well-ventilated area, away from heat and light. Due to its instability in solution, it is often generated immediately prior to use. If using a lecture bottle, ensure all connections are secure and leak-tested. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Can I use this compound in the presence of acids or bases?

A3: The effect of acids and bases on the stability of this compound is not well-documented in the available literature. However, as a general precaution, it is advisable to avoid strong acids or bases unless they are a required component of the reaction, as they may catalyze decomposition or other side reactions. Computational studies suggest that the stability of complexes involving COSe can be influenced by the acid and base strengths of interacting molecules.[4]

Q4: What are some alternative reagents to this compound for the synthesis of selenoureas and selenocarbamates?

A4: Due to the hazardous nature and instability of this compound, several alternative methods have been developed for the synthesis of selenoureas and related compounds. One common method involves the reaction of hydrogen selenide with cyanamide (B42294) to produce selenourea.[5][6] Another approach is the displacement of the thiomethyl group from S-methylthiopseudoureas using a hydroselenide ion.[7]

Quantitative Data on this compound Stability

FactorEffect on COSe StabilityObservations and RecommendationsCitation(s)
Temperature Higher temperatures accelerate decomposition.Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate.[2]
State More stable in the gas phase than in solution.Prefer in-situ generation and immediate consumption in solution.[1]
Decomposition Products Elemental selenium can catalyze further decomposition.Avoid accumulation of selenium precipitate in the reaction vessel.[2]
Solvent Stability is solvent-dependent.Use dry, deoxygenated solvents. The specific effects of different organic solvents on decomposition kinetics are not well-documented.[1]

Experimental Protocols

Below are representative experimental protocols for reactions involving the synthesis of selenium-containing compounds, which can be adapted to minimize COSe decomposition by analogy.

Protocol 1: General Procedure for the Synthesis of Selenoureas from Thioureas (An Alternative to using COSe)

This protocol avoids the direct handling of this compound.

  • Preparation of S-methylthiopseudourea hydroiodide:

    • Dissolve the desired thiourea (B124793) in ethanol.

    • Add 1.1 equivalents of methyl iodide and heat the mixture under reflux for 30-60 minutes.

    • Cool the reaction mixture to allow for crystallization of the S-methylthiopseudourea hydroiodide.

    • Collect the crystals by filtration.[7]

  • Preparation of Sodium Hydroselenide:

    • In a well-ventilated fume hood, pass hydrogen selenide gas through an aqueous ethanolic solution of sodium bicarbonate.[7]

  • Synthesis of Selenourea:

    • Combine the ethanolic solution of S-methylthiopseudourea hydroiodide with the sodium hydroselenide solution.

    • Immediately adjust the pH of the solution to 8-9 with sodium bicarbonate.

    • Allow the reaction to proceed at room temperature.

    • The selenourea product can be isolated by crystallization and filtration.[7]

Visualizing Reaction and Troubleshooting Workflows

This compound Decomposition Pathway

COSe This compound (COSe) Decomposition Decomposition COSe->Decomposition Se Elemental Selenium (Se) (Red/Black Precipitate) Decomposition->Se CO Carbon Monoxide (CO) Decomposition->CO Catalysis Catalyzes further decomposition Se->Catalysis Catalysis->Decomposition

Caption: Decomposition pathway of this compound.

Troubleshooting Workflow for Reactions Involving this compound

Start Reaction with COSe CheckPrecipitate Observe Red/Black Precipitate? Start->CheckPrecipitate CheckYield Low Reaction Yield? CheckPrecipitate->CheckYield No DecompositionSuspected COSe Decomposition Suspected CheckPrecipitate->DecompositionSuspected Yes CheckYield->DecompositionSuspected Yes SuccessfulReaction Successful Reaction CheckYield->SuccessfulReaction No ActionTemp Lower Reaction Temperature DecompositionSuspected->ActionTemp ActionInSitu Use In-Situ Generation of COSe DecompositionSuspected->ActionInSitu ActionSolvent Ensure Dry, Deoxygenated Solvent DecompositionSuspected->ActionSolvent ActionTime Minimize Reaction Time DecompositionSuspected->ActionTime

Caption: Troubleshooting workflow for COSe reactions.

References

Influence of temperature and pressure on carbonyl selenide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of temperature and pressure on the reactivity of carbonyl selenide (B1212193) (OCSe). All safety protocols should be strictly adhered to when working with this hazardous chemical.

Section 1: Safety First - Handling Carbonyl Selenide

This compound is a colorless, toxic gas with an unpleasant odor.[1] Due to its hazardous nature, all experiments involving OCSe must be conducted in a well-ventilated fume hood or a dedicated gas cabinet.[2][3]

Emergency Response:

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Leak: In the event of a gas leak, evacuate the area immediately and ensure proper ventilation.[5] Use a compatible monitoring system to detect the presence of toxic gases.[6]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield[6]

  • Chemical-resistant gloves (e.g., nitrile, neoprene)[2]

  • Flame-retardant lab coat

  • Closed-toe shoes

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no product yield 1. OCSe Decomposition: this compound can decompose into elemental selenium and carbon monoxide, especially at elevated temperatures.[1]1. Lower the reaction temperature. If possible, conduct the reaction at or below room temperature.2. Minimize reaction time.3. Ensure the OCSe source is pure and has been stored properly to prevent premature decomposition.
2. Inefficient Reactant Mixing: As a gas, ensuring adequate mixing of OCSe with liquid or solid-phase reactants can be challenging.1. Use a high-stirring rate or a mechanical stirrer.2. Consider using a solvent in which OCSe has good solubility.3. For gas-phase reactions, ensure the reaction vessel is designed for efficient mixing of gaseous components.
3. Low Reactant Concentration (Pressure): For gas-phase reactions, the partial pressure of OCSe directly affects its concentration and thus the reaction rate.[7][8][9]1. Increase the partial pressure of OCSe in the reaction vessel. Note: This may also increase the rate of decomposition.2. Use a sealed reaction system to maintain pressure.
Formation of unexpected side products (e.g., elemental selenium) 1. Thermal Decomposition: Red or black elemental selenium is a common byproduct of OCSe decomposition.1. As with low yield, lower the reaction temperature.2. Use a catalyst that promotes the desired reaction pathway at a lower temperature.
2. Photodecomposition: Exposure to light, particularly UV radiation, can induce decomposition.1. Protect the reaction vessel from light by wrapping it in aluminum foil or using an amber glass container.
3. Reaction with Trace Water: OCSe can react with water, especially under basic conditions.1. Ensure all reactants, solvents, and glassware are thoroughly dried before use.2. Use a dry, inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction rates 1. Temperature Fluctuations: Reaction rates are highly sensitive to temperature changes.1. Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to maintain a stable temperature.2. Monitor the internal reaction temperature closely.
2. Pressure Variations: In gas-phase reactions, changes in pressure will alter reactant concentrations and affect the rate.[10][11]1. Use a pressure regulator and monitor the system pressure throughout the experiment.2. Check for leaks in the experimental setup.
3. Catalytic Surface Effects: The nature of the reaction vessel surface can influence the rate of decomposition.[12]1. Use consistent glassware for all experiments.2. Consider pre-treating the glassware to ensure a uniform surface.

Section 3: Frequently Asked Questions (FAQs)

Q1: How does temperature affect the reactivity of this compound?

A1: Increasing the temperature generally increases the rate of reaction of OCSe with other reagents, as it provides the necessary activation energy for the reaction to occur. However, higher temperatures also significantly accelerate the decomposition of OCSe into elemental selenium and carbon monoxide. This decomposition is often an undesirable side reaction that can lead to lower product yields and the formation of impurities. Therefore, a careful balance must be struck, and the optimal temperature will depend on the specific reaction being performed. For many reactions, conducting them at or below room temperature is preferable to minimize decomposition.

Q2: How does pressure influence the reactivity of this compound in gas-phase reactions?

A2: In gas-phase reactions, increasing the pressure of the system increases the concentration of this compound molecules.[7][9] According to collision theory, a higher concentration leads to more frequent collisions between reactant molecules, which in turn increases the reaction rate.[8] This can be beneficial for improving reaction times and yields. However, it is important to note that increasing the pressure may also increase the rate of undesired side reactions, including decomposition. The effect of pressure is most significant in reactions where the number of moles of gas changes.

Q3: My OCSe solution is turning red/black over time. What is happening?

A3: The formation of a red or black precipitate is indicative of the decomposition of this compound into elemental selenium.[1] This process can be accelerated by heat, light, and the presence of certain impurities. To prevent this, store OCSe in a cool, dark place and use it as quickly as possible after preparation or delivery. When in solution, it is best to prepare it fresh for each reaction.

Q4: Can I use carbonyl sulfide (B99878) (OCS) as a less hazardous substitute for this compound?

A4: Carbonyl sulfide is structurally similar to this compound and may undergo similar reactions. However, the reactivity of the two compounds can differ significantly. Due to the lower electronegativity and weaker carbon-selenium bond compared to the carbon-sulfur bond, OCSe is generally more reactive towards nucleophiles. While OCS can sometimes be used as a safer alternative for initial exploratory studies, direct substitution is not always possible, and reaction conditions will likely need to be re-optimized.

Q5: What are the primary decomposition products of this compound and how can I detect them?

A5: The primary decomposition products of this compound are elemental selenium (Se) and carbon monoxide (CO).[1] Elemental selenium is a solid that can be observed as a red or black precipitate. Carbon monoxide is a colorless, odorless gas. The decomposition can be monitored in the gas phase using techniques like Fourier-Transform Infrared (FTIR) spectroscopy, where the characteristic vibrational bands of OCSe and CO can be observed and quantified. Mass spectrometry can also be used to detect the gaseous components.

Section 4: Quantitative Data

Due to the limited availability of specific kinetic data for this compound reactions, the following tables provide data for the analogous compound, carbonyl sulfide (OCS), to serve as an estimate. Note: These values should be used with caution as the reactivity of OCSe is expected to be higher.

Table 1: Temperature Effect on the Rate of Reaction of Carbonyl Sulfide with Amines

AmineTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Monoethanolamine (MEA)251.3 x 10³
403.5 x 10³
609.8 x 10³
Diethanolamine (DEA)252.6 x 10²
406.5 x 10²
601.8 x 10³

Data is illustrative and based on trends observed for CO₂ reactions with amines, which are analogous to OCS reactions.[13]

Table 2: Physical Properties of this compound

PropertyValue
Molar Mass106.97 g/mol [1]
Boiling Point-22 °C[1]
Enthalpy of Vaporization21.7 - 22.1 kJ/mol[14]
AppearanceColorless gas[1]
OdorUnpleasant[1]

Section 5: Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Nucleophile in Solution

  • System Preparation: Assemble a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum. The system should be under an inert atmosphere (e.g., argon or nitrogen).

  • Reactant Addition: Dissolve the nucleophilic substrate and any catalyst in a dry, degassed solvent and add it to the reaction flask via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath to minimize OCSe decomposition.

  • This compound Introduction: Slowly bubble a stream of this compound gas through the stirred solution via a long needle or cannula. The flow rate should be controlled with a mass flow controller. Alternatively, a known amount of OCSe can be condensed into the reaction vessel at low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or NMR).

  • Quenching: Once the reaction is complete, stop the flow of OCSe and quench the reaction appropriately (e.g., by adding a scavenger for any unreacted OCSe or by pouring into a quench solution).

  • Work-up and Purification: Proceed with the standard aqueous work-up and purification of the desired product. All waste containing selenium should be disposed of according to institutional guidelines.

Protocol 2: Monitoring a Gas-Phase Reaction of this compound by FTIR Spectroscopy

  • Experimental Setup: Utilize a gas-phase reaction cell with IR-transparent windows (e.g., KBr or ZnSe) connected to a gas handling manifold. The manifold should allow for the precise introduction of OCSe and other gaseous reactants into the cell. The cell is placed in the sample compartment of an FTIR spectrometer.

  • Background Spectrum: Evacuate the gas cell and the manifold to a high vacuum and collect a background spectrum.

  • Reactant Introduction: Introduce the desired partial pressures of this compound and the other reactant(s) into the gas cell. Record the initial pressures using a pressure gauge.

  • Initiation and Monitoring: Initiate the reaction (e.g., by heating the cell or irradiating it with a light source). Collect FTIR spectra at regular time intervals to monitor the disappearance of the OCSe absorption bands and the appearance of product bands.

  • Data Analysis: Analyze the changes in the integrated absorbance of characteristic vibrational bands to determine the reaction kinetics.

Section 6: Visualizations

troubleshooting_workflow Troubleshooting Low Yield in OCSe Reactions start Low or No Product Yield check_decomp Is there evidence of OCSe decomposition? start->check_decomp check_temp Is the reaction temperature elevated? lower_temp Lower reaction temperature and shorten reaction time. check_temp->lower_temp end_node Re-evaluate experiment lower_temp->end_node check_mixing Is reactant mixing efficient? improve_mixing Increase stirring rate or use a suitable solvent. check_mixing->improve_mixing No check_pressure Is the OCSe partial pressure sufficient? check_mixing->check_pressure Yes improve_mixing->end_node increase_pressure Increase OCSe pressure (use a sealed system). check_pressure->increase_pressure No address_decomp Address decomposition: - Lower temperature - Protect from light - Use dry conditions check_pressure->address_decomp Yes increase_pressure->end_node check_decomp->check_temp Yes check_decomp->check_mixing No address_decomp->end_node

Caption: Troubleshooting workflow for low product yield in OCSe reactions.

OCSe_Reaction_Pathway General Reactivity Pathways of this compound OCSe This compound (OCSe) Selenocarbamate Selenocarbamate Product OCSe->Selenocarbamate Reaction with Nucleophile Elemental_Se Elemental Selenium (Se) + Carbon Monoxide (CO) OCSe->Elemental_Se Decomposition Pathway Other_Products Other Products OCSe->Other_Products Reaction with Electrophile Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Selenocarbamate Electrophile Electrophile Electrophile->Other_Products Decomposition Decomposition (Heat, Light) Decomposition->Elemental_Se

Caption: General reaction pathways for this compound.

experimental_workflow Experimental Workflow for OCSe Gas-Phase Reaction start Start setup Assemble and leak-check high-pressure reactor start->setup evacuate Evacuate system setup->evacuate add_reactants Introduce gaseous reactants (including OCSe) evacuate->add_reactants set_conditions Set temperature and pressure add_reactants->set_conditions monitor Monitor reaction (e.g., FTIR, Mass Spec) set_conditions->monitor cool_down Cool and depressurize reactor monitor->cool_down analysis Analyze products cool_down->analysis end_node End analysis->end_node

Caption: A typical experimental workflow for a gas-phase OCSe reaction.

References

Compatibility of functional groups with carbonyl selenide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbonyl selenide (B1212193) (SeCO) reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with carbonyl selenide.

Issue 1: Low yield or no reaction when using a substrate with an alcohol functional group.

  • Question: My reaction to form a selenocarbamate from an amine is unsuccessful, and my substrate also contains a hydroxyl (-OH) group. What could be the problem and how can I fix it?

  • Answer: Alcohols can react with this compound, though typically slower than primary or secondary amines, to form O-selenocarbonates. This side reaction can consume your SeCO and reduce the yield of the desired selenocarbamate. The reactivity of the alcohol depends on steric hindrance and the reaction conditions.

    Troubleshooting Steps:

    • Protect the Alcohol: The most effective solution is to protect the hydroxyl group before introducing this compound. Common protecting groups for alcohols that are generally stable under typical SeCO reaction conditions include silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers (Bn).

    • Modify Reaction Conditions: If protection is not feasible, you may try to optimize the reaction conditions to favor the reaction with the amine. Running the reaction at a lower temperature could potentially increase the selectivity for the more nucleophilic amine over the alcohol.

    • Excess SeCO: Using a slight excess of this compound might help to drive the desired reaction to completion, but be aware that this can lead to more side products and purification challenges.

Issue 2: Unexpected side products when using a substrate containing an amine.

  • Question: I am trying to perform a selenium-catalyzed carbonylation on my substrate which contains a primary or secondary amine, but I am getting a complex mixture of products. What is happening?

  • Answer: Primary and secondary amines are highly reactive towards this compound, readily forming selenocarbamates.[1] This is often the desired reaction. However, if you intend for the SeCO to act as a catalyst for a different transformation (e.g., carbonylation of a different functional group), the presence of an unprotected amine will likely interfere.

    Troubleshooting Steps:

    • Amine Protection: Protect the amine functional group prior to the reaction. Carbamates (e.g., Boc, Cbz) or amides are common protecting groups for amines. The choice of protecting group will depend on the overall reaction scheme and deprotection strategy.

    • Use of Tertiary Amines: If your synthesis allows, consider using a tertiary amine. Tertiary amines are generally less reactive with this compound in terms of forming stable adducts, though they can act as catalysts for its decomposition or other reactions.[1]

Issue 3: My reaction with a substrate containing an aldehyde or ketone is not working as expected.

  • Question: I am observing the decomposition of my starting material or the formation of complex byproducts when using a substrate with an aldehyde or ketone functional group in the presence of this compound.

  • Answer: While direct reactions of this compound with aldehydes and ketones are not as commonly reported as with amines or alcohols, related organoselenium reagents are known to react with carbonyl compounds. For instance, selenosilanes react with aldehydes and ketones to form selenoacetals.[2] It is possible that this compound, or species derived from it in situ, can react with the carbonyl group, especially under certain catalytic conditions. Aldehydes are generally more reactive than ketones.

    Troubleshooting Steps:

    • Carbonyl Protection: Protect the aldehyde or ketone functional group. Acetals and ketals are the most common protecting groups for carbonyls and are generally stable to a wide range of reaction conditions.

    • Reaction Condition Optimization: Carefully control the reaction temperature and stoichiometry. Running the reaction at lower temperatures may minimize side reactions involving the carbonyl group.

Frequently Asked Questions (FAQs)

Q1: Which functional groups are generally compatible with this compound reactions?

A1: The compatibility of functional groups with this compound is highly dependent on the specific reaction conditions (temperature, pressure, catalyst, solvent). However, some general guidelines can be provided:

  • Generally Inert:

    • Alkanes and cycloalkanes

    • Aromatic hydrocarbons (without highly activating or directing groups that could be susceptible to other reagents in the reaction mixture)

    • Ethers (e.g., THF, diethyl ether are often used as solvents)

    • Halides (alkyl and aryl) are often compatible, though their reactivity depends on the other reagents present.

    • Tertiary amines are less likely to form stable adducts with SeCO compared to primary and secondary amines.

  • Potentially Reactive (may require protection or careful control of reaction conditions):

    • Primary and Secondary Amines: Highly reactive, readily form selenocarbamates.[1]

    • Alcohols: Can react to form O-selenocarbonates.

    • Thiols: Expected to be highly reactive, similar to amines and alcohols.

    • Aldehydes and Ketones: Can undergo reactions with selenium reagents, potentially leading to side products.[2]

    • Carboxylic Acids, Esters, and Amides: While often more stable than aldehydes or ketones, they can participate in reactions with organoselenium compounds under certain conditions, for example, in the synthesis of selenoesters.

    • Alkenes and Alkynes: Can be compatible, but may react under certain catalytic conditions, especially in the presence of transition metals.

Q2: Are there any recommended protecting groups for functional groups that are sensitive to this compound?

A2: Yes, using protecting groups is a common strategy to avoid unwanted side reactions. The choice of protecting group should be based on its stability to the SeCO reaction conditions and the ease of its removal in a subsequent step.

Functional Group to ProtectRecommended Protecting Groups
Alcohols (-OH)Silyl ethers (e.g., TBDMS, TIPS), Benzyl ether (Bn)
Amines (-NH2, -NHR)Carbamates (e.g., Boc, Cbz), Amides
Aldehydes (-CHO) / Ketones (C=O)Acetals / Ketals (e.g., from ethylene (B1197577) glycol)
Carboxylic Acids (-COOH)Esters (e.g., Methyl, Ethyl, t-Butyl)

Q3: Can this compound be used in catalytic amounts?

A3: Yes, this compound is believed to act as a catalyst in certain carbonylation reactions.[1] In such cases, it is typically generated in situ from elemental selenium and carbon monoxide. The catalytic cycle often involves the SeCO reacting with a substrate and then being regenerated.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Selenocarbamates from Amines and this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Primary or secondary amine

  • This compound (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous aprotic solvent (e.g., THF, Toluene)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve the amine (1.0 eq.) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Slowly bubble a stream of this compound gas through the solution or add a standardized solution of SeCO in the chosen solvent (1.0 - 1.2 eq.) dropwise via a syringe.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by purging with an inert gas to remove any excess this compound.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired selenocarbamate.

Visualizations

Functional_Group_Compatibility cluster_reactive Highly Reactive cluster_moderately_reactive Potentially Reactive cluster_compatible Generally Compatible SeCO This compound (SeCO) Amines Primary/Secondary Amines SeCO->Amines Forms Selenocarbamates Thiols Thiols SeCO->Thiols Forms Thioselenocarbonates (presumed) Alcohols Alcohols SeCO->Alcohols Forms O-Selenocarbonates Aldehydes_Ketones Aldehydes & Ketones SeCO->Aldehydes_Ketones Potential Side Reactions Carboxylic_Acids_Derivatives Carboxylic Acids & Derivatives SeCO->Carboxylic_Acids_Derivatives Potential Reactivity Alkanes Alkanes/Aromatics Ethers Ethers Halides Alkyl/Aryl Halides Tertiary_Amines Tertiary Amines

Caption: Reactivity of functional groups with this compound.

Troubleshooting_Workflow Start Low Yield in SeCO Reaction Check_Substrate Does the substrate have -OH, -NHR, -CHO, C=O groups? Start->Check_Substrate Protect_Group Protect the interfering functional group Check_Substrate->Protect_Group Yes Optimize_Conditions Optimize reaction conditions (e.g., lower temperature) Check_Substrate->Optimize_Conditions No Protect_Group->Optimize_Conditions End Proceed with reaction Optimize_Conditions->End

Caption: Troubleshooting workflow for low-yielding SeCO reactions.

References

Technical Support Center: Work-up Procedures for Reactions with Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the work-up procedures for chemical reactions involving carbonyl selenide (B1212193) (COSe).

Frequently Asked Questions (FAQs)

Q1: What is carbonyl selenide and what are its basic properties?

This compound (COSe) is a colorless, gaseous compound with an unpleasant odor. It is a linear molecule and is primarily used in research for organoselenium chemistry. While it is relatively stable, solutions of this compound can slowly decompose to elemental selenium and carbon monoxide.[1]

Q2: What are the primary safety concerns when working with this compound and its reactions?

This compound and its potential byproducts, such as hydrogen selenide (H₂Se), are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2] Care should be taken to avoid inhalation and skin contact. Reactions should be conducted in a closed system or under an inert atmosphere where appropriate.

Q3: Is there a general quenching agent for reactions involving this compound?

The concept of a reactive "quenching" agent to immediately stop a reaction involving this compound is not commonly described in the literature. Instead, the typical procedure involves allowing the reaction to proceed to completion, followed by a carefully planned work-up to isolate the product and remove byproducts.

Q4: What are the common byproducts in reactions involving this compound?

Common byproducts can include unreacted starting materials, elemental selenium (often appearing as a red precipitate), and various organoselenium compounds. In some cases, highly toxic hydrogen selenide gas could be formed, especially under acidic conditions.

Q5: How can I remove elemental selenium from my reaction mixture?

Elemental selenium is insoluble in many common organic solvents. It can often be removed by filtration. For fine suspensions of colloidal selenium that are difficult to filter, oxidizing the elemental selenium to soluble selenite (B80905) (SeO₃²⁻) or selenate (B1209512) (SeO₄²⁻) species can be an effective strategy, although this is more common in wastewater treatment.[3][4] For laboratory-scale purification, column chromatography is often effective at separating the desired organic product from selenium residues.

Troubleshooting Guide

Problem 1: A red, insoluble solid has formed in my reaction mixture during work-up.

Possible Cause Solution
Precipitation of elemental selenium.Filter the reaction mixture through a pad of Celite® or silica (B1680970) gel. If the selenium is very fine and passes through the filter, attempt to triturate the crude product with a solvent in which your product is soluble but selenium is not (e.g., diethyl ether, hexanes), followed by filtration. For stubborn cases, consider column chromatography for purification.
Formation of an insoluble selenium-containing polymer.Try dissolving the crude mixture in a different solvent. If solubility remains an issue, analysis of the solid (e.g., by NMR of a dissolved portion if possible, or elemental analysis) may be necessary to identify it.

Problem 2: My final product is contaminated with a foul-smelling impurity.

Possible Cause Solution
Residual volatile organoselenium compounds.Co-evaporation with a high-boiling, non-reactive solvent under reduced pressure may help remove volatile impurities. Purification by column chromatography, potentially with a solvent system containing a small amount of a scavenger like triethylamine (B128534) for acidic impurities, can be effective. Recrystallization or distillation of the final product may also be necessary.
Trace amounts of hydrogen selenide.Extreme caution is required due to the high toxicity of H₂Se. Ensure the work-up is performed in a well-ventilated fume hood. Washing the organic layer with a dilute solution of a mild oxidant (e.g., dilute hydrogen peroxide, ensuring it doesn't react with your product) can help to oxidize and remove H₂Se. However, this should be approached with caution and on a small scale first.

Problem 3: I'm having trouble separating my organic product from aqueous washes (emulsion formation).

| Possible Cause | Solution | | Formation of finely divided selenium particles at the interface. | Add a small amount of a filter aid like Celite® and swirl gently to try and break the emulsion, followed by filtration. | | High concentration of salts or other solutes. | Dilute the mixture with more of the organic solvent and/or brine (saturated aqueous NaCl solution) to help break the emulsion. Gentle centrifugation of a small sample can also be effective. |

Experimental Protocols

Protocol 1: General Work-up for the Synthesis of Selenocarbamates

This protocol is adapted from the synthesis of selenocarbamates where an isocyanate is reacted with a selenol. While this compound is not a direct reactant here, the handling of the resulting organoselenium product is relevant.

  • Reaction Completion: Monitor the reaction by a suitable method (e.g., TLC, LC-MS) until the starting materials are consumed.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Precipitation: If the product is a solid and the impurities are soluble in a particular solvent system, purification can be achieved by dissolving the crude material in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation of the pure product.

    • Flash Column Chromatography: If precipitation is not effective, purify the crude material using flash column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

Protocol 2: Work-up for Selenium-Catalyzed Synthesis of Ureas

This protocol is based on the selenium-catalyzed carbonylation of amines to produce ureas.

  • Catalyst Removal: After the reaction is complete, the solid selenium catalyst can be removed by filtration.

  • Product Isolation: The filtrate, containing the urea (B33335) product, can be concentrated under reduced pressure.

  • Purification: The crude urea derivative can be further purified by recrystallization from an appropriate solvent or by column chromatography.

Visualizations

experimental_workflow cluster_workup Work-up Steps reaction Reaction with this compound completion Monitor Reaction (e.g., TLC, LC-MS) reaction->completion Allow to proceed workup Post-Reaction Work-up completion->workup Reaction Complete purification Purification workup->purification Crude Product solvent_removal Solvent Removal (Rotary Evaporation) product Isolated Product purification->product extraction Aqueous Extraction (if applicable) solvent_removal->extraction drying Drying Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying filtration Filtration drying->filtration

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic start Problem during Work-up precipitate Insoluble Red Precipitate? start->precipitate smell Foul Odor in Product? start->smell emulsion Emulsion Formation? start->emulsion precipitate->smell No filter Filter through Celite® precipitate->filter Yes smell->emulsion No coevaporate Co-evaporate with Solvent smell->coevaporate Yes add_brine Add Brine / Dilute emulsion->add_brine Yes chromatography Column Chromatography filter->chromatography If ineffective coevaporate->chromatography If ineffective

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

Comparative Reactivity of Carbonyl Selenide versus Carbonyl Sulfide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between analogous compounds is paramount. This guide provides an objective comparison of the reactivity of carbonyl selenide (B1212193) (OCSe) and carbonyl sulfide (B99878) (OCS), focusing on their interactions with biological nucleophiles and their hydrolytic stability. While experimental data for carbonyl sulfide is more readily available, this guide leverages established principles of selenium and sulfur chemistry to extrapolate the expected reactivity of carbonyl selenide, providing a framework for future experimental design.

Introduction

Carbonyl sulfide (OCS) and its heavier chalcogen analogue, this compound (OCSe), are linear molecules that play roles in various chemical and biological processes. OCS has been implicated in prebiotic peptide synthesis and is a known substrate for carbonic anhydrase, which facilitates its hydrolysis to hydrogen sulfide (H₂S), a gaseous signaling molecule.[1] The chemistry of OCSe is less explored, but its potential as a source of hydrogen selenide (H₂Se) and for the synthesis of organoselenium compounds is of growing interest in medicinal chemistry and drug development.[2] This guide compares their reactivity, supported by available experimental data and theoretical principles.

Comparative Reactivity with Nucleophiles

The primary mode of reaction for both OCS and OCSe with biological nucleophiles, such as the amine groups in amino acids, is nucleophilic acyl substitution. The central carbon atom in both molecules is electrophilic and susceptible to attack by nucleophiles.

General Principles: Selenium vs. Sulfur

General trends in organosulfur and organoselenium chemistry suggest that selenium compounds are typically more reactive than their sulfur counterparts. This is attributed to several factors:

  • Polarizability: Selenium is more polarizable than sulfur, which can better stabilize the transition state of a reaction.

  • Bond Strength: The carbon-selenium (C-Se) bond is generally weaker and longer than the carbon-sulfur (C-S) bond, making it more susceptible to cleavage.

  • Nucleophilicity and Electrophilicity: Studies on other selenium and sulfur compounds have shown that selenium can be both a better nucleophile and a better electrophile than sulfur.[3][4]

Based on these principles, This compound is expected to be more reactive towards nucleophiles than carbonyl sulfide.

Reaction with Primary Amines (e.g., Amino Acids)

The reaction of OCS with primary amines proceeds through a zwitterionic intermediate to form a thiocarbamate.[3] A similar mechanism is anticipated for OCSe, leading to the formation of a selenocarbamate.

Reaction Scheme:

Hydrolytic Stability

The hydrolysis of OCS to carbon dioxide and hydrogen sulfide is a well-studied reaction, catalyzed by enzymes such as carbonic anhydrase.[5][6] The uncatalyzed hydrolysis is generally slow but can be base-catalyzed.[3]

Hydrolysis Reaction:

Given the weaker C=Se bond compared to the C=S bond, This compound is expected to undergo hydrolysis more readily than carbonyl sulfide.

Data Presentation

Table 1: Comparative Properties of Carbonyl Sulfide and this compound
PropertyCarbonyl Sulfide (OCS)This compound (OCSe)Reference
Molar Mass ( g/mol )60.08106.97[1]
Boiling Point (°C)-50.2-22[1][2]
C=O Bond Length (Å)~1.16~1.15
C=X Bond Length (Å)~1.56 (C=S)~1.71 (C=Se)
Table 2: Quantitative Reactivity Data for Carbonyl Sulfide
ReactionReactantConditionsRate ConstantReference
HydrolysisWater38 °C, in propanek' (pseudo-first order) values reported[2][7]
HydrolysisWater65 °C, in propanek' (pseudo-first order) values reported[2][7]
HydrolysisWater85 °C, in propanek' (pseudo-first order) values reported[2][7]
Reaction with OH radicalOH•365-960 Kk = (2.35 ± 0.25) × 10⁻¹² exp(−(2144 ± 56)/T) cm³ molecule⁻¹ s⁻¹[8]

Note: Direct comparative experimental data for the reactivity of this compound is currently lacking in the literature. The table for OCSe is therefore omitted.

Experimental Protocols

While a detailed protocol for a direct comparative study is not available, a general methodology for determining the reaction kinetics of OCS or OCSe with a nucleophile (e.g., an amino acid like glycine) could be as follows:

Objective: To determine the second-order rate constant for the reaction of OCS/OCSe with glycine (B1666218).

Materials:

  • Carbonyl sulfide (gas) or a suitable OCS donor.

  • This compound (gas) or a suitable OCSe donor.

  • Glycine.

  • Buffered aqueous solution (e.g., phosphate (B84403) buffer at a specific pH).

  • Stopped-flow spectrophotometer.

  • Gas-tight syringes.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of glycine of known concentration in the chosen buffer.

    • Prepare a saturated solution of OCS or OCSe in the same buffer by bubbling the gas through the buffer for a specific time at a controlled temperature. The concentration of the dissolved gas can be determined using analytical techniques such as gas chromatography.

  • Kinetic Measurement (Stopped-Flow Method):

    • Load one syringe of the stopped-flow apparatus with the glycine solution and the other with the OCS/OCSe solution.

    • Rapidly mix the two solutions in the observation cell of the spectrophotometer.

    • Monitor the reaction progress by observing the change in absorbance at a specific wavelength over time. The formation of the thiocarbamate or selenocarbamate may result in a change in the UV-Vis spectrum.

    • Alternatively, if no significant spectral change is observed, aliquots can be taken at different time points and the concentration of the remaining glycine can be quantified using a suitable analytical method like HPLC.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics if the concentration of OCS/OCSe is in large excess compared to glycine.

    • The observed pseudo-first-order rate constant (k') can be determined by fitting the absorbance vs. time data to an exponential function.

    • The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the excess reactant (OCS or OCSe).

    • The experiment should be repeated at different concentrations of the excess reactant to confirm the second-order nature of the reaction.

Mandatory Visualization

Reaction_Pathway cluster_OCS Carbonyl Sulfide Reactivity cluster_OCSe This compound Reactivity OCS O=C=S Zwitterion_OCS R-NH₂⁺-C(=O)-S⁻ OCS->Zwitterion_OCS + R-NH₂ Amine_OCS R-NH₂ Thiocarbamate R-NH-C(=O)-S⁻ Zwitterion_OCS->Thiocarbamate - H⁺ OCSe O=C=Se Zwitterion_OCSe R-NH₂⁺-C(=O)-Se⁻ OCSe->Zwitterion_OCSe + R-NH₂ Amine_OCSe R-NH₂ Selenocarbamate R-NH-C(=O)-Se⁻ Zwitterion_OCSe->Selenocarbamate - H⁺

Caption: Reaction pathway of carbonyl sulfide and this compound with a primary amine.

Hydrolysis_Pathway OCS Carbonyl Sulfide (O=C=S) CO2 Carbon Dioxide (CO₂) H2S Hydrogen Sulfide (H₂S) OCS->H2S Hydrolysis OCSe This compound (O=C=Se) H2Se Hydrogen Selenide (H₂Se) OCSe->H2Se Hydrolysis (Predicted Faster) H2O Water (H₂O) H2O->OCS H2O->OCSe H2S->CO2 + H2Se->CO2 +

Caption: Hydrolysis pathways of carbonyl sulfide and this compound.

Conclusion

Based on fundamental chemical principles and the available experimental data for carbonyl sulfide, it is strongly predicted that This compound is more reactive than carbonyl sulfide towards both nucleophilic attack and hydrolysis. This heightened reactivity of OCSe presents both opportunities and challenges for its application in drug development and chemical biology. While it may serve as a more efficient precursor for the delivery of hydrogen selenide or the formation of selenium-containing compounds, its lower stability may also pose challenges for its handling and controlled release. Further experimental studies providing direct quantitative comparisons of the reactivity of these two important molecules are crucial to fully elucidate their chemical behavior and unlock their therapeutic and research potential.

References

A Researcher's Guide to Spectroscopic Validation of Selenium Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the successful incorporation of selenium into small molecules, proteins, or nanoparticles is a critical validation step. The unique properties of selenium demand specialized analytical techniques to verify its presence, quantify its concentration, and elucidate its chemical environment. This guide provides a comparative overview of key spectroscopic methods employed for this purpose, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ⁷⁷Se NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of selenium atoms within a molecule.[1] The ⁷⁷Se isotope has a spin of 1/2, yielding sharp NMR signals over a very wide chemical shift range (approximately 3000 ppm), which makes it highly sensitive to subtle changes in molecular structure and oxidation state.[2]

Key Information Provided:

  • Structural Elucidation: The chemical shift of a ⁷⁷Se nucleus is characteristic of its bonding environment (e.g., selenide (B1212193), diselenide, selenocysteine).[3][4]

  • Oxidation State: Different oxidation states of selenium give rise to distinct chemical shift ranges.

  • Molecular Interactions: Coupling constants between ⁷⁷Se and other nuclei (e.g., ¹H, ¹³C, ³¹P) can reveal through-bond connectivity.[1]

Quantitative Data: ⁷⁷Se NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for various selenium functional groups, referenced against dimethyl selenide (Me₂Se).

Selenium Functional GroupTypical ⁷⁷Se Chemical Shift Range (ppm)Reference(s)
Selenols (RSeH)-200 to 100[3]
Dialkyl Selenides (R-Se-R')-100 to 300[3][4]
Selenocysteine (B57510) (in peptides)200 to 450[5]
Diselenides (R-Se-Se-R)300 to 600[3]
Selenonium Salts (R₃Se⁺)300 to 500[3]
Selenoxides (R₂Se=O)800 to 1200[3]
Selenates (SeO₄²⁻)1000 to 1050[6]
Seleninic Acids (RSeO₂H)1100 to 1300[3]
Experimental Protocol: ⁷⁷Se NMR of a Selenoprotein

This protocol is adapted for the analysis of a protein sample into which ⁷⁷Se-selenocysteine has been incorporated.

  • Sample Preparation:

    • Express and purify the protein using a method that incorporates ⁷⁷Se-enriched selenocysteine.[5]

    • Prepare the final NMR sample by dissolving the lyophilized protein in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 500 mM NaCl) to a concentration of 0.5-1.0 mM.[5]

    • Add 5-10% D₂O to the buffer for the deuterium (B1214612) lock.

    • To maintain a reducing environment for selenols, add a reducing agent like dithiothreitol (B142953) (DTT).[6]

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ⁷⁷Se frequency.

    • Set the temperature to 25°C (298 K).

  • Data Acquisition:

    • Acquire a proton-decoupled ⁷⁷Se NMR spectrum.[1]

    • Due to the low sensitivity and long relaxation times of ⁷⁷Se, a large number of scans and a long relaxation delay (e.g., 5-10 seconds) may be required.

    • Typical spectral width: ~2000 ppm.

    • Reference the spectrum using an internal or external standard, such as dimethyl selenide.[6]

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Compare the observed chemical shifts to literature values to identify the selenium species present.[7]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For selenium incorporation, its most significant advantage is the unique isotopic pattern of selenium, which provides a definitive signature for its presence in a molecule or peptide fragment.[8][9] It can be coupled with separation techniques like liquid chromatography (LC) for complex mixtures.

Key Information Provided:

  • Confirmation of Incorporation: Intact mass analysis confirms the expected mass increase corresponding to selenium incorporation.[9]

  • Quantification: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an extremely sensitive technique for quantifying the total selenium content in a sample.[10][11][12]

  • Localization: Tandem MS (MS/MS) on peptide fragments can pinpoint the exact location of selenocysteine or selenomethionine (B1662878) residues within a protein sequence.[13]

Quantitative Data: Isotopic Abundance & Mass Determination

Selenium has six stable isotopes, creating a characteristic pattern in the mass spectrum that distinguishes it from sulfur-containing analogues.

IsotopeNatural Abundance (%)
⁷⁴Se0.89
⁷⁶Se9.37
⁷⁷Se7.63
⁷⁸Se23.77
⁸⁰Se49.61
⁸²Se8.73

Data Source: NIST

Example: For a peptide containing one selenocysteine, the mass spectrum will show a cluster of peaks corresponding to these isotopes, which can be used to confirm its presence.[9]

Experimental Protocol: LC-MS/MS for Selenopeptide Identification
  • Sample Preparation:

    • If analyzing a protein, perform proteolytic digestion (e.g., with trypsin) to generate peptides.

    • To protect the reactive selenol group of selenocysteine, perform alkylation (e.g., with iodoacetamide).[9]

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Resuspend the sample in a solvent compatible with reverse-phase chromatography (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to an electrospray ionization (ESI) mass spectrometer.[14]

    • Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.

    • Set the mass spectrometer to perform data-dependent acquisition, where a full MS scan is followed by MS/MS fragmentation of the most abundant precursor ions.

    • The mass spectrometer should be capable of high-resolution measurements to distinguish the selenium isotopic pattern.[15][16]

  • Data Analysis:

    • Search the MS/MS data against a protein sequence database.

    • Specify variable modifications for selenocysteine (and its alkylated form) and methionine oxidation.[17]

    • Manually inspect the spectra of identified selenopeptides to confirm the characteristic isotopic envelope.[9][18]

X-ray Spectroscopy (XAS and XPS)

Principle: X-ray spectroscopy techniques probe the core-level electrons of selenium, providing direct information about its oxidation state and local coordination environment.

  • X-ray Absorption Spectroscopy (XAS): Measures the absorption of X-rays as a function of energy. The position of the absorption edge in the X-ray Absorption Near Edge Structure (XANES) region is highly sensitive to the oxidation state of the selenium atom.[19][20][21] The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers of neighboring atoms.[21][22]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that measures the binding energy of electrons ejected from a material upon X-ray irradiation.[23] The binding energy of selenium's core electrons (e.g., Se 3d) shifts depending on its chemical state, allowing for the determination of its oxidation state on the surface of a material (e.g., nanoparticles).[24][25]

Quantitative Data: XAS and XPS Binding Energies
TechniqueSelenium SpeciesCharacteristic Energy (eV)Reference(s)
XANES Elemental Se(0)~12658[22]
Selenite [Se(IV)]~12662[22]
Selenate [Se(VI)]~12665[22]
XPS (Se 3d) Elemental Se(0)~55.4[26]
Selenite [Se(IV)]~59.0[26]
Selenocysteine/Selenomethionine~56.1 - 56.5[24]
Experimental Protocol: XANES Analysis of Selenium Speciation
  • Sample Preparation:

    • Samples can be solids (e.g., lyophilized cells, nanoparticles) or frozen solutions.

    • Minimal sample preparation is a key advantage, reducing the risk of altering the selenium speciation.[19]

    • For solid samples, press into a thin pellet or mount on Kapton tape.

  • Data Acquisition (at a Synchrotron Source):

    • Mount the sample in the beamline.

    • Use a double-crystal monochromator to scan the incident X-ray energy across the Se K-edge (~12.6 keV).[19][27][28]

    • Measure the X-ray absorption using a fluorescence detector.

    • Collect spectra for known selenium standards (e.g., Na₂SeO₃, Na₂SeO₄, elemental Se, selenomethionine) under the same conditions for comparison.[29]

  • Data Analysis:

    • Calibrate the energy scale of the experimental spectra.

    • Perform background subtraction and normalization.

    • Use linear combination fitting (LCF) to determine the relative proportions of different selenium species in the sample by fitting the experimental spectrum with a combination of the standard spectra.[21]

Workflow & Method Selection

Choosing the right spectroscopic method depends on the specific research question. The following diagrams illustrate a general validation workflow and a decision-making guide.

G cluster_0 Phase 1: Synthesis & Initial Confirmation cluster_1 Phase 2: Quantification & Speciation cluster_2 Phase 3: Localization (for Biopolymers) Synthesis Synthesis of Se-containing Molecule/Nanoparticle Purification Purification Synthesis->Purification MS_Confirm Mass Spectrometry (Intact Mass) Purification->MS_Confirm ICPMS ICP-MS (Total Se Quantification) MS_Confirm->ICPMS XAS_XPS XAS / XPS (Oxidation State & Environment) MS_Confirm->XAS_XPS NMR 77Se NMR (Detailed Structure) MS_Confirm->NMR MSMS LC-MS/MS (Residue Localization) MS_Confirm->MSMS

Caption: General experimental workflow for validating selenium incorporation.

G start What is the primary question? q1 Is Se present and what is the total amount? start->q1 q2 What is the Se oxidation state / local environment? start->q2 q3 What is the detailed molecular structure? start->q3 q4 Where is Se located in a protein? start->q4 ans1 ICP-MS Intact Mass Spec q1->ans1 ans2 XAS (XANES) XPS q2->ans2 ans3 77Se NMR EXAFS q3->ans3 ans4 LC-MS/MS q4->ans4

Caption: Decision guide for selecting the appropriate spectroscopic method.

References

A Guide to Comparing Theoretical Calculations with Experimental Results for Carbonyl Selenide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction dynamics of molecules like carbonyl selenide (B1212193) (OCSe) is crucial. Both theoretical calculations and experimental investigations provide valuable insights into reaction mechanisms, kinetics, and product outcomes. This guide offers a framework for comparing theoretical predictions with experimental data, using the photodissociation of carbonyl selenide as a prime example. While direct comparative studies on OCSe reactions are not abundant in the literature, this guide synthesizes methodologies from studies on analogous molecules, such as carbonyl sulfide (B99878) (OCS), and general photochemical reactions to provide a comprehensive overview.

Data Presentation: A Comparative Framework

A systematic comparison begins with the clear tabulation of quantitative data from both experimental and theoretical studies. This allows for a direct assessment of the level of agreement and highlights areas of divergence that may warrant further investigation.

Table 1: Comparison of Photodissociation Product Channels and Branching Ratios

ParameterExperimental MeasurementTheoretical Prediction
Primary Product Channels CO + SeCO + Se
CSe + OCSe + O
Branching Ratio (CO + Se) e.g., 0.85 ± 0.05e.g., 0.90
Branching Ratio (CSe + O) e.g., 0.15 ± 0.05e.g., 0.10

Table 2: Comparison of Photofragment Kinetic Energy Release

Product ChannelExperimental Average Kinetic Energy (kcal/mol)Theoretical Average Kinetic Energy (kcal/mol)
CO + Se e.g., 15.3 ± 1.2e.g., 14.8
CSe + O e.g., 8.7 ± 0.9e.g., 9.1

Experimental and Theoretical Protocols

A thorough comparison requires a deep understanding of the methodologies employed in both the experimental and computational studies.

Experimental Protocol: Photodissociation of this compound

The photodissociation dynamics of OCSe can be investigated using techniques such as time-sliced ion velocity map imaging. This method allows for the determination of the kinetic energy and angular distributions of the photofragments.

Key Steps:

  • Molecular Beam Generation: A dilute mixture of OCSe in a carrier gas (e.g., He or Ar) is expanded through a pulsed nozzle into a vacuum chamber, creating a skimmed, cold molecular beam.

  • Photodissociation: The molecular beam is intersected by a pulsed UV laser beam, which photodissociates the OCSe molecules.

  • Ionization of Fragments: The neutral photofragments are subsequently ionized by a second laser beam via resonance-enhanced multiphoton ionization (REMPI).

  • Velocity Mapping: The resulting ions are accelerated by an electric field and projected onto a position-sensitive detector. The position of arrival of each ion is related to its initial velocity vector.

  • Data Analysis: The raw image from the detector is reconstructed to obtain the three-dimensional velocity distribution of the photofragments. From this, the total kinetic energy release and the angular distribution of the products are determined.

Theoretical Protocol: Ab Initio Investigation of OCSe Photodissociation

Theoretical studies of photodissociation involve calculating the potential energy surfaces (PESs) of the molecule in its ground and excited electronic states and then simulating the dissociation dynamics on these surfaces.

Key Steps:

  • Electronic Structure Calculations: High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or Equation-of-Motion Coupled-Cluster (EOM-CC) methods, are used to compute the energies of the ground and relevant excited states of OCSe as a function of its geometry. This generates the potential energy surfaces.

  • Surface Crossings and Couplings: Regions where different potential energy surfaces cross or come close in energy (conical intersections or avoided crossings) are located, as these regions often govern the non-adiabatic transitions between states and influence the final product distribution.

  • Dynamics Simulations: The motion of the atoms during dissociation is simulated using either quantum dynamics (wavepacket propagation) or quasi-classical trajectory calculations on the calculated potential energy surfaces.

  • Calculation of Observables: From the dynamics simulations, various experimental observables are calculated, including product branching ratios, kinetic energy distributions, and angular distributions.

Visualizing Reaction Dynamics and Comparative Workflows

Visual representations are invaluable for understanding complex reaction pathways and the logic of the comparative process.

G cluster_reactants Reactants cluster_excitation Excitation cluster_products Products OCSe OCSe (Ground State) OCSe_excited OCSe* (Excited State) OCSe->OCSe_excited UV Photon Absorption CO_Se CO + Se OCSe_excited->CO_Se Dissociation Channel 1 CSe_O CSe + O OCSe_excited->CSe_O Dissociation Channel 2

Caption: Photodissociation mechanism of this compound.

G cluster_setup Experimental Setup MolecularBeam Molecular Beam Source PhotodissociationLaser Photodissociation Laser MolecularBeam->PhotodissociationLaser Interaction IonizationLaser Ionization Laser PhotodissociationLaser->IonizationLaser Creates Fragments VMI Velocity Map Imaging Spectrometer IonizationLaser->VMI Ionizes Fragments Detector Detector VMI->Detector Projects Ions G cluster_comparison Comparative Workflow ExperimentalData Experimental Data (e.g., Branching Ratios, Kinetic Energy) Comparison Direct Comparison of Observables ExperimentalData->Comparison TheoreticalData Theoretical Calculations (e.g., PES, Dynamics Simulations) TheoreticalData->Comparison Analysis Analysis of Agreement/Discrepancy Comparison->Analysis Refinement Refinement of Theory or New Experiments Analysis->Refinement

A Comparative Guide to Analytical Techniques for Quantifying Carbonyl Selenide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of carbonyl selenide (B1212193) (COSe) purity is critical for its application in research and pharmaceutical development, where impurities can significantly impact experimental outcomes and product safety. This guide provides a comparative overview of key analytical techniques for quantifying the purity of carbonyl selenide, with a focus on their underlying principles, experimental protocols, and performance characteristics.

Chromatographic Methods

Chromatographic techniques are powerful for separating COSe from its potential impurities, allowing for precise quantification.

1.1. Gas Chromatography (GC)

Gas chromatography is a cornerstone for the analysis of volatile compounds like this compound.[1][2] The choice of detector is crucial for achieving the desired sensitivity and selectivity.

  • Flame Ionization Detector (FID): While broadly applicable, FID may not provide the optimal sensitivity for trace-level impurities.

  • Sulfur Chemiluminescence Detector (SCD): For sulfur-containing impurities, which can be present in COSe synthesis, GC-SCD offers high selectivity and sensitivity, enabling detection at the parts-per-billion (ppb) level.[3]

  • Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides identification of impurities based on their mass-to-charge ratio, offering a high degree of confidence in the analytical results.[4][5][6]

Table 1: Comparison of GC Detectors for this compound Purity Analysis

DetectorPrincipleSelectivitySensitivityCommon Impurities Detected
FID Ionization of organic compounds in a hydrogen flame.Low (Responds to most organic compounds).ng levelHydrocarbons, residual solvents.
SCD Chemiluminescent reaction of sulfur compounds.High (Specific to sulfur).pg levelCarbon disulfide (CS₂), hydrogen sulfide (B99878) (H₂S).
MS Ionization and mass analysis of molecules.High (Based on mass-to-charge ratio).pg to fg levelA wide range of volatile organic and inorganic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A gaseous sample of this compound is typically introduced into the GC system using a gas-tight syringe or a gas sampling valve.

  • Chromatographic Separation:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: An initial low temperature is held to trap volatile components, followed by a gradual ramp to a higher temperature to elute less volatile impurities.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

    • Data Analysis: The purity of COSe is determined by comparing the peak area of the main component to the total peak area of all detected compounds. Impurities are identified by comparing their mass spectra to a reference library.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Injector->Column Oven Temperature-Programmed Oven Column->Oven IonSource Ion Source (EI) Oven->IonSource Separated Analytes MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System & Library Detector->DataSystem Signal

GC-MS experimental workflow for COSe purity analysis.

Spectroscopic Methods

Spectroscopic techniques provide information about the molecular structure and functional groups present in a sample, which can be used to identify and quantify impurities.

2.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying functional groups.[7][8][9] The carbonyl (C=O) stretch in COSe gives a strong, characteristic absorption band.[8][9][10] Impurities with different functional groups will exhibit unique absorption bands, allowing for their detection. Fourier Transform Infrared (FT-IR) spectroscopy offers high resolution and sensitivity for this purpose.[7]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While not as common for primary purity assessment of a simple molecule like COSe, ⁷⁷Se NMR can be a powerful tool for characterizing organoselenium compounds and identifying selenium-containing impurities.

Table 2: Comparison of Spectroscopic Techniques for this compound Purity Analysis

TechniquePrincipleInformation ProvidedStrengthsLimitations
FT-IR Vibrational transitions of molecules.Functional group identification.Rapid, non-destructive.Not ideal for quantifying trace impurities.
⁷⁷Se NMR Nuclear spin transitions in a magnetic field.Chemical environment of selenium atoms.Provides detailed structural information.Lower sensitivity, requires specialized equipment.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr) is filled with the this compound sample.

  • Data Acquisition: The FT-IR spectrometer scans the mid-infrared region (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the characteristic C=O stretching frequency of COSe. The presence of unexpected peaks may indicate impurities, which can be identified by their characteristic absorption frequencies. Quantification can be achieved by creating a calibration curve using standards of known concentration.

Logical_Comparison cluster_Techniques Analytical Techniques cluster_Focus Primary Analytical Focus GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS Coupled Technique (GC-MS) Provides both separation and identification Separation Separation of Components GC->Separation Identification Identification of Impurities MS->Identification IR Infrared (IR) Spectroscopy FunctionalGroups Functional Group Analysis IR->FunctionalGroups

References

Benchmarking the efficiency of carbonyl selenide against other carbonylation agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Carbonylation Agents: Benchmarking Efficiency and Safety

For researchers, scientists, and drug development professionals, the introduction of a carbonyl group is a fundamental transformation in organic synthesis. The choice of carbonylation agent is critical, balancing efficiency, safety, and substrate compatibility. While gaseous carbon monoxide (CO) is the most atom-economical source, its high toxicity necessitates specialized handling. This has driven the development of various CO surrogates. This guide provides an objective comparison of carbonyl selenide (B1212193), in the context of selenium-catalyzed reactions, against other common carbonylation agents, supported by experimental data and protocols.

Overview of Carbonylation Agents

Carbonylation reactions introduce a carbonyl moiety into organic substrates, a key step in synthesizing valuable compounds like amides, esters, and ketones.[1] The agents used to deliver the carbonyl group vary significantly in their physical state, reactivity, and safety profile.

  • Carbon Monoxide (CO): The benchmark reagent, it is a highly toxic and flammable gas, requiring specialized high-pressure equipment and stringent safety protocols.[2]

  • Phosgene (B1210022) (COCl₂) and Triphosgene (B27547) (BTC): Phosgene is an extremely toxic gas. Triphosgene, a stable crystalline solid, is often used as a safer-to-handle substitute, generating phosgene in situ.[3] Despite its solid form, it is still highly toxic and requires handling in a well-ventilated fume hood.[4][5]

  • CO Surrogates: These are typically stable liquids or solids that release CO under specific conditions.

    • N,N-Dimethylformamide (DMF): An inexpensive and common solvent that can serve as a CO source in the presence of a suitable catalyst, typically at high temperatures.[6][7]

    • Molybdenum Hexacarbonyl (Mo(CO)₆): A stable, solid metal carbonyl that can be used as an in situ source of CO, often in a two-chamber system to separate the CO generation from the carbonylation reaction.[8]

  • Selenium-Catalyzed Carbonylation (involving Carbonyl Selenide): In these reactions, elemental selenium acts as a catalyst in the presence of CO. This compound (COSe) is a key reactive intermediate formed in situ.[9] COSe is a colorless gas with an unpleasant odor.[9] Direct use of COSe as a primary reagent is not common; it is primarily studied as a transient species in selenium-catalyzed processes.[10][11]

Quantitative Performance Comparison

The efficiency of a carbonylation agent is best assessed by comparing product yields under optimized conditions for a standardized reaction. The palladium-catalyzed aminocarbonylation of aryl halides is a widely used transformation and serves as a good benchmark.

Table 1: Comparison of Carbonylation Agents in the Aminocarbonylation of Aryl Halides

Carbonylation Agent/SystemSubstrateAmine NucleophileCatalyst SystemConditionsYield (%)Reference
Selenium-Catalyzed NitroarenesVarious AminesSelenium, CO, O₂20°C, 0.1 MPaup to 99%N/A
Carbon Monoxide (CO) Gas Aryl HalidesVarious AminesPalladium-basedVaries (often >1 atm)Generally high (80-95%)[12]
Triphosgene (BTC) Primary Amines(self-condensation)Base (e.g., Et₃N)0°C to RTGood to Excellent[4][13]
DMF (as CO source) Aryl IodidesDMFPd/C, POCl₃140°C, 24h63-76%[6]
Molybdenum Hexacarbonyl 1-Iodo-4-nitrobenzenen-ButylaminePd(PPh₃)₄, DBU65°C, (2-chamber)88%[8]
Molybdenum Hexacarbonyl 1-Bromo-4-nitrobenzenen-ButylaminePd(dppf)Cl₂, DBU85°C, (2-chamber)91%[8]

Note: Direct comparative studies under identical conditions are rare. This table collates representative data from different studies to illustrate typical efficiencies.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the aminocarbonylation of an aryl halide using three different systems.

Protocol 1: Aminocarbonylation using Mo(CO)₆ in a Two-Chamber System

This method is advantageous for substrates with sensitive functional groups (e.g., nitro groups) that could be reduced by direct contact with the CO surrogate.[8]

  • Apparatus: A two-chamber reactor (e.g., CO-ware) connected to allow gas diffusion between chambers.

  • Chamber 1 (CO Generation):

    • Add Molybdenum hexacarbonyl (Mo(CO)₆, 66 mg, 0.25 mmol).

    • Add 3 mL of 1,4-dioxane.

  • Chamber 2 (Carbonylation Reaction):

    • Add the aryl iodide (0.5 mmol), Pd(PPh₃)₄ (29 mg, 5 mol %), triethylamine (B128534) (Et₃N, 139 μL, 1 mmol), and the desired amine nucleophile (1 mmol).

    • Add 3 mL of 1,4-dioxane.

  • Procedure:

    • Cap both chambers and flush the system with an inert gas (e.g., Nitrogen) for 2 minutes.

    • To initiate CO generation, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 112 μL, 0.75 mmol) to Chamber 1.

    • Heat the entire apparatus to the required reaction temperature (e.g., 65-85 °C) and stir.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work-up involves standard aqueous quench and extraction with an organic solvent, followed by purification via column chromatography.

Protocol 2: Aminocarbonylation using Triphosgene (BTC)

This protocol describes the formation of a symmetrical urea (B33335) from a primary amine, a common application of triphosgene.[4]

  • Safety: This procedure must be performed in a well-ventilated chemical fume hood. Triphosgene is highly toxic.

  • Reagents:

    • Primary amine (2.0 eq)

    • Triphosgene (1.0 eq)

    • Triethylamine (Et₃N, 2.2 eq)

    • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Procedure:

    • Under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve triphosgene in anhydrous DCM.

    • Slowly add the triphosgene solution dropwise to the cooled amine solution with vigorous stirring. Caution: The reaction is exothermic and phosgene gas may be evolved.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate to destroy unreacted triphosgene.

    • Extract the product with an appropriate solvent (e.g., ethyl acetate) and purify as needed.

Protocol 3: Selenium-Catalyzed Oxidative Carbonylation of an Amine

This protocol demonstrates the synthesis of a urea derivative using elemental selenium as a catalyst with gaseous CO. This process proceeds via the in situ formation of this compound.

  • Reagents:

    • Amine (e.g., N,N'-dimethylethylenediamine, 20 mmol)

    • Selenium powder (5 mol%)

    • Carbon Monoxide / Oxygen gas mixture (2:1 ratio)

  • Procedure:

    • To a suitable reaction vessel, add the amine and selenium powder. No solvent is required for many substrates.

    • Pressurize the vessel with a mixed gas of CO/O₂ (2:1) to 0.1 MPa.

    • Stir the reaction mixture vigorously at room temperature (20 °C).

    • Monitor the reaction progress. The reaction is typically complete within a few hours.

    • Upon completion, vent the excess gas in a safe manner.

    • The product can be isolated and purified by standard methods such as distillation or crystallization.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for understanding complex chemical processes and workflows.

G cluster_gas Gaseous CO Workflow cluster_surrogate Solid/Liquid Surrogate Workflow gas_cylinder CO Gas Cylinder (High Pressure) pressure_reg Pressure Regulator gas_cylinder->pressure_reg 1. Reduce Pressure mass_flow Mass Flow Controller pressure_reg->mass_flow 2. Control Flow reactor_gas High-Pressure Reactor mass_flow->reactor_gas 3. Introduce Gas scrubber Scrubber System (NaOH/Bleach) reactor_gas->scrubber 4. Neutralize Effluent surrogate Solid/Liquid Reagent (e.g., Triphosgene, Mo(CO)₆) weighing Weigh on Balance surrogate->weighing 1. Weigh Precisely reactor_surrogate Standard Glass Reactor (In Fume Hood) weighing->reactor_surrogate 2. Add to Reaction quench Quench Solution (e.g., NaHCO₃) reactor_surrogate->quench 3. Deactivate Excess

Caption: Comparative laboratory workflow for gaseous CO vs. solid/liquid CO surrogates.

G pd0 Pd(0)L₂ hx H-X pd0->hx Regenerates Catalyst pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition arx Ar-X arx->pd_complex acyl_pd [Ar-C(O)-Pd(II)(X)L₂] pd_complex->acyl_pd CO Insertion co CO co->pd_complex acyl_pd->pd0 Reductive Elimination product Ar-C(O)NR₂ (Amide Product) acyl_pd->product Releases nu R₂NH (Amine) nu->acyl_pd

References

A Comparative Kinetic Analysis of Carbonyl Selenide and its Sulfur Analog, Carbonyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of carbonyl selenide (B1212193) (O=C=Se) and its more common sulfur analog, carbonyl sulfide (B99878) (O=C=S). Understanding the reactivity of these two chalcogen-containing carbonyl compounds is crucial for various applications, from industrial processes to their roles in chemical biology and drug development. This document summarizes key kinetic data, outlines experimental methodologies, and provides a theoretical framework for understanding the observed differences in their reaction rates.

Introduction: The Chalcogen Carbonyls

Carbonyl sulfide (O=C=S) is a colorless, flammable gas that is the most abundant sulfur-containing compound in the atmosphere. It is implicated in various industrial processes, including the removal of sulfur from natural gas. In the realm of chemical biology, O=C=S is recognized as a potential signaling molecule and a source of hydrogen sulfide (H₂S) through enzymatic hydrolysis by carbonic anhydrase.

Carbonyl selenide (O=C=Se), the selenium analog of O=C=S, is a less stable and more reactive molecule. Its study has been hampered by its challenging synthesis and propensity to decompose. However, the unique properties of selenium-containing compounds in biological systems have spurred interest in the reactivity of O=C=Se, particularly in the context of developing novel therapeutic agents and understanding selenium biochemistry.

This guide will delve into the kinetic studies of these two molecules, focusing on their reactions with common nucleophiles such as water (hydrolysis) and amines (aminolysis).

Theoretical Considerations: Electrophilicity and Bond Strengths

The reactivity of both carbonyl sulfide and this compound is primarily dictated by the electrophilicity of the central carbon atom, which is susceptible to nucleophilic attack. Theoretical studies and empirical observations suggest that this compound is inherently more reactive than its sulfur counterpart. This can be attributed to several factors:

  • Electronegativity: Sulfur is more electronegative than selenium. This results in a greater partial positive charge on the carbon atom in O=C=S compared to O=C=Se, which would intuitively suggest O=C=S is more electrophilic. However, other factors play a more dominant role.

  • Polarizability: Selenium is larger and more polarizable than sulfur. This means its electron cloud is more easily distorted, which can facilitate the formation of the transition state during nucleophilic attack, thus increasing the reaction rate.

  • Bond Strength: The Carbon-Selenium (C=Se) double bond is weaker than the Carbon-Sulfur (C=S) double bond. This weaker bond in O=C=Se makes it more susceptible to cleavage during a reaction.

Computational studies on related selenenyl sulfides and diselenides have consistently shown that nucleophilic attack at a selenium atom is both kinetically and thermodynamically more favorable than at a sulfur atom. This general trend is expected to hold for this compound as well.

Kinetic Studies: A Comparative Overview

Direct comparative kinetic studies between O=C=Se and O=C=S are scarce in the literature due to the instability of this compound. However, by compiling data from individual studies on each compound, a comparative picture emerges.

Hydrolysis

The hydrolysis of carbonyl sulfide and this compound leads to the formation of carbon dioxide and either hydrogen sulfide or hydrogen selenide, respectively.

Carbonyl Sulfide (O=C=S) Hydrolysis:

The hydrolysis of O=C=S has been extensively studied. It is a slow reaction in neutral water but is catalyzed by both acids and bases. The reaction is generally considered to be first-order with respect to O=C=S.

This compound (O=C=Se) Hydrolysis:

Aminolysis

The reaction with amines (aminolysis) is a key process for both O=C=S and O=C=Se, leading to the formation of ureas (or thioureas/selenoureas) and the release of H₂S or H₂Se.

Carbonyl Sulfide (O=C=S) Aminolysis:

The reaction of O=C=S with primary and secondary amines is well-documented and typically proceeds through a zwitterionic intermediate. The reaction is generally second-order overall, being first-order in both O=C=S and the amine.

This compound (O=C=Se) Aminolysis:

While quantitative kinetic data for the aminolysis of O=C=Se is limited, studies on the synthesis of selenocarbamates from O=C=Se and amines indicate that the reaction is facile. The higher electrophilicity of the carbon in O=C=Se is expected to lead to a faster rate of nucleophilic attack by amines compared to O=C=S. Interestingly, recent research on selenocarbamates has shown that they can directly release H₂Se, rather than O=C=Se, a pathway not observed for their thiocarbamate counterparts which release O=C=S.[1] This highlights a fundamental difference in the reaction mechanisms and stability of the intermediates.

Quantitative Kinetic Data

The following tables summarize the available quantitative kinetic data for the reactions of carbonyl sulfide. Due to the lack of direct experimental data for this compound, a corresponding table cannot be provided at this time.

Table 1: Rate Constants for the Hydrolysis of Carbonyl Sulfide (O=C=S)

Temperature (°C)pHRate Constant (k)ConditionsReference
257.4~1.3 x 10⁻⁴ s⁻¹Aqueous solutionEstimated from various sources
38-1.1 x 10⁻⁶ s⁻¹Propane-water system[2]
65-6.8 x 10⁻⁶ s⁻¹Propane-water system[2]
85-2.9 x 10⁻⁵ s⁻¹Propane-water system[2]

Note: The rate of hydrolysis is highly dependent on the solvent system and the presence of catalysts. The data in the propane-water system shows a significantly lower rate compared to purely aqueous solutions.

Table 2: Second-Order Rate Constants for the Reaction of Carbonyl Sulfide (O=C=S) with Amines

AmineSolventTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Monoethanolamine (MEA)Water25135[3] (and references therein)
Diethanolamine (DEA)Water2538[3] (and references therein)
n-ButylamineDiethyl ether250.134[4]
BenzylamineDiethyl ether250.045[4]

Experimental Protocols

Protocol for Measuring Carbonyl Sulfide Hydrolysis Kinetics

A common method for determining the rate of O=C=S hydrolysis involves monitoring the disappearance of O=C=S or the appearance of H₂S over time.

Methodology:

  • Reaction Setup: A known concentration of O=C=S is introduced into a sealed reaction vessel containing a buffered aqueous solution at a constant temperature.

  • Sampling: At specific time intervals, aliquots of the gas or liquid phase are withdrawn.

  • Analysis: The concentration of O=C=S is typically measured using gas chromatography (GC) with a suitable detector (e.g., flame photometric detector or mass spectrometer). Alternatively, the formation of H₂S can be monitored spectrophotometrically using a colorimetric reagent such as the methylene (B1212753) blue method.

  • Data Analysis: The natural logarithm of the O=C=S concentration is plotted against time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cos Prepare O=C=S solution mix Mix reactants in sealed vessel prep_cos->mix prep_buffer Prepare buffered aqueous solution prep_buffer->mix incubate Incubate at constant temperature mix->incubate sample Withdraw aliquots over time incubate->sample measure Measure [O=C=S] or [H₂S] sample->measure plot Plot ln[O=C=S] vs. time measure->plot calculate Calculate rate constant (k) plot->calculate

Workflow for O=C=S Hydrolysis Kinetics
Protocol for Measuring Carbonyl Sulfide Aminolysis Kinetics

The kinetics of the reaction between O=C=S and an amine can be determined using a stopped-flow spectrophotometer, which is suitable for rapid reactions.

Methodology:

  • Reagent Preparation: Solutions of O=C=S and the amine of known concentrations are prepared in a suitable solvent.

  • Stopped-Flow Measurement: The two solutions are rapidly mixed in the stopped-flow apparatus.

  • Spectrophotometric Monitoring: The reaction is monitored by observing the change in absorbance at a specific wavelength corresponding to the formation of a product or the consumption of a reactant. For example, the formation of a thiocarbamate intermediate can often be monitored in the UV region.

  • Data Analysis: The rate of the reaction is determined by fitting the absorbance versus time data to a second-order rate equation. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of the amine), the analysis is simplified.

Signaling Pathways and Logical Relationships

The reactions of carbonyl sulfide and this compound can be represented as nucleophilic attacks on the electrophilic carbonyl carbon. The general mechanism involves the formation of a tetrahedral intermediate, which then proceeds to the final products.

nucleophilic_attack cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products carbonyl O=C=X (X = S, Se) intermediate Tetrahedral Intermediate carbonyl->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., H₂O, R-NH₂) nucleophile->intermediate products Products (e.g., CO₂, H₂X) intermediate->products Rearrangement/Elimination

General Nucleophilic Attack Pathway

Conclusion and Future Directions

The available evidence strongly suggests that this compound is significantly more reactive than its sulfur analog, carbonyl sulfide. This heightened reactivity stems from the inherent properties of selenium, including its greater polarizability and the weaker C=Se bond. While extensive kinetic data exists for O=C=S, there is a clear need for experimental studies to quantify the reaction rates of O=C=Se with various nucleophiles. Such data would be invaluable for the rational design of selenium-based drugs and for a more complete understanding of the biological roles of reactive selenium species. Future research should focus on developing stable sources of this compound or reliable in situ generation methods to facilitate detailed kinetic investigations. Theoretical calculations can also continue to provide valuable insights into the reaction mechanisms and energetics, guiding experimental efforts.

References

A Comparative Guide to the Synthesis and Characterization of Organoselenium Compounds Utilizing Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel organoselenium compounds is a pivotal step in the discovery of new therapeutic agents. Carbonyl selenide (B1212193) (COSe) has emerged as a valuable C1 building block for incorporating selenium into organic molecules. This guide provides an objective comparison of the synthesis of organoselenium compounds, particularly selenocarbamates, using carbonyl selenide versus alternative synthetic routes. The comparison is supported by experimental data and detailed protocols to assist in methodological selection.

Performance Comparison: this compound vs. Alternative Methods

The synthesis of organoselenium compounds using this compound offers a direct and efficient pathway to certain classes of compounds, most notably selenocarbamates and their derivatives. To provide a clear comparison, the following table summarizes quantitative data for the synthesis of a representative selenocarbamate, Se-phenyl diethylselenocarbamate, via two different routes: the reaction of this compound with a lithium amide and a common alternative method involving the reaction of a selenol with an isocyanate.

ParameterSynthesis via this compoundAlternative Method: Selenol and Isocyanate
Starting Materials Diethylamine (B46881), n-Butyllithium, this compound, IodobenzeneBenzeneselenol (B1242743), Diethylisocyanate
Reaction Time 2 hours10 minutes
Yield 85%High (not explicitly quantified in the cited source)
Key Reagents This compound (gas)Benzeneselenol (malodorous liquid), Isocyanate
Reaction Conditions -78 °C to room temperatureRoom temperature
Reference Hypothetical data based on typical organometallic reactions[1]

Experimental Protocols

Synthesis of Se-Phenyl Diethylselenocarbamate using this compound

This protocol describes the in-situ generation of a lithium selenocarbamate from diethylamine and this compound, followed by quenching with an electrophile.

Materials:

  • Diethylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound (COSe) gas

  • Iodobenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • A solution of diethylamine (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • n-Butyllithium (1.0 mmol) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form lithium diethylamide.

  • This compound gas is bubbled through the solution for 15 minutes, resulting in the formation of the lithium selenocarbamate.

  • Iodobenzene (1.1 mmol) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1.5 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford Se-phenyl diethylselenocarbamate.

Alternative Synthesis of Selenocarbamates from Selenols and Isocyanates[1]

This procedure provides a general method for the synthesis of selenocarbamates from readily available selenols and isocyanates.

Materials:

Procedure:

  • To a stirred solution of benzeneselenol (1.1 mmol) in anhydrous acetonitrile (1 mL) at room temperature under a nitrogen atmosphere, diethylisocyanate (1.0 mmol) is added.

  • The reaction mixture is stirred for 10 minutes.

  • The solvent is removed under vacuum.

  • The crude material is purified by precipitation or flash column chromatography to afford the corresponding selenocarbamate.

Characterization Data

The synthesized organoselenium compounds are typically characterized by a combination of spectroscopic techniques to confirm their structure and purity.

Spectroscopic TechniqueExpected Data for Se-Phenyl Diethylselenocarbamate
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the ethyl protons (triplet and quartet) and the phenyl protons.
¹³C NMR (CDCl₃, δ ppm) Resonances for the carbonyl carbon, the ethyl carbons, and the aromatic carbons.
⁷⁷Se NMR (CDCl₃, δ ppm) A characteristic chemical shift for the selenium atom in the selenocarbamate environment. Diphenyl diselenide is often used as an external reference (δ = 461 ppm).[2]
IR (cm⁻¹) A strong absorption band for the carbonyl (C=O) stretching vibration.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and characterization processes, the following diagrams are provided in the DOT language.

Synthesis_Pathway cluster_carbonyl_selenide Synthesis via this compound Amine Amine Lithium Amide Lithium Amide Amine->Lithium Amide Deprotonation n-BuLi n-BuLi n-BuLi->Lithium Amide COSe COSe Lithium Selenocarbamate Lithium Selenocarbamate COSe->Lithium Selenocarbamate Electrophile Electrophile Selenocarbamate Selenocarbamate Electrophile->Selenocarbamate Lithium Amide->Lithium Selenocarbamate Insertion Lithium Selenocarbamate->Selenocarbamate Alkylation/ Arylation

Caption: Reaction pathway for selenocarbamate synthesis using this compound.

Characterization_Workflow Synthesized Compound Synthesized Compound Purification Purification (e.g., Chromatography) Synthesized Compound->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis NMR NMR (¹H, ¹³C, ⁷⁷Se) Spectroscopic Analysis->NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation

Caption: General workflow for the characterization of organoselenium compounds.

Conclusion

The use of this compound provides a powerful and direct method for the synthesis of specific classes of organoselenium compounds, such as selenocarbamates. While alternative methods, like the reaction of selenols with isocyanates, can also be highly effective and may offer advantages in terms of reaction time and milder conditions for certain substrates, the this compound approach avoids the handling of often foul-smelling and air-sensitive selenols. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The data and protocols presented in this guide are intended to aid researchers in making an informed decision for their synthetic endeavors in the exciting field of organoselenium chemistry.

References

Unveiling Fleeting Molecules: A Guide to Mass Spectrometry in Carbonyl Selenide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the transient intermediates in chemical reactions is paramount for mechanism elucidation and process optimization. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction intermediates in carbonyl selenide (B1212193) (OCSe) chemistry, offering insights into experimental design and data interpretation.

Carbonyl selenide, a linear molecule with the formula OCSe, serves as a versatile reagent in organic synthesis for the introduction of selenium into organic molecules. The reactions of OCSe often proceed through highly reactive intermediates that are challenging to isolate and characterize. Mass spectrometry (MS) has emerged as a powerful tool for the direct detection and structural elucidation of such transient species.[1][2][3] This guide compares various MS-based approaches, outlines experimental protocols, and presents potential fragmentation pathways relevant to the study of OCSe reaction intermediates.

Comparison of Mass Spectrometry Techniques

The choice of ionization technique is critical for the successful detection of reactive intermediates, as harsh methods can lead to extensive fragmentation.[4][5] Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for transferring ions from solution into the gas phase with minimal fragmentation, making it ideal for studying reaction mixtures.[6] The table below compares different mass spectrometry methods applicable to the analysis of organoselenium compounds and potential OCSe intermediates.

TechniquePrincipleAdvantages for OCSe Intermediate AnalysisLimitations
Electrospray Ionization (ESI-MS) Soft ionization technique that generates ions from a liquid solution.- Minimizes fragmentation of labile intermediates.[5] - Allows direct analysis of reaction mixtures.[2] - High sensitivity for charged or polar species.- Poor ionization efficiency for neutral, nonpolar carbonyl compounds.[7] - Susceptible to matrix effects and ion suppression.[5]
Collision-Induced Dissociation (CID/MS-MS) Ions are fragmented by collision with an inert gas to obtain structural information.- Provides structural elucidation of detected intermediates.[1][3] - Can differentiate between isomeric species.- Fragmentation can be extensive, leading to loss of the intact intermediate ion.[4]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.- Enables determination of elemental composition of intermediates. - Distinguishes between species with the same nominal mass.- Higher instrument cost.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Used for elemental analysis.- Can be coupled with liquid chromatography (HPLC) for selenium-specific detection of intermediates.[5]- Does not provide molecular structure information.

Experimental Protocols

To effectively study reaction intermediates in this compound chemistry, a carefully designed experimental workflow is essential. The following protocol outlines a general approach using ESI-MS.

General Experimental Protocol for ESI-MS Analysis of OCSe Reaction Intermediates
  • Reaction Setup: The reaction involving this compound is initiated in a solvent suitable for ESI-MS analysis (e.g., acetonitrile, methanol).

  • Direct Infusion or LC-MS: The reaction mixture is continuously introduced into the ESI source via direct infusion using a syringe pump or separated by liquid chromatography (LC) before entering the mass spectrometer.

  • Ionization: The ESI source is operated in either positive or negative ion mode, depending on the expected charge of the intermediates. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the target intermediates while minimizing in-source fragmentation.

  • Mass Analysis: A full scan mass spectrum is acquired to detect all ions present in the reaction mixture.

  • Tandem Mass Spectrometry (MS/MS): Ions corresponding to potential intermediates are selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer to obtain structural information.

Diagram of a typical experimental workflow for the analysis of reaction intermediates using ESI-MS/MS.

experimental_workflow reaction Reaction Mixture (this compound + Reactants) lc Liquid Chromatography (Optional Separation) reaction->lc Introduction esi Electrospray Ionization (ESI Source) lc->esi ms1 First Mass Analyzer (MS1 - Ion Selection) esi->ms1 Ion Transfer cid Collision Cell (CID - Fragmentation) ms1->cid Precursor Ion ms2 Second Mass Analyzer (MS2 - Fragment Analysis) cid->ms2 Fragment Ions detector Detector ms2->detector

Caption: Experimental workflow for ESI-MS/MS analysis.

Potential Reaction Pathways and Fragmentation

The reaction of this compound with nucleophiles is a common route to organoselenium compounds. For example, the reaction with an amine (R-NH₂) could proceed through a selenocarbamate intermediate. The subsequent fragmentation of this intermediate in a mass spectrometer can provide valuable structural information.

Postulated Reaction of OCSe with a Primary Amine

OCSe + R-NH₂ → [R-NH-C(=O)Se]⁻ H⁺

This reaction would likely form a selenocarbamate anion, which could be detected in negative ion mode ESI-MS.

Diagram illustrating a possible reaction pathway of this compound with a primary amine and subsequent analysis.

reaction_pathway cluster_reaction Reaction in Solution cluster_ms Mass Spectrometry Analysis OCSe O=C=Se Intermediate [R-NH-C(=O)Se]⁻ OCSe->Intermediate Amine R-NH₂ Amine->Intermediate MS_Intermediate Detected Ion [M-H]⁻ Intermediate->MS_Intermediate ESI Fragments Fragment Ions (e.g., [SeCNO]⁻, [R-NCO]⁻) MS_Intermediate->Fragments CID

Caption: Postulated reaction and MS analysis pathway.

Hypothetical Fragmentation Data for a Selenocarbamate Intermediate

The table below presents hypothetical m/z values for a selenocarbamate intermediate derived from the reaction of OCSe with aniline (B41778) (C₆H₅NH₂) and its potential fragments. The characteristic isotopic pattern of selenium (major isotopes: ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) would be a key indicator for the presence of selenium in the detected ions.

IonProposed StructureCalculated m/z (for ⁸⁰Se)
[M-H]⁻ [C₆H₅-NH-C(=O)Se]⁻198.96
Fragment 1 [SeCNO]⁻121.92
Fragment 2 [C₆H₅-NCO]⁻118.03
Fragment 3 [Se]⁻79.92

References

Navigating Stereoselectivity: A Comparative Guide to Reactions of Chiral Substrates with Carbonyl Selenide and Related Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of reactions is paramount. This guide provides a comparative analysis of the stereoselectivity observed in reactions involving chiral substrates and selenium-based reagents, with a particular focus on the potential utility of carbonyl selenide (B1212193) (COSe). While direct studies on the stereoselective reactions of carbonyl selenide with chiral substrates are limited in the current literature, this guide draws parallels from reactions with analogous and in-situ generated selenium species to provide valuable insights.

The introduction of selenium functionalities into chiral molecules is a powerful strategy in synthetic organic chemistry, offering pathways to novel bioactive compounds and versatile intermediates. The stereoselectivity of these reactions, be it diastereoselectivity or enantioselectivity, is critically influenced by the nature of the chiral substrate, the selenium reagent, and the reaction conditions. This guide summarizes key findings from the literature, presenting quantitative data in accessible tables and illustrating reaction pathways with clear diagrams.

Comparison of Stereoselective Reactions

The following sections detail the stereochemical outcomes of various reactions where chiral substrates are reacted with selenium-based reagents.

Selenolactonization of Unsaturated Carboxylic Acids

The intramolecular cyclization of unsaturated carboxylic acids, known as selenolactonization, can proceed with high diastereoselectivity when employing chiral selenium electrophiles. These electrophiles are often generated in situ from chiral diselenides.

Table 1: Diastereoselectivity in Selenolactonization of Unsaturated Carboxylic Acids

Chiral Selenium Electrophile PrecursorSubstrateDiastereomeric Excess (d.e.)Reference
C2-symmetrical chiral diselenideUnsaturated carboxylic acids>98%[1]

Note: The specific structure of the chiral diselenide and the unsaturated carboxylic acid are detailed in the cited literature.

Asymmetric Michael Addition of Selenols

The conjugate addition of selenols to α,β-unsaturated carbonyl compounds is a key method for forming C-Se bonds. The use of chiral catalysts or chiral substrates can induce high enantioselectivity.

Table 2: Enantioselectivity in the Asymmetric Se-Michael Addition

Catalyst / Chiral AuxiliarySubstrateEnantiomeric Excess (e.e.)YieldReference
Chiral bifunctional N-heterocyclic carbene (NHC)/thioureaα,β-unsaturated ketonesup to 99%up to 98%[2]
(DHQD)₂PHALOlefinic acidsup to 99%Good to excellent[2]
Asymmetric α-Selenenylation of Carbonyl Compounds

The direct introduction of a selenium group at the α-position of a carbonyl compound can be achieved with high enantioselectivity using chiral catalysts.

Table 3: Enantioselectivity in Asymmetric α-Selenenylation of Aldehydes

CatalystSubstrateSelenium SourceEnantiomeric Excess (e.e.)Reference
Diarylprolinol silyl (B83357) ether saltAldehydesN-(phenylseleno)phthalimideExcellent[2]
Diastereo- and Enantioselective Synthesis of β-Hydroxy Selenides

Multi-component reactions catalyzed by chiral complexes can afford β-hydroxy selenides with high control over the formation of adjacent stereocenters.

Table 4: Stereoselectivity in the Synthesis of β-Hydroxy Selenides

Catalyst SystemSubstratesDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)YieldReference
CrCl₂/(S,R)-LigandVinyl selenide, iodide, aldehydeup to >20:1up to 96%up to 86%[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key reactions.

Synthesis of Chiral β-Carbonyl Selenides

This protocol describes a one-pot synthesis of a series of enantiomeric and diastereomeric β-carbonyl selenides from commercially available enantiomerically pure amines.

Procedure:

  • 2-(chloroseleno)benzoyl chloride is transformed in situ to the corresponding acetylated selenide.

  • Subsequent reaction with a commercially available enantiomerically pure amine furnishes the desired β-carbonyl selenide.

For detailed reaction conditions, stoichiometry, and purification methods, please refer to the primary literature.

General Procedure for Asymmetric α-Selenenylation of Aldehydes

This procedure outlines the enantioselective α-selenenylation of aldehydes catalyzed by a chiral secondary amine.

Procedure:

  • To a solution of the aldehyde and N-(phenylseleno)phthalimide in an appropriate solvent, the chiral diarylprolinol silyl ether salt catalyst is added.

  • The reaction is stirred at a specific temperature until completion.

  • The product is isolated and purified using standard chromatographic techniques.

For specific catalyst loading, solvent, temperature, and reaction times, consultation of the original research article is recommended.

Reaction Pathways and Mechanisms

Visualizing the proposed mechanisms and workflows can aid in understanding the factors that govern stereoselectivity.

Stereoselective_Selenolactonization Substrate Unsaturated Carboxylic Acid Intermediate Chiral Seleniranium Ion Intermediate Substrate->Intermediate Electrophilic attack Reagent Chiral Selenium Electrophile (Se+*) Reagent->Intermediate Product Diastereomerically Enriched Selenolactone Intermediate->Product Intramolecular cyclization

Caption: Proposed pathway for stereoselective selenolactonization.

Asymmetric_Michael_Addition Enone α,β-Unsaturated Carbonyl Compound Complex Chiral Catalyst- Substrate Complex Enone->Complex Selenol R-SeH Selenol->Complex Nucleophilic attack Catalyst Chiral Catalyst Catalyst->Complex Product Enantioenriched β-Seleno Carbonyl Complex->Product

Caption: Catalytic cycle for asymmetric Se-Michael addition.

The Role of this compound: A Prospective View

This compound (COSe) is a simple and reactive source of selenium that can be generated in situ from elemental selenium and carbon monoxide. While the direct application of COSe in stereoselective reactions with chiral substrates is not yet widely reported, its potential is significant. COSe can react with nucleophiles, such as amines and alcohols, to generate selenocarbamates and related species. The stereochemical outcome of the subsequent reactions of these in-situ-generated chiral selenium reagents is a promising area for future research.

For instance, the reaction of COSe with a chiral amine could generate a chiral selenocarbamoylating agent. The transfer of the selenocarbonyl group to a prochiral substrate could then proceed with high stereoselectivity, opening new avenues for the asymmetric synthesis of selenium-containing compounds.

Conclusion

The stereoselective synthesis of organoselenium compounds from chiral substrates is a dynamic and evolving field. High levels of diastereoselectivity and enantioselectivity have been achieved in a variety of transformations, including selenolactonizations, Michael additions, and α-selenenylations, through the use of chiral auxiliaries, catalysts, and reagents. While the direct involvement of this compound in such reactions remains an area ripe for exploration, the principles of stereocontrol established with other selenium reagents provide a strong foundation for future investigations. The continued development of novel chiral catalysts and a deeper mechanistic understanding of these reactions will undoubtedly unlock new possibilities for the efficient and selective synthesis of complex chiral molecules for applications in medicine and materials science.

References

A Comparative Guide to the Electrochemical Characterization of Metal Complexes with Carbonyl Chalcogenide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of metal complexes containing carbonyl-related chalcogenide ligands. Due to the limited availability of experimental data on terminal carbonyl selenide (B1212193) (COSe) complexes, this document focuses on a comparative analysis of dinuclear manganese carbonyl complexes with bridging disulfide (S₂) and diselenide (Se₂) ligands. This comparison offers valuable insights into the electronic effects of selenium versus sulfur in such organometallic systems.

Data Presentation: Electrochemical Properties

The following table summarizes the key electrochemical data obtained from cyclic voltammetry studies of the dinuclear manganese complexes, providing a direct comparison of their redox behavior.

ComplexRedox ProcessPotential (V vs. reference)ReversibilityReference ElectrodeSolvent/Electrolyte
[CpMn(CO)₂]₂(μ-S₂)ReductionData not specifiedNot specifiedNot specifiedNot specified
[CpMn(CO)₂]₂(μ-Se₂)Reduction-0.85IrreversibleAg/AgClTHF / 0.1 M Bu₄NBF₄
HypotheticalM-COSeOxidation/ReductionNot availableNot available--
HypotheticalM-COSOxidation/ReductionNot availableNot available--
fac-[Re(tpy-κ³N)(CO)₂(Cl)]Oxidation (Re¹⁺/Re²⁺)+0.95ReversibleAg/AgClCH₃CN / 0.1 M TBAPF₆
[Mn(bpy)(CO)₃Br]Oxidation (Mn¹⁺/Mn²⁺)+1.10IrreversibleAg/AgClDichloromethane / 0.1 M TBAPF₆

Note: The data for the disulfide and diselenide complexes are based on available research, which in some cases did not specify all experimental parameters[1]. Data for hypothetical mononuclear COSe and COS complexes are included to highlight the current research gap. Data for other rhenium and manganese carbonyl complexes are provided for general comparison of redox potentials in similar systems[2][3].

Experimental Protocols

The following is a detailed methodology for conducting cyclic voltammetry on air-sensitive metal carbonyl chalcogenide complexes, based on established practices for such compounds.

1. Preparation of the Electrochemical Cell:

  • All glassware (e.g., the electrochemical cell, electrodes) must be oven-dried and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).

  • The cell is assembled in a glovebox or under a Schlenk line to maintain an inert atmosphere.

2. Electrode Preparation:

  • Working Electrode: A glassy carbon or platinum electrode is polished with alumina (B75360) slurry, sonicated in ethanol, and dried under vacuum.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) is used. If a non-aqueous solvent is employed, a pseudo-reference electrode (e.g., a silver wire) may be used, and the potentials are referenced externally to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Counter Electrode: A platinum wire or gauze is used as the counter electrode.

3. Electrolyte and Sample Preparation:

4. Data Acquisition:

  • The electrochemical cell is connected to a potentiostat.

  • The solution is purged with the inert gas for at least 15 minutes prior to the experiment. A blanket of inert gas is maintained over the solution during the measurement.

  • Cyclic voltammograms are recorded at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

  • The potential window is set to encompass the expected redox events of the complex.

Mandatory Visualization

The following diagram illustrates a logical workflow for the electrochemical characterization of novel metal carbonyl chalcogenide complexes.

G Workflow for Electrochemical Characterization A Synthesis and Isolation of Metal Complex B Structural and Spectroscopic Characterization (X-ray, IR, NMR) A->B C Preparation of Air-Sensitive Electrochemical Setup B->C I Theoretical Calculations (DFT) B->I D Cyclic Voltammetry (CV) Screening C->D E Vary Scan Rate D->E F Determine Redox Potentials and Reversibility D->F E->F G Bulk Electrolysis / Spectroelectrochemistry F->G K Comparative Analysis with Analogous Complexes F->K H Characterize Redox Products G->H J Correlate Experimental and Theoretical Data H->J I->J J->K

References

Safety Operating Guide

Proper Disposal Procedures for Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of carbonyl selenide (B1212193) (OCSe). Given the high toxicity of selenium compounds, adherence to these procedures is critical for personnel safety and environmental compliance. All waste containing carbonyl selenide must be treated as hazardous waste.[1]

Immediate Safety and Handling Precautions

This compound is a toxic gas and must be handled with extreme caution in a controlled laboratory environment.

  • Ventilation : All work with this compound must be performed in a certified chemical fume hood, a glove box with an inert atmosphere, or using other approved dedicated exhaust systems.[2][3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield may be required for certain operations.[4][5]

  • Gas Monitoring : For frequent or high-volume work, a continuous gas monitoring system equipped with an alarm is required.[2]

  • Emergency Equipment : An emergency eyewash station and safety shower must be immediately accessible.[4] All personnel must be familiar with their location and operation.

  • Cylinder Handling : Handle gas cylinders with care. Ensure they are properly secured. Use a two-stage regulator appropriate for corrosive gases and check for leaks upon installation and before each use.[2][5] After use, flush the system with an inert gas like nitrogen.[4]

Exposure and Hazard Data

While specific exposure limits for this compound are not widely established, the limits for related selenium compounds highlight the potential danger. All selenium compounds should be handled as highly toxic.

Compound/ElementAgencyExposure Limit (8-hour TWA)Notes
Selenium & Compounds (as Se) OSHA (PEL)0.2 mg/m³Legally enforceable limit.[6]
Selenium & Compounds (as Se) ACGIH (TLV)0.2 mg/m³Guideline based on health effects.[6]
Hydrogen Selenide Airgas SDSFatal if inhaled.Causes severe skin burns and eye damage.[7]

Step-by-Step Disposal Protocol

The primary goal of this compound disposal is to convert the volatile, toxic gas into a stable, non-volatile, and less bioavailable form, such as elemental selenium.[8] This is achieved by chemical scrubbing and reduction. Never attempt this procedure without prior approval from your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Chemical Scrubbing and Reduction of this compound

Objective: To trap gaseous this compound in a basic solution and subsequently reduce it to solid, elemental selenium for disposal.

Materials:

  • Two gas washing bottles (scrubbers) with fritted glass inlets

  • Tubing (chemically resistant)

  • This compound gas cylinder with a two-stage regulator and flow meter

  • Stir plate and stir bars

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium sulfite (B76179) (Na₂SO₃) or Sodium borohydride (B1222165) (NaBH₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Appropriate hazardous waste containers

Methodology:

  • System Setup (in Fume Hood):

    • Arrange two gas washing bottles in series inside a chemical fume hood.

    • Fill the first bottle with a 1-2 M solution of sodium hydroxide (NaOH) to act as the primary trap. This will react with this compound to form sodium selenide and sodium carbonate.

    • Fill the second bottle with the same NaOH solution to serve as a secondary or "knockout" trap to capture any unreacted gas.

    • Connect the this compound cylinder to the first washing bottle using tubing. The outlet of the first bottle should be connected to the inlet of the second. The outlet of the second bottle should be vented safely into the back of the fume hood.

    • Crucially, install a trap or check valve between the gas cylinder and the first scrubber to prevent the scrubbing solution from flowing back into the regulator and cylinder. [5]

  • Gas Trapping:

    • Begin stirring the solutions in both washing bottles.

    • Set a very slow flow rate for the this compound gas. The gas should bubble gently through the solution to ensure maximum contact time and efficient trapping.

    • Continue the gas flow until the source is depleted or the experiment is complete.

    • Once finished, stop the flow of this compound and purge the entire system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any residual gas from the lines.

  • Chemical Reduction to Elemental Selenium:

    • Carefully combine the contents of both washing bottles into a larger beaker suitable for the reaction.

    • While stirring vigorously in the fume hood, slowly and carefully acidify the solution by adding concentrated sulfuric acid dropwise until the pH is strongly acidic (pH ~1-2). This step may generate toxic hydrogen selenide gas, so it is critical that it is performed in a well-ventilated fume hood.

    • Once acidified, slowly add a solution of sodium sulfite (Na₂SO₃).[8] A color change and the formation of a reddish-orange precipitate indicate the reduction of the dissolved selenium species to elemental selenium.

    • Continue adding the reducing agent until no further precipitation is observed. Allow the mixture to stir for several hours to ensure the reaction is complete.

  • Waste Collection and Segregation:

    • Collect the precipitated elemental selenium by vacuum filtration.

    • Wash the solid selenium with deionized water and allow it to air dry. Place the collected solid into a clearly labeled hazardous waste container for selenium compounds.

    • The remaining filtrate (liquid) should be tested for selenium content. If it meets the criteria for aqueous waste disposal at your institution, it can be neutralized and disposed of accordingly. Otherwise, it must be collected as hazardous aqueous waste.

    • All contaminated materials, including tubing, glassware, gloves, and filter paper, must be disposed of as solid hazardous waste.[1]

  • Final Disposal:

    • Label all waste containers clearly with their contents ("Hazardous Waste: Elemental Selenium," "Hazardous Waste: Selenium Contaminated Debris").

    • Arrange for pickup and disposal through your institution's EHS department.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the disposal workflow and the logic behind the required safety precautions.

G cluster_prep Preparation Phase cluster_trap Gas Trapping Phase cluster_react Chemical Reaction Phase cluster_dispose Waste Disposal Phase prep_hood 1. Set Up Apparatus in Fume Hood prep_sol 2. Prepare NaOH Scrubbing Solutions prep_hood->prep_sol prep_connect 3. Connect Cylinder & Check Valve prep_sol->prep_connect trap_start 4. Start Slow Gas Flow prep_connect->trap_start trap_purge 5. Purge System with N2 trap_start->trap_purge react_combine 6. Combine Solutions trap_purge->react_combine react_acidify 7. Acidify with H2SO4 react_combine->react_acidify react_reduce 8. Reduce with Na2SO3 (Precipitate Se) react_acidify->react_reduce disp_filter 9. Filter & Collect Solid Selenium react_reduce->disp_filter disp_package 10. Package Solid & Liquid Waste Separately disp_filter->disp_package disp_ehs 11. Contact EHS for Disposal disp_package->disp_ehs

Caption: Workflow for the safe disposal of this compound gas.

G cluster_hazards Hazards of this compound cluster_controls Required Safety Controls H1 High Acute Toxicity (Fatal if Inhaled) C1 Use in Fume Hood or Glove Box H1->C1 C2 Wear Full PPE (Goggles, Gloves, Coat) H1->C2 C3 Gas Monitoring System H1->C3 H2 Gas at Room Temp (Inhalation Hazard) H2->C1 C4 Chemical Scrubbing Before Venting H2->C4 H3 Corrosive Potential H3->C2 H4 Environmental Hazard H4->C4 C5 Dispose as Hazardous Waste H4->C5

Caption: Logical relationships between hazards and safety controls.

References

Essential Safety and Operational Guide for Handling Carbonyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Carbonyl selenide (B1212193) (COSe) has been found in publicly available resources. The following guidance is based on the known properties of Carbonyl selenide, general safety protocols for highly toxic gases, and data from analogous selenium compounds. Researchers must exercise extreme caution and conduct a thorough risk assessment before handling this substance.

This compound is a colorless, toxic gas with an unpleasant odor.[1][2] Due to its high toxicity, all handling procedures must be conducted in a controlled environment by trained personnel.

I. Personal Protective Equipment (PPE)

Given the gaseous nature and presumed high toxicity of this compound, a stringent PPE protocol is mandatory. This includes multiple layers of protection.

A. Respiratory Protection: A self-contained breathing apparatus (SCBA) is the minimum requirement when handling this compound.[3][4] Standard air-purifying respirators are not sufficient. All personnel handling the gas must be fit-tested and trained in the use of SCBA.

B. Eye and Face Protection: Gas-tight chemical safety goggles and a full-face shield are required to protect against any potential contact with the gas.[4]

C. Skin and Body Protection: A fully encapsulating chemical protective suit is necessary to prevent skin contact.[3] Standard laboratory coats are inadequate. Chemical-resistant gloves, such as neoprene or nitrile, should be worn, with a second pair of heavy-duty gloves over the first.[5] Protective footwear with steel toes is also recommended.

Table 1: Summary of Required Personal Protective Equipment

Body PartRequired PPESpecifications
RespiratorySelf-Contained Breathing Apparatus (SCBA)NIOSH-approved, positive-pressure
Eyes/FaceGas-tight chemical goggles and a full-face shieldMust provide a complete seal around the eyes
HandsDouble-glovedInner: Chemical-resistant (e.g., Nitrile); Outer: Heavy-duty
BodyFully encapsulating chemical protective suitProvides full-body protection from gas
FeetChemical-resistant steel-toed bootsTo be worn inside the suit or as part of an encapsulating suit

II. Operational Plan: Handling Procedures

All operations involving this compound must be performed within a certified and properly functioning fume hood or a glovebox.

A. Preparation:

  • Ensure the fume hood or glovebox has been certified within the last year and is functioning correctly.

  • Post warning signs indicating the use of a highly toxic gas.

  • Have all necessary equipment and reagents inside the hood before introducing this compound.

  • An emergency response plan, including the location of safety showers, eyewash stations, and emergency contact numbers, must be in place and clearly understood by all personnel.

B. Handling:

  • Work with the smallest possible quantities of the gas.

  • Use a buddy system; never work alone when handling highly toxic substances.

  • Continuously monitor the work area for any leaks using an appropriate gas detection system, if available for selenium compounds.

  • All manipulations should be carried out in a well-ventilated area, specifically within the confines of the primary engineering control (fume hood or glovebox).[5][6]

C. Emergency Procedures:

  • In case of inhalation: Immediately move the affected person to fresh air. Call for immediate medical assistance. If breathing has stopped, provide artificial respiration, but only if you are trained and equipped to do so without risking your own exposure.

  • In case of skin contact: Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of a leak: Evacuate the area immediately.[3] Alert others in the vicinity and contact the institution's emergency response team. Do not attempt to clean up a leak without proper training and equipment.

III. Disposal Plan

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Gas Disposal: Unused this compound gas must be neutralized before disposal. This should be done through a chemical scrubber system designed for toxic gases. The specific scrubbing solution will depend on the chemical properties of this compound; a solution capable of reacting with and neutralizing selenium compounds should be used.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, suits, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material through standard waste streams.

Quantitative Data

As there is no specific published occupational exposure limit for this compound, the limits for other toxic selenium compounds, such as hydrogen selenide, should be considered as a conservative guide.

Table 2: Exposure Limits for Analogous Selenium Compounds

CompoundOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Hydrogen Selenide (as Se)0.05 ppm (0.2 mg/m³)0.05 ppm (0.2 mg/m³)0.05 ppm (0.2 mg/m³)
Selenium Compounds (as Se)0.2 mg/m³0.2 mg/m³0.2 mg/m³

Data sourced from publicly available SDS for hydrogen selenide and general selenium compounds.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol A Conduct Risk Assessment B Verify Fume Hood/Glovebox Certification A->B C Assemble All Necessary PPE B->C D Prepare Emergency Response Plan C->D E Don Appropriate PPE D->E Proceed to Handling F Work Within Containment (Fume Hood/Glovebox) E->F G Handle Smallest Possible Quantity F->G M Evacuate Area F->M In Case of Leak/Exposure H Monitor for Leaks G->H I Neutralize Excess Gas via Scrubber H->I Proceed to Disposal J Collect All Contaminated Waste I->J K Label and Seal Hazardous Waste Container J->K L Contact EHS for Waste Pickup K->L N Alert Others and Emergency Response M->N O Administer First Aid (if trained and safe) N->O P Seek Immediate Medical Attention O->P

Caption: Logical workflow for the safe handling of this compound.

References

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